3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole
Description
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Properties
IUPAC Name |
3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-8-6-12(7-9-13)16(11-19(20)21)15-10-18-17-5-3-2-4-14(15)17/h2-10,16,18H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZOHFWHBDXMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386303 | |
| Record name | 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33723-33-0 | |
| Record name | 3-[1-(4-Methoxyphenyl)-2-nitroethyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33723-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole
An In-Depth Technical Guide to the
Executive Summary
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole (CAS No. 33723-33-0)[1][2]. Indole derivatives are fundamental scaffolds in medicinal chemistry, and the title compound represents a valuable intermediate for the development of more complex bioactive molecules. The synthetic strategy detailed herein is a robust two-step process accessible to researchers and drug development professionals. The synthesis begins with the base-catalyzed Henry condensation of p-anisaldehyde and nitromethane to yield the critical nitroalkene intermediate, (E)-1-(4-methoxyphenyl)-2-nitroethene. This is followed by a catalyzed Michael addition of indole to the activated nitroalkene, affording the target molecule in good yield. This guide emphasizes the mechanistic rationale behind each step, provides detailed, reproducible protocols, and presents all quantitative data in a clear, tabular format to ensure scientific integrity and practical utility.
Introduction and Strategic Overview
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of the C3 position of the indole ring is a common strategy for introducing molecular diversity and modulating biological activity. The target molecule, 3-[1-(4-methoxyphenyl)-2-nitro-ethyl]-1H-indole, incorporates a nitroalkyl chain at this position, which can serve as a versatile precursor for further chemical transformations, such as reduction to a primary amine to access tryptamine analogs.
This guide outlines a logical and efficient synthetic pathway predicated on a convergent strategy. The core principle is the formation of a key carbon-carbon bond between the nucleophilic C3 position of indole and an electrophilic nitroalkene.
The two-stage synthetic approach is as follows:
-
Stage 1: Henry Reaction. Synthesis of the electrophilic partner, (E)-1-(4-methoxyphenyl)-2-nitroethene, via a Henry (nitroaldol) condensation of p-anisaldehyde with nitromethane, followed by in-situ dehydration.[3][4][5]
-
Stage 2: Michael Addition. Conjugate addition of indole to the synthesized nitroalkene in a Friedel-Crafts-type alkylation to yield the final product.[6]
This approach is advantageous due to the commercial availability and low cost of the starting materials, as well as the well-documented and reliable nature of the chosen chemical transformations.
Caption: Overall two-stage synthetic workflow.
Stage 1: Synthesis of (E)-1-(4-methoxyphenyl)-2-nitroethene
Mechanistic Rationale and Experimental Causality
The synthesis of the nitroalkene intermediate is achieved via the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[4][7][8] The reaction proceeds in two distinct phases: a base-catalyzed nitroaldol addition followed by dehydration.
-
Nitroaldol Addition: A base abstracts the acidic α-proton from nitromethane (pKa ≈ 17 in DMSO) to form a resonance-stabilized nitronate anion.[8] This potent carbon nucleophile then attacks the electrophilic carbonyl carbon of p-anisaldehyde.
-
Dehydration: The resulting β-nitro alkoxide is protonated to give a β-nitro alcohol. Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of water) to form the thermodynamically stable α,β-unsaturated nitroalkene. The trans (E)-isomer is typically the major product due to reduced steric hindrance.
Ammonium acetate is an ideal catalyst for this one-pot condensation-dehydration sequence. It serves as a source of a mild base (acetate) to initiate the reaction and a mild acid (ammonium ion) to facilitate the final dehydration step, driving the equilibrium toward the nitroalkene product.[5]
Caption: Mechanism of the Henry reaction.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisaldehyde (13.6 g, 100 mmol), nitromethane (9.15 g, 150 mmol), and ammonium acetate (15.4 g, 200 mmol).
-
Add 100 mL of glacial acetic acid to the flask to act as the solvent.
-
Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring for 2 hours. Monitor the reaction progress by TLC (thin-layer chromatography) using a 1:4 ethyl acetate/hexane eluent system.
-
After completion, allow the mixture to cool to room temperature. A yellow precipitate will form.
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring.
-
Collect the resulting yellow solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual acetic acid and ammonium salts.
-
Recrystallize the crude product from hot ethanol to yield bright yellow crystals of (E)-1-(4-methoxyphenyl)-2-nitroethene.
-
Dry the crystals in a vacuum oven at 40 °C. The expected yield is typically in the range of 80-90%.
Quantitative Data Summary
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity Used | Molar Equivalents | Role |
| p-Anisaldehyde | 136.15 | 13.6 g | 1.0 | Electrophile |
| Nitromethane | 61.04 | 9.15 g | 1.5 | Nucleophile |
| Ammonium Acetate | 77.08 | 15.4 g | 2.0 | Catalyst |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
| Reaction Temperature | - | ~118 °C (Reflux) | - | Condition |
| Reaction Time | - | 2 hours | - | Condition |
| Expected Yield | 179.17 | ~14.3 - 16.1 g | 80-90% | Product |
Stage 2:
Mechanistic Rationale and Experimental Causality
The final step is the conjugate addition of indole to the electron-deficient alkene synthesized in Stage 1. This reaction is a variant of the Friedel-Crafts alkylation. The indole ring system is electron-rich, with the highest electron density at the C3 position, making it an excellent nucleophile. The nitro group on the alkene is a powerful electron-withdrawing group, which polarizes the C=C double bond and makes the β-carbon highly electrophilic and susceptible to nucleophilic attack.
The reaction can be promoted by various catalysts, including Lewis acids or Brønsted acids. Zeolites, such as HY zeolite, have been shown to be effective, reusable catalysts that can facilitate the reaction under mild, solvent-free conditions, enhancing the green chemistry profile of the synthesis.[6] The acidic sites within the zeolite framework are thought to activate the nitroalkene, increasing its electrophilicity and promoting the addition of indole.
Caption: Michael addition of indole to nitroalkene.
Detailed Experimental Protocol
-
In a 100 mL round-bottom flask, combine indole (1.17 g, 10 mmol) and (E)-1-(4-methoxyphenyl)-2-nitroethene (1.79 g, 10 mmol).
-
Add a catalytic amount of a suitable catalyst. For example, using a heterogeneous catalyst like activated HY zeolite (0.2 g, ~10 wt%).
-
Heat the reaction mixture to 50-60 °C with stirring. If using a solvent-free approach, the reactants will melt and form a homogenous liquid. Alternatively, a minimal amount of a solvent like dichloromethane or toluene can be used.
-
Maintain the temperature and stirring for 4-6 hours. Monitor the reaction by TLC (1:4 ethyl acetate/hexane), observing the disappearance of the starting materials and the formation of a new, less polar spot.
-
Upon completion, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
The product can be further purified by recrystallization from an ethanol/water mixture. The reported melting point is 150-152 °C.[2]
Quantitative Data and Characterization
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity Used | Molar Equivalents | Role |
| Indole | 117.15 | 1.17 g | 1.0 | Nucleophile |
| (E)-1-(4-methoxyphenyl)-2-nitroethene | 179.17 | 1.79 g | 1.0 | Electrophile |
| HY Zeolite (example) | - | 0.2 g | - | Catalyst |
| Reaction Temperature | - | 50-60 °C | - | Condition |
| Reaction Time | - | 4-6 hours | - | Condition |
| Product | 296.32 | - | - | Target |
Characterization Data:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 150-152 °C[2].
-
¹H NMR and ¹³C NMR: Spectral data should be consistent with published values.[9]
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving a Henry condensation followed by a Michael addition. This guide provides a detailed, mechanistically-driven framework for this process, suitable for implementation in a research or developmental setting. The methodology is robust, scalable, and utilizes readily available precursors. The final product, with its versatile nitro functionality, is a valuable building block for the synthesis of a wide range of more complex, biologically relevant indole-based compounds.
References
-
Organic Chemistry Portal. Synthesis of nitro alkenes. [Link]
-
Organic Chemistry Portal. Henry Reaction. [Link]
-
ResearchGate. Scheme 1. Proposed mechanism for Michael addition of indole to b-nitroalkene catalyzed by HY zeolite. [Link]
-
MDPI. Synthesis of Amino-Acid-Based Nitroalkenes. [Link]
-
RSC Publishing. Enantioselective Synthesis of Cyclohexene Nitro Aldehydes via Diels-Alder Reactions with Sugar Nitroolefins. [Link]
-
ResearchGate. Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde (1).... [Link]
-
ResearchGate. The Henry Reaction: Recent Examples. [Link]
-
National Institutes of Health. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. [Link]
-
Wikipedia. Henry reaction. [Link]
-
RSC Publishing. Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. [Link]
-
Chemical Journal of Chinese Universities. The Microwave Promoted Condensation of Aldehydes with Nitromethane. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole
Introduction
In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics are the bedrock upon which we build our understanding of a molecule's behavior, from its synthesis and formulation to its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed technical overview of the core physicochemical properties of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole, a molecule of interest due to its indole scaffold and potential for biological activity.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data points, offering insights into the experimental methodologies used to determine these properties and the scientific rationale that underpins these choices. Our approach is grounded in the principles of scientific integrity, ensuring that the information presented is not only accurate but also actionable in a laboratory setting.
Molecular Identity and Structural Attributes
The foundational step in characterizing any compound is to establish its molecular identity. This compound is identified by the Chemical Abstracts Service (CAS) number 33723-33-0 .[1][2][3] Its molecular structure, depicted below, consists of an indole nucleus substituted at the 3-position with a 1-(4-methoxyphenyl)-2-nitroethyl group.
Caption: Chemical structure of this compound.
The key structural features that dictate its physicochemical properties include the weakly acidic N-H proton of the indole ring, the rotatable bonds in the side chain, and the presence of hydrogen bond donors (N-H) and acceptors (methoxy and nitro groups).
Core Physicochemical Data
A summary of the fundamental physicochemical properties of this compound is presented in the table below. It is important to note that while some of these values are experimentally derived, others are computationally predicted and should be considered as such.
| Property | Value | Source |
| CAS Number | 33723-33-0 | [1][2][3] |
| Molecular Formula | C₁₇H₁₆N₂O₃ | [3] |
| Molecular Weight | 296.32 g/mol | [3] |
| Melting Point | 150-152 °C | [1] |
| Boiling Point | 518.6 °C (Predicted) | [1] |
| Density | 1.259 g/cm³ (Predicted) | [1] |
| XLogP3 | 4.10830 (Predicted) | [1] |
| LogP | 3.5851 (Predicted) | [3] |
| Topological Polar Surface Area (TPSA) | 70.8 Ų / 68.16 Ų | [2][3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [2][3] |
| Rotatable Bonds | 4 / 5 | [2][3] |
Lipophilicity: A Key Determinant of Drug-Like Character
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design. It governs a molecule's ability to permeate biological membranes, influences its binding to plasma proteins, and impacts its overall pharmacokinetic profile. For this compound, the predicted LogP values suggest a moderate to high lipophilicity.
Experimental Determination of LogP: The HPLC Method
While computational models provide a useful first approximation, experimental determination of LogP is essential for accurate characterization. The High-Performance Liquid Chromatography (HPLC) method is a robust and efficient alternative to the traditional shake-flask method, requiring smaller amounts of the compound.
Causality Behind Experimental Choices: The choice of a reversed-phase HPLC method is predicated on the principle that a compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, a reliable experimental LogP for the target molecule can be determined.
Self-Validating System: The protocol's integrity is maintained by the use of a standard curve generated from a series of well-characterized compounds with a range of LogP values that bracket the expected value of the analyte. The linearity of this curve (R² > 0.98) serves as an internal validation of the method's performance.
Caption: Experimental workflow for LogP determination by HPLC.
Detailed Protocol:
-
Preparation of Mobile Phase: A gradient of acetonitrile and water is typically used for reversed-phase HPLC. The exact gradient profile should be optimized to achieve good peak shape and resolution.
-
Preparation of Calibration Standards: A series of compounds with known LogP values are dissolved in the mobile phase to create a set of calibration standards.
-
Sample Preparation: A stock solution of this compound is prepared in acetonitrile and diluted with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: The calibration standards and the sample are injected onto a C18 column. The retention time for each compound is recorded.
-
Data Analysis: The capacity factor (k') is calculated for each standard and the sample. A calibration curve of log k' versus the known LogP values of the standards is plotted. The LogP of the sample is then determined by interpolating its log k' value on the calibration curve.
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa is a measure of the acidity of a compound. For this compound, the N-H proton of the indole ring is weakly acidic. The pKa value is crucial for predicting the compound's charge state at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[4][5]
Causality Behind Experimental Choices: This method relies on the precise measurement of pH changes in a solution of the compound as a titrant (a strong acid or base) is added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.
Self-Validating System: The accuracy of the potentiometric titration is ensured by the calibration of the pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) before the experiment.[4] The sharpness of the inflection point in the titration curve provides a visual confirmation of the method's suitability for the analyte.
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Instrument Calibration: The pH meter is calibrated using standard buffer solutions.
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., a mixture of an organic co-solvent and water to ensure solubility).
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments. The pH of the solution is recorded after each addition.
-
Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[6]
Chemical Stability: Predicting Shelf-Life and Degradation Pathways
Assessing the chemical stability of a potential drug candidate is a non-negotiable aspect of its development. Forced degradation studies are employed to identify potential degradation products and to develop stability-indicating analytical methods.[7][8][9] Given the presence of a nitro group and an indole ring, this compound may be susceptible to degradation under certain conditions.
Experimental Approach: Forced Degradation Studies
Forced degradation studies involve subjecting the compound to a variety of stress conditions, including acidic and basic hydrolysis, oxidation, heat, and light.
Causality Behind Experimental Choices: The choice of stress conditions is guided by international regulatory guidelines (e.g., ICH Q1A) and is designed to accelerate the degradation pathways that the compound might undergo during its shelf-life.[9] This allows for the rapid identification of potential liabilities in the molecule's structure.
Self-Validating System: The development of a stability-indicating HPLC method is a core component of this process. This method must be able to separate the parent compound from all its degradation products, thus ensuring that the stability of the drug can be accurately monitored over time. The validation of this method, including specificity, linearity, accuracy, and precision, forms the self-validating framework of the stability assessment.
Caption: General workflow for a forced degradation study.
Detailed Protocol:
-
Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent.
-
Stress Conditions: Aliquots of the stock solution are subjected to the following conditions:
-
Acidic Hydrolysis: Treatment with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treatment with 0.1 M NaOH at an elevated temperature.
-
Oxidation: Treatment with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: The solid compound is exposed to elevated temperatures.
-
Photostability: The compound (in solution and as a solid) is exposed to UV and visible light.
-
-
Sample Analysis: After exposure to the stress conditions, the samples are analyzed by a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to aid in the identification of degradation products.
-
Data Evaluation: The percentage of degradation is calculated, and the structures of any significant degradation products are elucidated.
Spectroscopic Characterization
Spectroscopic data provides invaluable information about the structure and purity of a compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique.
¹H and ¹³C NMR Data
The ¹H and ¹³C NMR spectra for this compound have been reported.[10] A detailed analysis of these spectra would confirm the connectivity of the atoms and the overall structure of the molecule. Key expected signals would include:
-
¹H NMR: Signals corresponding to the indole ring protons, the methoxy group protons, the aromatic protons of the phenyl ring, and the aliphatic protons of the ethyl side chain. The N-H proton of the indole would likely appear as a broad singlet.
-
¹³C NMR: Resonances for each of the 17 carbon atoms in the molecule, with distinct chemical shifts for the aromatic, aliphatic, and methoxy carbons.
The specific chemical shifts and coupling constants from the experimental spectra are essential for unambiguous structural confirmation and for assessing the purity of the synthesized compound.
Conclusion
The physicochemical properties of this compound, as outlined in this guide, provide a solid foundation for its further investigation as a potential drug candidate. The predicted lipophilicity, the presence of an ionizable proton, and the potential for degradation underscore the importance of the experimental methodologies detailed herein. A comprehensive understanding of these properties is not merely an academic exercise; it is a critical component of a rational, data-driven approach to drug discovery and development. By employing the robust and self-validating protocols described, researchers can confidently characterize this and other molecules of interest, paving the way for the development of safe and effective new medicines.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
University of California, Davis. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]
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Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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Journal of Analytical and Pharmaceutical Research. (2016). Forced Degradation Studies. SciSpace. Retrieved from [Link]
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- 10. rsc.org [rsc.org]
Mechanism of Action of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole: A Mechanistic and Investigative Guide
An In-depth Technical Guide
Abstract: The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The compound 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole is a synthetic indole derivative featuring key pharmacophoric elements: an indole nucleus, a 4-methoxyphenyl group, and a nitroethyl moiety. While direct experimental studies on the specific mechanism of action of this molecule are not extensively documented in publicly available literature, its structural components allow for the formulation of robust, evidence-based hypotheses based on the known activities of related indole derivatives. This guide synthesizes the current understanding of analogous compounds to postulate potential mechanisms of action, proposes a comprehensive experimental framework for validation, and provides detailed protocols for researchers in drug discovery and development.
Introduction: Compound Profile and Structural Rationale
The molecule this compound is characterized by a unique combination of functional groups, each contributing to its potential bioactivity. The indole ring is a well-established pharmacophore with the ability to participate in various biological interactions.[3][4] The addition of a nitro group at the ethyl side chain significantly alters the electronic properties of the molecule, introducing strong electron-withdrawing character that can facilitate redox reactions and covalent interactions, a feature often associated with antimicrobial and anticancer effects.[1][2] The 4-methoxyphenyl group can influence solubility, metabolic stability, and receptor binding affinity.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented below. This data is essential for designing experimental protocols, including solvent selection and formulation for biological assays.
| Property | Value | Source |
| CAS Number | 33723-33-0 | [5][6][7] |
| Molecular Formula | C₁₇H₁₆N₂O₃ | [5][6][7] |
| Molecular Weight | 296.32 g/mol | [5][6][7] |
| Melting Point | 150-152 °C | [5] |
| Boiling Point | 518.6 °C | [5] |
| Topological Polar Surface Area | 70.8 Ų | [6] |
| XLogP3 | 4.1 | [5] |
Structural Features and Potential Bioactivity
The compound's structure suggests several plausible avenues for biological activity.
Postulated Mechanism of Action: Anticancer Activity
The indole scaffold is a cornerstone of many anticancer agents, both approved and investigational.[3][8][9] The mechanisms are diverse, often involving the disruption of fundamental cellular processes required for tumor growth and survival.[10][11]
Inhibition of Tubulin Polymerization
A primary mechanism for many indole-based anticancer compounds is the disruption of microtubule dynamics.[3] Microtubules, polymers of α- and β-tubulin, are critical for cell division, motility, and intracellular transport. Compounds that interfere with their assembly or disassembly can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis.[12] The 3,4,5-trimethoxyphenyl moiety, structurally related to the subject's 4-methoxyphenyl group, is a classic feature of potent tubulin inhibitors like combretastatin A-4.[13] It is plausible that this compound could bind to the colchicine-binding site on β-tubulin, preventing its polymerization.
Induction of Oxidative Stress and Apoptosis
The nitro group is a potent electrophile and can undergo metabolic reduction within the cell. This process can generate reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[1] While normal cells have robust antioxidant defenses, cancer cells often exist in a state of heightened oxidative stress, making them more vulnerable to further ROS induction. Elevated ROS levels can damage DNA, lipids, and proteins, ultimately triggering the intrinsic apoptotic pathway through mitochondrial dysfunction. Studies on 5-nitroindole derivatives have confirmed their ability to increase intracellular ROS, leading to cell cycle arrest and apoptosis.[14][15]
Postulated Mechanism of Action: Antimicrobial Activity
Indole and its derivatives are known to possess significant antimicrobial properties against a broad spectrum of pathogens, including multidrug-resistant strains.[16] The mechanisms often involve the disruption of essential bacterial structures and metabolic pathways.
Disruption of Bacterial Respiration and Membrane Integrity
Synthetic indole derivatives have been shown to act by inhibiting bacterial respiratory metabolism.[17] This can lead to a collapse of the proton motive force and a disruption of the bacterial cell membrane potential, ultimately causing cell death. Furthermore, the lipophilic nature of the compound (XLogP3 ≈ 4.1) suggests it can readily intercalate into the bacterial lipid bilayer, compromising its integrity and function. A study on the related compound 3-(2-Nitroethyl)indole demonstrated its efficacy against several bacterial species, including Staphylococcus aureus and Salmonella typhi.[18]
Inhibition of Biofilm Formation
Bacterial biofilms are a major cause of persistent and chronic infections, offering protection from antibiotics and host immune responses. Indole derivatives have been identified as potent inhibitors of biofilm formation in pathogens like Acinetobacter baumannii and Escherichia coli.[19] This activity is often achieved by interfering with quorum sensing pathways or by directly inhibiting the production of extracellular polymeric substances that form the biofilm matrix.
Proposed Experimental Validation Framework
To validate the hypothesized mechanisms of action, a structured, multi-stage experimental approach is required. This framework moves from broad phenotypic screening to specific target-based assays.
Protocol: Cell Viability using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of the title compound in DMSO. Serially dilute the compound in a complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol: In Vitro Tubulin Polymerization Assay
Objective: To directly assess the inhibitory effect of the compound on the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute lyophilized bovine tubulin (>99% pure) in G-PEM buffer to a final concentration of 3 mg/mL.
-
Assay Setup: In a 96-well plate, add the compound at various concentrations. Include a positive control (e.g., Nocodazole) and a negative (vehicle) control.
-
Initiation of Polymerization: Warm the plate to 37°C and add the tubulin solution to each well to initiate polymerization.
-
Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence (excitation ~360 nm, emission ~450 nm) every minute for 60 minutes at 37°C. The fluorescent reporter binds specifically to polymerized microtubules.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization and the maximum polymer mass can be calculated. Determine the IC₅₀ for polymerization inhibition by comparing the treated samples to the vehicle control.
Conclusion and Future Directions
While the precise molecular targets of this compound remain to be empirically determined, its chemical structure provides a strong basis for postulating its mechanism of action. Drawing from extensive research on related nitro-substituted and phenyl-substituted indoles, the most probable mechanisms involve the disruption of microtubule dynamics and the induction of ROS-mediated apoptosis for anticancer activity, alongside the inhibition of key metabolic pathways for antimicrobial effects.[12][15][17] The proposed experimental framework provides a clear path for validating these hypotheses and elucidating the compound's therapeutic potential. Future work should also include structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant animal models to assess efficacy and safety.
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An In-depth Technical Guide to the Biological Activity of Nitroethyl-Indole Derivatives
This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of nitroethyl-indole derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental designs, and offers detailed protocols to facilitate further investigation into this promising class of compounds.
Introduction: The Indole Nucleus and the Influence of the Nitroethyl Moiety
The indole scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities.[1] Its structural resemblance to the amino acid tryptophan allows it to interact with a wide array of biological targets. The introduction of a 3-(2-nitroethyl) substituent dramatically alters the electronic and steric landscape of the indole ring. The strong electron-withdrawing nature of the nitro group transforms the typically nucleophilic indole into a more electrophilic scaffold, opening new avenues for molecular interactions and biological activity.[2] This modification is pivotal, as the nitro group can act as both a pharmacophore and a potential toxicophore, participating in redox reactions that can be harnessed for therapeutic effect, particularly in antimicrobial and anticancer applications.[3]
This guide will dissect the primary biological activities associated with nitroethyl-indole derivatives, focusing on their anticancer and antimicrobial properties, and touching upon their neuroprotective potential. We will explore the underlying mechanisms, present key quantitative data, and provide detailed experimental workflows.
Synthesis of 3-(2-Nitroethyl)indole Derivatives: The Michael Addition Approach
The most prevalent and efficient method for synthesizing 3-(2-nitroethyl)indole derivatives is the Michael addition reaction. This carbon-carbon bond-forming reaction involves the addition of the indole nucleus (the Michael donor) to a substituted β-nitrostyrene or other nitroolefin (the Michael acceptor).[4][5] The strong electron-withdrawing character of the nitro group makes the nitroolefin an excellent Michael acceptor.[4][5]
Rationale for Experimental Design
The choice of catalyst and reaction conditions is critical for optimizing yield and minimizing side products. While various catalysts can be employed, Lewis acids like Zinc Chloride (ZnCl₂) have proven effective.[5] Microwave-assisted synthesis has emerged as a superior alternative to conventional heating, significantly reducing reaction times and often improving yields, aligning with the principles of green chemistry.[4][5] The solvent choice also impacts reaction efficiency, with polar solvents like ethanol or dichloromethane generally providing good yields.[5]
General Experimental Workflow
The process of synthesizing and evaluating these compounds typically follows a structured workflow from initial reaction to biological screening.
Caption: General workflow for synthesis and biological evaluation of nitroethyl-indole derivatives.
Detailed Experimental Protocol: Microwave-Assisted Michael Addition
This protocol describes a validated, efficient method for synthesizing 3-(2-nitroethyl)indole derivatives.[4][5][6]
Materials:
-
Indole (or substituted indole)
-
Substituted β-nitrostyrene
-
Zinc Chloride (ZnCl₂), anhydrous
-
Ethanol, dry
-
Ethyl acetate and Hexane for chromatography
-
Microwave reactor
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine indole (1.0 mmol), the desired β-nitrostyrene derivative (1.0 mmol), and a catalytic amount of ZnCl₂ (10 mol%).
-
Solvent Addition: Add dry ethanol (3-5 mL) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 180W for approximately 15 minutes.[5] The reaction progress should be monitored to ensure the consumption of starting materials.
-
Causality Note: Microwave energy provides rapid and uniform heating, which accelerates the reaction rate compared to conventional methods that can take several hours.[5]
-
-
Reaction Monitoring: Monitor the reaction's completion by TLC, using an appropriate solvent system (e.g., Ethyl acetate/Hexane 1:9).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
Purification (Self-Validation): The crude residue is purified by column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexane) is critical for separating the desired product from unreacted starting materials and byproducts. Fractions are collected and analyzed by TLC. Those containing the pure product (as indicated by a single spot on TLC) are combined.
-
Characterization: The structure and purity of the final compound are confirmed using ¹H NMR, ¹³C NMR, and LC-MS analysis.[4][6] The obtained spectral data should match the expected values for the target nitroethyl-indole derivative.
Anticancer Activity: Targeting c-Myc and Inducing Oxidative Stress
Certain nitro-indole derivatives have demonstrated significant anticancer activity.[7] A key mechanism involves the stabilization of G-quadruplex (G4) DNA structures, particularly in the promoter region of the c-Myc oncogene.[8][9]
Mechanism of Action: c-Myc G-Quadruplex Stabilization
The promoter region of the c-Myc gene can fold into a non-canonical four-stranded DNA structure known as a G-quadruplex. Stabilization of this structure by a small molecule ligand can act as a steric block, preventing transcriptional machinery from binding and thereby downregulating c-Myc expression.[8] c-Myc is a critical transcription factor that is overexpressed in many human cancers, driving cell proliferation and inhibiting differentiation.
Pyrrolidine-substituted 5-nitroindoles have been identified as potent c-Myc G4 binders.[8] The nitro group at the 5-position of the indole is often critical for this binding activity.[2] Downstream effects of this interaction include:
-
Downregulation of c-Myc: Reduced levels of both mRNA and protein.[8]
-
Cell Cycle Arrest: Induction of cell cycle arrest, often in the G1 or sub-G1 phase.[8][9]
-
Induction of Apoptosis: Triggering programmed cell death.
-
Generation of Reactive Oxygen Species (ROS): The nitro group can undergo bioreduction, leading to the formation of ROS, which induces oxidative stress and contributes to cytotoxicity in cancer cells.[2][8]
Caption: Proposed mechanism of anticancer activity for 5-nitroindole derivatives.
Quantitative Data: In Vitro Anticancer Activity
The antiproliferative effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) | Reference |
| Compound 5 | Pyrrolidine-substituted 5-nitroindole | HeLa | 5.08 ± 0.91 | [8] |
| Compound 7 | Pyrrolidine-substituted 5-nitroindole | HeLa | 5.89 ± 0.73 | [8] |
Note: The referenced study showed these compounds did not significantly inhibit the growth of normal kidney epithelial cells (NKE), suggesting a degree of cancer cell selectivity.[8]
Antimicrobial Activity
Indole derivatives are known to possess broad-spectrum antimicrobial and antibiofilm activities.[10] The 3-(2-nitroethyl)indole scaffold has been specifically investigated for its antibacterial properties.[11]
Mechanism of Action
The precise antimicrobial mechanism of 3-(2-nitroethyl)indole is not fully elucidated but is believed to leverage the reactive nature of the nitro group. Potential mechanisms include:
-
Inhibition of Respiratory Metabolism: Some indole derivatives interfere with components of the bacterial electron transport chain, such as NADH dehydrogenase, disrupting the proton motive force and increasing lethal reactive oxygen species (ROS).[12]
-
Efflux Pump Inhibition: Certain indole compounds can inhibit bacterial efflux pumps like NorA in Staphylococcus aureus, which would otherwise expel antibiotics from the cell. This can restore susceptibility to conventional antibiotics.[13]
-
Redox Cycling: The nitro group can be enzymatically reduced by bacterial nitroreductases to form nitroso and hydroxylamino intermediates, which are highly reactive and can damage DNA, proteins, and other cellular macromolecules, leading to cell death.[3]
Quantitative Data: Antibacterial Spectrum
A study on the synthesized compound 3-(2-nitroethyl)indole demonstrated activity against both Gram-positive and Gram-negative bacteria.[11]
| Bacterial Strain | Type | Activity | Reference |
| Staphylococcus aureus | Gram-positive | Active | [11] |
| Bacillus subtilis | Gram-positive | Active | [11] |
| Klebsiella pneumoniae | Gram-negative | Active | [11] |
| Salmonella typhi | Gram-negative | Active | [11] |
(Note: The referenced study confirmed activity but did not provide specific Minimum Inhibitory Concentration (MIC) values. Further quantitative analysis is required.)
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard, validated technique for determining the MIC of an antimicrobial agent.
Materials:
-
Test compound (e.g., 3-(2-nitroethyl)indole) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., S. aureus ATCC 25923).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (broth only) and vehicle control (broth + solvent).
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB directly in the 96-well plate. A typical concentration range might be from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).
-
Controls (Self-Validation):
-
Positive Control: Wells containing bacteria and a standard antibiotic to confirm the assay can detect inhibition.
-
Negative Control: Wells containing only MHB to check for sterility.
-
Growth Control: Wells containing MHB and bacteria (no compound) to ensure the bacteria are viable.
-
Vehicle Control: Wells containing MHB, bacteria, and the highest concentration of the solvent (e.g., DMSO) to ensure the solvent has no intrinsic antimicrobial activity.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuroprotective Potential: An Emerging Area
While research into the neuroprotective effects of nitroethyl-indole derivatives is less extensive, the broader class of indole derivatives is well-known for these properties.[14][15] The activity is often linked to antioxidant and anti-inflammatory effects.
The indole nucleus is a known scavenger of reactive oxygen species (ROS).[14] Oxidative stress, caused by an imbalance of ROS, is a key pathological factor in numerous neurodegenerative diseases.[16] Compounds that can mitigate oxidative stress and reduce neuroinflammation are of significant therapeutic interest.[17] Given that some nitro-indole derivatives can modulate ROS levels, their potential for neuroprotection warrants further investigation, though care must be taken as excessive ROS generation can be neurotoxic.[2][8] Studies on indole-based compounds have shown they can protect against neurotoxicity, reduce amyloid misfolding, and preserve neuronal integrity, positioning this scaffold as a promising starting point for developing multifunctional agents for neurodegenerative diseases.[18]
Conclusion and Future Directions
Nitroethyl-indole derivatives represent a versatile and potent class of bioactive molecules. Their synthesis is readily achievable through established methods like the Michael addition, which can be optimized for efficiency using modern techniques. The strong electron-withdrawing nature of the nitroethyl group endows these compounds with unique mechanisms of action, particularly in oncology, where they can target fundamental cancer pathways like c-Myc transcription. Their ability to undergo redox cycling also makes them promising candidates for novel antimicrobial agents.
Future research should focus on:
-
Expanding the SAR: Synthesizing and screening a broader library of derivatives to establish clear structure-activity relationships for anticancer, antimicrobial, and neuroprotective activities.
-
Mechanism Deconvolution: Further elucidating the specific molecular targets and pathways affected by these compounds.
-
In Vivo Efficacy and Safety: Moving the most promising lead compounds into preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.
The foundational knowledge presented in this guide provides a robust platform for scientists and researchers to build upon, accelerating the potential translation of nitroethyl-indole derivatives from the laboratory to clinical applications.
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Synthesis of Nitroethylindole Derivatives through Michael Addition. (n.d.). Taylor & Francis. Retrieved from [Link]
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Krasavin, M., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules. Retrieved from [Link]
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Synthesis of Nitroethylindole Derivatives through Michael Addition. (2022). Polycyclic Aromatic Compounds, 42(10), 7025-7033. Retrieved from [Link]
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Synthesis of Nitroethylindole Derivatives through Michael Addition. (2022). Ingenta Connect. Retrieved from [Link]
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Verma, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. Retrieved from [Link]
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SYNTHESIS, CHARACTERIZATION (FTIR) AND ANTIBACTERIAL TEST OF 3-(2- NITROETHYL) INDOLE. (2023). ResearchGate. Retrieved from [Link]
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Verma, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Retrieved from [Link]
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Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (2021). ResearchGate. Retrieved from [Link]
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Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science. Retrieved from [Link]
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Costa, M., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Retrieved from [Link]
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Stolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. PubMed. Retrieved from [Link]
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Mathiesen, J. M., et al. (2006). Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2. PubMed. Retrieved from [Link]
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Chandal, N., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Communications Biology, 7(1), 1363. Retrieved from [Link]
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A Technical Guide to the Discovery and History of Substituted Indole Compounds: From Indigo to Indispensable Pharmaceuticals
For the modern researcher, scientist, and drug development professional, the indole nucleus represents a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. Its journey from a constituent of a vibrant blue dye to the core of essential amino acids, neurotransmitters, and blockbuster drugs is a testament to over 150 years of scientific inquiry and innovation. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted indole compounds, detailing the foundational synthetic methodologies and the landmark discoveries that have cemented the indole ring system's importance in science and medicine.
Part 1: The Dawn of Indole Chemistry - From Natural Dyes to a Fundamental Heterocycle
The story of indole begins not in a pristine laboratory, but with the ancient dye, indigo. The quest to understand the chemical nature of this vibrant pigment led to the birth of indole chemistry. In 1866, the German chemist Adolf von Baeyer first isolated indole through the zinc dust reduction of oxindole, a derivative obtained from the oxidation of indigo.[1][2][3] The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting its origins.[1][4] Three years later, in 1869, Baeyer proposed the correct chemical structure for indole, a bicyclic structure comprising a benzene ring fused to a pyrrole ring.[5][6] This foundational work laid the groundwork for a new field of heterocyclic chemistry.
The initial synthesis of indole was also achieved by Baeyer and Adolph Emmerling in 1869 through the reductive cyclization of ortho-nitrocinnamic acid, a reaction now known as the Baeyer-Emmerling indole synthesis.[7][8] This early period was characterized by the degradation of natural products to understand their core structures, a crucial step that paved the way for the development of systematic synthetic methods.
Part 2: The Classical Era of Indole Synthesis: Named Reactions that Defined a Field
The late 19th and early 20th centuries witnessed the development of several robust and versatile methods for constructing the indole ring system. These "named reactions" remain fundamental to modern organic synthesis and are essential tools for any chemist working with indole-containing molecules.
The Fischer Indole Synthesis (1883)
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is arguably the most widely used method for preparing indoles.[9][10][11] The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[9][12]
Causality in Experimental Choices: The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[9][10] The selection depends on the reactivity of the substrates and the desired reaction conditions. The mechanism proceeds through a[13][13]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone, a key step that forms the crucial carbon-carbon bond.[9][10]
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation: Equimolar amounts of the desired phenylhydrazine and carbonyl compound are dissolved in a suitable solvent (e.g., ethanol, acetic acid). The mixture is stirred, often with gentle heating, until the formation of the phenylhydrazone is complete.
-
Cyclization: The acid catalyst is added to the reaction mixture. The choice and amount of catalyst are crucial and must be optimized for the specific substrates.
-
Heating: The reaction mixture is heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the starting materials.
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into water and neutralized. The crude indole product is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.
Caption: Workflow of the Fischer Indole Synthesis.
The Reissert Indole Synthesis (1897)
The Reissert indole synthesis provides a route to indoles from ortho-nitrotoluenes and diethyl oxalate.[14][15] This multi-step process involves a base-catalyzed condensation followed by a reductive cyclization.[3][16]
Causality in Experimental Choices: The initial condensation requires a strong base, such as sodium ethoxide, to deprotonate the methyl group of the o-nitrotoluene.[14] The subsequent reduction of the nitro group is typically achieved with reagents like zinc in acetic acid or ferrous sulfate and ammonia, which then allows for spontaneous cyclization to the indole-2-carboxylic acid.[14][17][18] This intermediate can then be decarboxylated by heating to yield the final indole.[17][18]
Experimental Protocol: General Procedure for Reissert Indole Synthesis
-
Condensation: The ortho-nitrotoluene and diethyl oxalate are treated with a strong base (e.g., potassium ethoxide) in an anhydrous solvent to form the corresponding ethyl o-nitrophenylpyruvate.[14]
-
Reductive Cyclization: The intermediate pyruvate is subjected to reductive conditions (e.g., zinc dust in acetic acid) to reduce the nitro group to an amine, which then cyclizes to form the indole-2-carboxylic acid.[14]
-
Decarboxylation: The indole-2-carboxylic acid is heated, often above its melting point, to induce decarboxylation and afford the desired indole.[17]
Caption: Workflow of the Reissert Indole Synthesis.
The Madelung Synthesis (1912)
Reported by Walter Madelung in 1912, this synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[13][19] The original conditions were harsh, often requiring sodium ethoxide at 360-380°C.[20]
Causality in Experimental Choices: The high temperature and strong base are necessary to deprotonate the methyl group ortho to the amide, generating a carbanion that then attacks the amide carbonyl to form the indole ring.[19] Modern variations of the Madelung synthesis utilize organolithium bases, which allow the reaction to proceed under milder conditions and with greater functional group tolerance.[21] A recent development employs a LiN(SiMe3)2/CsF system for a tandem Madelung synthesis, further enhancing its efficiency.[20][21]
Experimental Protocol: General Procedure for Madelung Synthesis
-
Base Treatment: The N-acyl-o-toluidine is treated with a strong base (e.g., sodium ethoxide, potassium t-butoxide, or an organolithium reagent) in an inert, high-boiling solvent.
-
High-Temperature Cyclization: The reaction mixture is heated to a high temperature (typically 200-400°C for classical conditions, lower for modern variations) to induce intramolecular cyclization.
-
Work-up: After cooling, the reaction is quenched, and the indole product is isolated and purified.
Caption: Logical relationship in the Madelung Synthesis.
The Nenitzescu Indole Synthesis (1929)
Discovered by Costin Nenitzescu in 1929, this reaction provides a direct route to 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[22][23][24]
Causality in Experimental Choices: The mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack and subsequent elimination to form the indole ring.[23][25] This method is particularly valuable for synthesizing 5-hydroxyindoles, which are precursors to important biological molecules like serotonin.[23]
Experimental Protocol: General Procedure for Nenitzescu Indole Synthesis
-
Reactant Mixing: The benzoquinone and the β-aminocrotonic ester are dissolved in a suitable solvent, often a polar one.
-
Reaction: The mixture is stirred, typically at room temperature or with gentle heating, to allow for the condensation and cyclization to occur.
-
Isolation: The 5-hydroxyindole product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.
The Leimgruber-Batcho Indole Synthesis (1976)
A more recent addition to the classical methods, the Leimgruber-Batcho synthesis, first disclosed in a patent in 1976, is a highly efficient two-step process for preparing indoles from o-nitrotoluenes.[5][26]
Causality in Experimental Choices: The first step involves the formation of an enamine by reacting the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and often with a secondary amine like pyrrolidine.[26] The resulting enamine is then reductively cyclized to the indole.[26] This method is particularly popular in the pharmaceutical industry due to its high yields, mild conditions, and the commercial availability of a wide range of starting materials.[26][27]
Experimental Protocol: General Procedure for Leimgruber-Batcho Indole Synthesis
-
Enamine Formation: The o-nitrotoluene is reacted with DMFDMA and pyrrolidine. This step is often performed at an elevated temperature.
-
Reductive Cyclization: The intermediate enamine is then subjected to reduction, for example, using Raney nickel and hydrazine or palladium on carbon with hydrogen gas.[26] This step reduces the nitro group and facilitates the cyclization to the indole.
Part 3: The Biological Significance of Substituted Indoles: From Amino Acids to Psychoactive Compounds
The development of synthetic methods for indoles was paralleled by the discovery of a vast array of naturally occurring and synthetic indole derivatives with profound biological activity.
Tryptophan: The Essential Amino Acid
In 1901, Frederick Hopkins and Sydney W. Cole isolated the essential amino acid tryptophan from casein.[28][29][30] Its structure, containing an indole ring, was determined a few years later.[28] Tryptophan is a crucial building block for proteins and a precursor for the biosynthesis of several important molecules, including the neurotransmitter serotonin and the vitamin niacin.[29][31][32]
Serotonin: The "Happy Hormone"
Serotonin (5-hydroxytryptamine), a key neurotransmitter involved in mood regulation, appetite, and sleep, is a hydroxylated and decarboxylated derivative of tryptophan. Its discovery and the elucidation of its functions highlighted the critical role of the indole scaffold in neurochemistry. The 5-hydroxyindole core of serotonin is readily accessible through the Nenitzescu indole synthesis.[23]
Lysergic Acid Diethylamide (LSD): A Potent Psychedelic
In 1938, Albert Hofmann synthesized lysergic acid diethylamide (LSD), an indole-containing compound derived from ergot alkaloids, at the Sandoz laboratories.[33][34][35] Its powerful psychedelic properties were discovered accidentally in 1943.[34][36][37] The synthesis and study of LSD spurred significant research into the role of serotonin receptors in the brain, as LSD's effects are primarily mediated through its interaction with these receptors.[35]
The Triptans: A Modern Application of the Fischer Indole Synthesis
The development of the triptan class of drugs for the treatment of migraines, such as sumatriptan, is a modern success story for indole chemistry. Many triptans are synthesized using the Fischer indole synthesis, demonstrating the enduring utility of this classical reaction in contemporary drug discovery and development.[9]
Part 4: The Modern Era: Advancements in Indole Synthesis
While the classical named reactions remain highly relevant, modern organic synthesis has introduced a plethora of new methods for constructing and functionalizing the indole ring. These include transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination and various cross-coupling strategies, which have expanded the scope and efficiency of indole synthesis.[9][10] Microwave-assisted synthesis has also been shown to accelerate reactions like the Leimgruber-Batcho synthesis.[38] Furthermore, recent research has focused on the development of more sustainable and atom-economical methods for preparing these valuable compounds.[39]
Conclusion
The journey of substituted indole compounds, from their origins in the study of a natural dye to their current status as indispensable components of pharmaceuticals and biological probes, is a compelling narrative of scientific discovery. The foundational synthetic methods developed over a century ago continue to be refined and applied in new and innovative ways. For researchers and scientists in drug development, a deep understanding of this rich history and the underlying chemical principles is not merely an academic exercise but a practical tool for the design and synthesis of the next generation of indole-based therapeutics.
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Fischer indole synthesis. (n.d.). chemeurope.com. Retrieved January 15, 2026, from [Link]
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Reissert Indole Synthesis. (n.d.). Merck Index. Retrieved January 15, 2026, from [Link]
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Structure-activity relationship of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole
An In-Depth Technical Guide to the Structure-Activity Relationship of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2] This guide focuses on a specific synthetic derivative, This compound , dissecting its molecular architecture to postulate a comprehensive structure-activity relationship (SAR). By analyzing its three primary structural motifs—the indole core, the 1-(4-methoxy-phenyl) substituent, and the 2-nitro-ethyl side chain—we provide a framework for understanding its potential biological activity and for guiding future lead optimization efforts. This document synthesizes established principles from related compound classes to build a predictive SAR model, supported by proposed experimental workflows for its validation.
Introduction: The Promise of a Complex Indole Scaffold
Indole derivatives are central to numerous therapeutic areas, including oncology, neurology, and infectious diseases, with over 40 indole-containing drugs approved by the FDA in recent decades.[2][3] Their structural versatility allows for precise interaction with a multitude of biological targets.[4][5] The subject of this guide, this compound (Molecular Formula: C₁₇H₁₆N₂O₃, Molecular Weight: 296.32 g/mol ), is a synthetic compound that strategically combines three key pharmacophoric elements.[6][7]
Understanding the SAR of this molecule is critical for unlocking its therapeutic potential. SAR studies systematically investigate how modifications to a compound's chemical structure affect its biological activity, providing a rational basis for designing more potent, selective, and safer drug candidates. This guide will deconstruct the title compound to explore the functional significance of each component.
Caption: Core pharmacophoric regions of the target molecule.
Deconstruction of the Core Scaffold: A Trifecta of Functionality
The biological profile of this compound is dictated by the interplay of its three main structural components.
The Indole Nucleus: The Privileged Anchor
The indole ring system is the molecular foundation. Its significance lies in:
-
Target Interaction: The planar, aromatic structure allows for π-π stacking interactions with aromatic residues in protein binding pockets. The N-H group at position 1 is a crucial hydrogen bond donor, capable of anchoring the ligand to specific residues like serine.[1]
-
Substitution Point: Position C3 is a common and synthetically accessible site for substitution on the indole ring.[8] Attaching the active side chain at this position is a well-established strategy in indole-based drug design.[4]
SAR Insights:
-
N1 Substitution: Alkylation or acylation of the indole nitrogen (N1) can modulate lipophilicity and eliminate its hydrogen-bonding capability. This can be critical for improving cell permeability or altering target binding affinity.[9][10]
-
Ring Substitution: Introducing substituents (e.g., halogens, alkyl groups) on the benzene portion of the indole core (positions 4, 5, 6, or 7) can fine-tune electronic properties and steric profile, impacting target selectivity and metabolic stability.
The 2-Nitro-ethyl Side Chain: The Electrophilic Warhead
The nitro group is a powerful modulator of biological activity.[11][12]
-
Electron-Withdrawing Nature: The nitro group is strongly electron-withdrawing, which confers a significant electrophilic character to the adjacent carbon atoms.[13] This makes the molecule a potential Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins.[14]
-
Bio-reduction: In the low-oxygen environment of tumors or certain bacteria, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates or a nitro radical anion.[11] These species can induce oxidative stress and cytotoxicity, forming the basis of activity for many nitroaromatic drugs.[9]
SAR Insights:
-
Nitro Group Position: The β-position of the nitro group relative to the indole ring is critical. Moving it to the α-position would drastically alter the molecule's reactivity.
-
Replacement of Nitro Group: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone) could retain electrophilicity while altering the potential for bioreduction, potentially leading to a different mechanism of action and toxicity profile.
The 1-(4-Methoxy-phenyl) Group: The Modulating Substituent
The methoxy-phenyl group plays a vital role in orienting the molecule within a binding site and tuning its physicochemical properties.
-
Physicochemical Properties: The methoxy group (-OCH₃) is a common feature in approved drugs that can enhance target binding, improve solubility, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) properties.[15][16]
-
Target Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. The phenyl ring itself can engage in hydrophobic or π-π interactions. The para position of the methoxy group is significant, as it maximizes its electron-donating resonance effect, which can influence the overall electronic distribution of the molecule.[17][18]
SAR Insights:
-
Positional Isomers: Moving the methoxy group to the ortho or meta position would alter the steric and electronic profile, likely impacting binding affinity. A study of these isomers is a classic SAR strategy.
-
Substitution Variation: Replacing the methoxy group with other substituents allows for a systematic exploration of steric and electronic effects.
| Substituent (R) | Electronic Effect | H-Bonding | Expected Impact on Activity |
| -OCH₃ (Methoxy) | Electron Donating (Resonance) | Acceptor | Baseline |
| -OH (Hydroxy) | Electron Donating (Resonance) | Donor & Acceptor | May increase polarity, potentially altering solubility and binding. |
| -CF₃ (Trifluoromethyl) | Strong Electron Withdrawing | None | Increases lipophilicity; alters electronic character for binding. |
| -Cl (Chloro) | Electron Withdrawing (Inductive) | Weak Acceptor | Can enhance binding through halogen bonds; increases lipophilicity. |
| -CH₃ (Methyl) | Weak Electron Donating | None | Increases lipophilicity; probes for steric tolerance. |
| Table 1: Hypothetical SAR data for modifications to the 4-position of the phenyl ring. |
Proposed Experimental Workflow for SAR Validation
A systematic approach is required to validate the hypothesized SAR. This involves parallel synthesis of analogs, robust biological screening, and mechanistic studies.
Caption: A systematic workflow for the elucidation of SAR.
Protocol: Synthesis of 3-[1-(Aryl)-2-nitro-ethyl]-1H-indole Analogs
The synthesis of the title compound and its analogs can be achieved via a Michael addition reaction, a robust and well-documented method for forming carbon-carbon bonds.[19]
Objective: To synthesize a library of analogs by reacting various substituted indoles with different β-nitrostyrenes.
Materials:
-
Substituted Indole (e.g., Indole, 5-fluoro-1H-indole, N-methyl-1H-indole)
-
Substituted β-nitrostyrene (e.g., 4-methoxy-β-nitrostyrene, 4-chloro-β-nitrostyrene)
-
Catalyst (e.g., Sulfamic acid)[19]
-
Solvent (e.g., Methanol)
-
Standard laboratory glassware and purification equipment (flash chromatography system, HPLC).
Procedure:
-
Reaction Setup: To a solution of the substituted indole (1.0 eq) in methanol, add the substituted β-nitrostyrene (1.1 eq).
-
Catalysis: Add a catalytic amount of sulfamic acid (0.1 eq).
-
Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Re-dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes) to yield the pure product.[19]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This assay determines the concentration at which a compound inhibits cell proliferation by 50% (GI₅₀), a key metric for anticancer activity.[10]
Objective: To quantify the antiproliferative activity of the synthesized analogs against a panel of human cancer cell lines (e.g., HeLa, MCF-7).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized indole analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates, multichannel pipette, plate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of these dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the GI₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The compound this compound represents a promising scaffold for drug discovery, integrating three pharmacologically relevant motifs. The proposed SAR framework suggests that its biological activity is a finely tuned consequence of the interplay between the indole anchor, the electrophilic nitro-ethyl chain, and the property-modulating methoxy-phenyl group. Systematic modification of each of these components, guided by the experimental workflows outlined herein, will be essential to identify analogs with superior potency, selectivity, and drug-like properties. Future work should focus on elucidating the specific molecular target(s) and mechanism of action to fully realize the therapeutic potential of this chemical class.
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A Technical Guide to Investigating Therapeutic Targets for 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The specific compound, 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole, presents a unique combination of a classic indole core and a reactive nitroalkene moiety. This guide provides a comprehensive framework for researchers and drug development professionals to investigate its potential therapeutic targets. We delve into the structural alerts of the molecule, propose primary target hypotheses based on its chemical functionalities, and provide detailed, actionable protocols for target identification, engagement, and validation. Our analysis points toward covalent modification of cysteine-containing proteins as a principal mechanism, with a strong focus on the Keap1-Nrf2 and NF-κB signaling pathways, which are critical regulators of oxidative stress and inflammation.[4][5]
Introduction and Compound Profile
The molecule this compound (CAS No. 33723-33-0) is an indole derivative with a molecular weight of 296.33 g/mol .[6][7][8] Its structure is characterized by two key features that dictate its potential biological activity: the indole ring system and the β-nitrostyrene-like functional group.
-
Indole Scaffold: Indole and its derivatives are known to interact with a vast array of biological targets, including protein kinases, tubulin, and various receptors, contributing to their diverse pharmacological profiles, which include anticancer, anti-inflammatory, and antimicrobial activities.[1][9][10][11]
-
Nitroalkene Moiety: The 2-nitro-ethyl group attached to the indole core renders the molecule an electrophilic Michael acceptor. Such compounds are known to react with soft nucleophiles, most notably the thiol group of cysteine residues in proteins.[12][13] This suggests a high probability of covalent and potentially irreversible or slowly reversible interactions with specific protein targets, a mechanism increasingly exploited in modern drug design.[14]
This dual functionality suggests that while the indole and methoxyphenyl groups may confer specificity and guide the molecule to particular binding pockets, the nitroalkene "warhead" is likely responsible for the primary mechanism of action via covalent modification.
Primary Hypothesized Target Pathways
Based on the structural features, particularly the electrophilic nitroalkene, we hypothesize that this compound primarily targets signaling pathways that are regulated by proteins containing reactive cysteine residues.
The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[4] Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) binds to the transcription factor Nrf2, targeting it for ubiquitination and subsequent degradation. Keap1 is a cysteine-rich protein, and several of its cysteine residues (e.g., Cys151) are highly reactive.[4]
Electrophilic compounds, including many nitroalkenes, can covalently modify these key cysteine residues on Keap1.[4][15] This modification induces a conformational change in Keap1, preventing it from binding to Nrf2.[4] As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes.
Hypothesis: this compound acts as an indirect activator of the Nrf2 pathway by covalently modifying cysteine residues on Keap1, thereby inhibiting the Keap1-Nrf2 protein-protein interaction.[4] This makes the Keap1-Nrf2 pathway a primary therapeutic target for conditions involving oxidative stress and inflammation.[16][17][18]
Caption: Proposed mechanism of Keap1-Nrf2 pathway activation by the compound.
The NF-κB Inflammatory Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammation.[5][19] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.[20][21]
Several indole derivatives and electrophilic compounds have been shown to inhibit the NF-κB pathway.[5][22] The mechanism can involve direct covalent modification of critical cysteine residues on kinases within the pathway, such as IKKβ, or on the NF-κB subunits themselves, preventing DNA binding.[20]
Hypothesis: this compound inhibits the NF-κB signaling pathway, likely through covalent modification of upstream kinases like IKKβ or NF-κB proteins. This positions it as a potential anti-inflammatory agent.[23]
Experimental Framework for Target Deconvolution
A multi-step, systematic approach is required to identify and validate the molecular targets of this compound. The workflow progresses from broad, unbiased screening to specific, hypothesis-driven validation.
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In Silico Modeling and Docking of Indole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1] This guide provides a comprehensive, technically-focused walkthrough of the in silico modeling and molecular docking workflows applied to indole derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate the discovery of novel indole-based therapeutics. We will dissect the entire process, from initial target and ligand preparation to the intricacies of molecular docking, post-docking analysis, and the predictive power of advanced modeling techniques. The causality behind each methodological choice is explained, ensuring a deep understanding of not just the "how," but the "why."
The Significance of the Indole Scaffold in Modern Drug Discovery
The indole ring system is a privileged pharmacophore, meaning it is a molecular framework that is repeatedly found in bioactive compounds. Its prevalence stems from its ability to mimic the structure of tryptophan, an essential amino-acid, allowing indole-containing molecules to interact with a wide range of biological targets.[2] This structural versatility has led to the development of indole-based drugs for treating conditions such as cancer, inflammation, microbial infections, and neurological disorders.[3][4] Vinca alkaloids, for instance, are indole-containing compounds that inhibit tubulin polymerization, a key mechanism in cancer therapy.[1] The ability of the indole nucleus to be readily functionalized allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for drug design campaigns.[3]
The In Silico Drug Discovery Workflow: A Strategic Overview
Computational, or in silico, methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen vast chemical libraries and prioritize candidates for experimental validation.[5] The workflow for in silico modeling and docking of indole derivatives can be conceptualized as a multi-stage process, each with its own set of critical considerations.
Figure 1: A high-level overview of the in silico drug discovery workflow for indole derivatives.
Phase 1: Meticulous Preparation of Target and Ligands
The adage "garbage in, garbage out" is particularly pertinent to in silico modeling. The quality of your starting structures directly dictates the reliability of the downstream results.
Target Protein Preparation
The initial step involves obtaining a high-resolution 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB).[6] However, these raw structures are not immediately ready for docking.
Protocol 1: Step-by-Step Protein Preparation
-
Initial Structure Inspection: Begin by visualizing the PDB file to understand its components, including protein chains, co-crystallized ligands, water molecules, and ions.[7]
-
Removal of Non-Essential Molecules: Delete all water molecules and any ligands or cofactors that are not essential for the protein's catalytic activity or the specific binding event being studied.[8] If the protein functions as a monomer, remove any additional protein chains.[9]
-
Handling Missing Residues and Loops: PDB structures often have missing residues or entire loops due to experimental limitations. These gaps must be modeled and optimized to ensure a complete and realistic protein structure.[9]
-
Protonation and Hydrogen Addition: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. The protonation state of ionizable residues (e.g., Asp, Glu, His) should be carefully considered, as it can significantly impact ligand binding.[8]
-
Energy Minimization: Perform a final energy minimization of the prepared protein structure to relieve any steric clashes and optimize the geometry.
Figure 3: A simplified workflow for post-docking molecular dynamics simulation.
In Silico ADMET Prediction
A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. [10]In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in filtering drug candidates. [11][12] Key Predicted Properties:
-
Absorption: Oral bioavailability, Caco-2 permeability.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hepatotoxicity. [13]
Phase 4: Advanced Modeling for Deeper Insights
Beyond docking, other computational techniques can provide valuable information for the design of novel indole derivatives.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. [14]For indole derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized compounds based on their physicochemical properties. [15][16]
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. [17]For a series of active indole derivatives, a pharmacophore model can be generated to identify the key chemical features responsible for their activity. [18]This model can then be used to screen virtual libraries for new compounds that match the pharmacophore. [19]
Conclusion and Future Directions
The in silico modeling and docking strategies outlined in this guide provide a robust framework for the rational design and discovery of novel indole-based therapeutics. By integrating meticulous preparation, state-of-the-art simulation techniques, and rigorous post-processing analysis, researchers can significantly enhance the efficiency of the drug discovery pipeline. The synergy between computational predictions and experimental validation remains paramount, with in silico methods serving to guide and prioritize experimental efforts. As computational power and algorithmic accuracy continue to improve, the role of these techniques in shaping the future of medicine will undoubtedly expand.
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The Nitroethyl Group on the Indole Scaffold: A Gateway to Chemical Diversity and Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 3-(2-nitroethyl)indole scaffold is a cornerstone in synthetic organic and medicinal chemistry. The powerful electron-withdrawing nature of the nitro group imparts a unique and versatile reactivity profile to the ethyl side chain, transforming it into a potent synthetic handle. This guide provides an in-depth exploration of the chemical reactivity of the nitroethyl group at the C3 position of the indole ring. We will delve into the primary synthetic routes to access this scaffold and meticulously examine its most pivotal transformations, including reduction to primary amines, conversion to carbonyls via the Nef reaction, and its role as a precursor in carbon-carbon bond-forming reactions. This document is designed to serve as a technical resource for professionals in drug discovery and chemical research, offering not only theoretical insights but also actionable experimental protocols and the rationale behind methodological choices.
Introduction: The Strategic Importance of the 3-(2-Nitroethyl)indole Moiety
The indole nucleus is a privileged structure, forming the core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its derivatization is a central theme in the quest for new bioactive compounds. The introduction of a 2-nitroethyl group at the C3 position is a particularly strategic maneuver. This functionalization serves two primary purposes:
-
Activation of the Side Chain: The nitro group dramatically increases the acidity of the α-protons, facilitating the formation of a nitronate anion. This anion is a versatile nucleophile for C-C bond formation.
-
A Masked Amino Group: The nitro group is a robust and reliable precursor to the primary amine functionality, making 3-(2-nitroethyl)indoles ideal intermediates for the synthesis of tryptamines, a class of compounds with profound biological activities, including neurotransmitters like serotonin and psychedelic compounds.[2]
This guide will systematically dissect the reactivity of this scaffold, providing the foundational knowledge required to exploit its synthetic potential fully.
Synthesis of the 3-(2-Nitroethyl)indole Scaffold
Access to the 3-(2-nitroethyl)indole core is primarily achieved through two well-established synthetic strategies: the Henry (Nitroaldol) Reaction followed by dehydration and reduction, or the direct Michael addition of indole to a nitroalkene.
The Henry Reaction Route
This classical approach involves a two-step sequence starting from the readily available indole-3-carboxaldehyde.
-
Henry Reaction: A base-catalyzed condensation between indole-3-carboxaldehyde and a nitroalkane (e.g., nitroethane) yields a β-nitro alcohol.
-
Dehydration: The resulting nitro alcohol is then dehydrated, typically under acidic or basic conditions, to afford the corresponding 3-(2-nitrovinyl)indole.
-
Reduction: The conjugated double bond of the nitrovinyl intermediate is selectively reduced to furnish the target 3-(2-nitroethyl)indole.
This sequence provides a high degree of control over the substitution pattern on the ethyl side chain by varying the initial nitroalkane.
Experimental Protocol: Synthesis of 3-(2-Nitrovinyl)indole via Henry Reaction [3]
-
Step 1: Henry Reaction and Dehydration.
-
To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as acetic acid, add nitroethane (1.5 eq) and a catalytic amount of a base like ammonium acetate.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated 3-(2-nitrovinyl)indole is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
-
Step 2: Reduction of the Vinyl Group.
-
The synthesized 3-(2-nitrovinyl)indole (1.0 eq) is dissolved in a suitable solvent mixture (e.g., acetonitrile/water).
-
Sodium borohydride (NaBH₄) (2.0-4.0 eq) is added portion-wise at room temperature.
-
The reaction is stirred until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the careful addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-(2-nitroethyl)indole.
-
The Michael Addition Route
The direct conjugate addition of indole to a nitroalkene is an atom-economical and often more convergent approach. The reaction is typically catalyzed by a Lewis or Brønsted acid, or can even proceed under thermal or microwave conditions.[2][4]
Experimental Protocol: Michael Addition of Indole to β-Nitrostyrene [5][6]
-
Catalyst and Reagent Preparation: In a round-bottom flask, combine indole (1.0 eq), β-nitrostyrene (1.0 eq), and a catalytic amount of a catalyst such as cyanuric chloride (10 mol%) or iodine (10 mol%).
-
Reaction Conditions: The reaction can be performed under solvent-free conditions by gently heating the mixture (e.g., at 70°C) or at room temperature in a solvent like dichloromethane.[5][6]
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the reaction mixture is directly purified by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexane) to afford the pure 3-(1-phenyl-2-nitroethyl)indole.
Data Presentation: Comparison of Catalysts for Michael Addition
| Catalyst | Conditions | Time | Yield (%) | Reference |
| Cyanuric Chloride (10 mol%) | Neat, 70°C | 30 min | 97 | [5] |
| Iodine (10 mol%) | CH₂Cl₂, rt | 1.5 h | 92 | [6] |
| Feist's Acid (20 mol%) | Ethanol, 50°C | 7 h | ~70 | [7] |
| TBAHS (50 mol%) | Water, rt | 24 h | ~90 | [4] |
Core Reactivity of the Nitroethyl Group
The true synthetic utility of the 3-(2-nitroethyl)indole scaffold lies in the diverse transformations of the nitroethyl moiety.
Reduction to Tryptamines: The Gateway to Bioactivity
The most significant and widely employed reaction of 3-(2-nitroethyl)indoles is the reduction of the nitro group to a primary amine, which directly yields the corresponding tryptamine. Tryptamines are precursors to a vast number of bioactive alkaloids and pharmaceuticals.[8]
Mechanism of Nitro Group Reduction:
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this transformation.
Diagram: General Pathway for Nitro Group Reduction
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Methodological & Application
Protocol for Michael addition of indoles to nitroalkenes
An Application Note and Protocol Guide: Michael Addition of Indoles to Nitroalkenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Michael addition of indoles to nitroalkenes represents a cornerstone reaction in modern organic synthesis for carbon-carbon bond formation. This conjugate addition provides a powerful and atom-economical route to synthesize functionalized indole derivatives, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and natural products. The resulting 3-(2-nitroethyl)indole core is a versatile synthetic intermediate, readily transformable into valuable tryptamine and β-carboline alkaloids.[1] This guide provides an in-depth overview of the reaction, detailing the underlying mechanisms, comparing catalytic systems, and offering field-proven, step-by-step protocols for both organocatalyzed and metal-catalyzed approaches.
Introduction: Significance and Synthetic Utility
The indole nucleus is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The development of efficient methods to functionalize the C3 position of the indole ring is therefore of paramount importance. The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogue, offers a direct and reliable strategy for this purpose.[2][3]
Nitroalkenes are particularly attractive Michael acceptors in this context for several key reasons:
-
High Electrophilicity: The potent electron-withdrawing nature of the nitro group strongly activates the alkene for nucleophilic attack.
-
Synthetic Versatility: The nitro group in the resulting adduct is a synthetic chameleon, capable of being transformed into a wide range of other functional groups, including amines, ketones, and oximes, or participating in further cyclization reactions.[4][5]
This reaction provides access to complex molecular architectures, including precursors for ergot alkaloids and other pharmacologically relevant targets.[6] The continuous development of stereoselective variants has further elevated its importance, allowing for the precise control of chirality in the synthesis of complex molecules.[7][8]
Reaction Mechanism: A Tale of Activation
The Michael addition of indole to a nitroalkene proceeds through the nucleophilic attack of the electron-rich C3 position of the indole onto the electrophilic β-carbon of the nitroalkene. The reaction is typically catalyzed to enhance the nucleophilicity of the indole and/or the electrophilicity of the nitroalkene.
The generalized mechanism involves three key steps:
-
Activation: A catalyst (Lewis acid, Brønsted acid, or organocatalyst) activates the nitroalkene, lowering its LUMO energy and making it more susceptible to nucleophilic attack. In many organocatalytic systems, the catalyst simultaneously forms a nucleophilic enamine intermediate with a carbonyl donor, though with indole, the activation often focuses on the acceptor.[9][10]
-
Nucleophilic Attack: The indole attacks the β-position of the activated nitroalkene, forming a new C-C bond and generating a nitronate intermediate. This step is often the rate-determining and stereochemistry-defining step in asymmetric variants.
-
Protonation/Rearomatization: The intermediate undergoes protonation and subsequent tautomerization to regenerate the aromaticity of the indole ring, yielding the final 3-substituted indole product.
Below is a visualization of the general catalytic cycle.
Caption: Generalized mechanism of the catalyzed Michael addition of indole to a nitroalkene.
Catalytic Systems: Choosing the Right Tool
The choice of catalyst is critical and dictates the reaction's efficiency, selectivity, and substrate scope. Methodologies can be broadly classified into metal-catalyzed and organocatalyzed systems.
Metal-Catalyzed Protocols
Lewis acidic metal complexes are effective catalysts, activating the nitroalkene by coordinating to the nitro group's oxygen atoms. This coordination enhances the electrophilicity of the β-carbon.
Commonly Used Metal Catalysts:
-
Cerium (CeCl₃·7H₂O): A mild and effective Lewis acid, often used in combination with NaI on a silica gel support, providing a greener and heterogeneous catalytic system.[11]
-
Nickel (Ni(II)-diamine complexes): Chiral Ni(II) complexes have been developed for highly enantioselective additions, where the metal acts as a Lewis acid and a chiral ligand controls the stereochemical outcome.[4]
-
Zinc (Dinuclear Zinc Complexes): These systems can achieve dual activation, with one metal center activating the nucleophile and the other activating the electrophile, leading to high reactivity and stereoselectivity.[7]
Table 1: Representative Metal-Catalyzed Michael Addition
| Catalyst System | Substrates (Indole:Nitroalkene) | Solvent | Temp (°C) | Time | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| CeCl₃·7H₂O-NaI/SiO₂ | Indole : Benzylideneacetone | CH₂Cl₂ | RT | 2 h | 94 | [11] |
| NiBr₂-((R,R)-DBN)₂ | 2,4-pentanedione : β-nitrostyrene | THF | RT | 48 h | 90 (93% ee) | [4] |
| (S,S)-Bis-ProPhenol-Zn | 2(5H)-furanone : β-nitrostyrene | THF | 19 h | 76 (91% ee) |[7] |
Protocol 1: General Procedure for Ce(III)-Catalyzed Michael Addition
This protocol is adapted from methodologies utilizing cerium(III) chloride as a mild Lewis acid catalyst.[11]
Materials:
-
Indole (1.0 mmol, 1.0 equiv)
-
α,β-Unsaturated Ketone/Nitroalkene (1.2 mmol, 1.2 equiv)
-
CeCl₃·7H₂O (0.5 mmol, 0.5 equiv)
-
NaI (0.5 mmol, 0.5 equiv)
-
Silica Gel (1 g)
-
Dichloromethane (CH₂Cl₂, 10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation: In the 50 mL round-bottom flask, grind CeCl₃·7H₂O, NaI, and silica gel together with a mortar and pestle (or carefully with a spatula) to create a fine, homogenous powder.
-
Reaction Setup: Add dichloromethane (10 mL) to the flask containing the catalyst mixture.
-
Addition of Reactants: Add the indole (1.0 mmol) and the Michael acceptor (1.2 mmol) to the stirred suspension.
-
Reaction Monitoring: Seal the flask and stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the indole starting material is consumed (typically 2-6 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the silica-supported catalyst. Wash the pad with additional dichloromethane (2 x 10 mL).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-substituted indole product.
Organocatalyzed Protocols
Asymmetric organocatalysis has emerged as a powerful alternative to metal catalysis, avoiding potentially toxic and expensive heavy metals.[8] These catalysts typically activate substrates through non-covalent interactions like hydrogen bonding or by forming transient covalent intermediates (e.g., enamines or iminium ions).[9][12]
Key Organocatalyst Classes:
-
Thioureas: Bifunctional thiourea catalysts activate the nitroalkene via double hydrogen bonding to the nitro group. A basic site on the catalyst (e.g., a tertiary amine) can simultaneously deprotonate the nucleophile or orient the substrates.[10][12]
-
Brønsted Acids (e.g., Chiral Phosphoric Acids): These catalysts protonate the nitro group, increasing the electrophilicity of the alkene. They have proven highly effective in domino reactions involving indoles and nitroethene.[6]
-
Proline and its Derivatives: Chiral secondary amines like diphenylprolinol silyl ethers catalyze the reaction by forming a nucleophilic enamine with an aldehyde or ketone donor. While less direct for indole itself, they are central to the broader field of Michael additions to nitroalkenes.[9][13]
Table 2: Representative Organocatalyzed Asymmetric Michael Addition
| Catalyst | Nucleophile | Nitroalkene | Loading (mol%) | Solvent | Yield (%) | ee (%) | Ref. |
|---|---|---|---|---|---|---|---|
| (R,R)-DPEN-Thiourea | Cyclohexanone | trans-β-Nitrostyrene | 10 | H₂O | 99 | 99 | [10] |
| Quinolinium Thioamide | Indole | trans-β-Nitrostyrene | 10 | Toluene | 95 | 92 | [1] |
| BINOL-Phosphoric Acid | 4-Acryloylindole | Nitroethene | 10 | CH₂Cl₂ | 85 | 95 |[6] |
Protocol 2: General Procedure for Thiourea-Catalyzed Asymmetric Michael Addition
This protocol is a representative procedure based on the use of bifunctional amine-thiourea catalysts for the asymmetric conjugate addition of nucleophiles to nitroalkenes.[10][12]
Materials:
-
Substituted Indole (0.25 mmol, 1.0 equiv)
-
trans-β-Nitrostyrene (0.30 mmol, 1.2 equiv)
-
Chiral Thiourea Catalyst (e.g., Takemoto catalyst) (0.025 mmol, 10 mol%)
-
Toluene (1.0 mL)
-
Anhydrous reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To the anhydrous reaction vial, add the chiral thiourea catalyst (0.025 mmol), the substituted indole (0.25 mmol), and toluene (1.0 mL).
-
Stirring: Stir the mixture at the specified reaction temperature (e.g., room temperature or 0 °C) for 10-15 minutes.
-
Addition of Nitroalkene: Add the trans-β-nitrostyrene (0.30 mmol) to the reaction mixture.
-
Reaction Monitoring: Seal the vial and stir the reaction. Monitor its progress by TLC or HPLC analysis. Reactions can take from several hours to days depending on the specific substrates and catalyst.
-
Workup and Purification: Once the reaction is complete, concentrate the mixture directly onto silica gel. Purify the product via flash column chromatography (typically with a hexane/ethyl acetate eluent system) to isolate the enantioenriched Michael adduct.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral stationary phase HPLC.
Experimental Workflow and Logic
The successful execution of a Michael addition protocol requires careful consideration of several experimental parameters. The logical workflow below outlines the key decision points.
Caption: Decision workflow for planning a Michael addition of indole to a nitroalkene.
Causality Behind Experimental Choices:
-
Solvent: Solvent choice is crucial. Non-polar solvents like toluene or dichloromethane are common. In some organocatalytic systems, polar or even aqueous media can be surprisingly effective and offer green chemistry benefits.[10] The solvent can influence catalyst solubility, substrate reactivity, and the stability of charged intermediates.
-
Temperature: Most reactions are run between 0 °C and room temperature to balance reaction rate with selectivity. Lower temperatures often lead to higher enantioselectivity in asymmetric reactions by favoring a more ordered transition state.
-
Catalyst Loading: Typically, 5-20 mol% of the catalyst is used. Higher loadings can increase the reaction rate but add cost and can complicate purification. Optimization is key to finding the lowest possible loading without sacrificing yield or selectivity.[9]
-
Additives: In some organocatalytic reactions, acidic or basic additives can act as co-catalysts, accelerating key steps like enamine formation or proton transfer.[9]
Conclusion and Outlook
The Michael addition of indoles to nitroalkenes is a robust and highly adaptable reaction for constructing valuable molecular frameworks. The development of both powerful metal-based catalysts and sophisticated organocatalysts provides chemists with a rich toolbox to achieve this transformation with high efficiency and, when required, exquisite stereocontrol. The synthetic versatility of the resulting nitro-containing products ensures that this reaction will continue to be a mainstay in the synthesis of complex natural products and novel pharmaceutical agents. Future research will likely focus on developing more sustainable catalytic systems, expanding the substrate scope to more challenging indoles and nitroalkenes, and applying these methods in increasingly complex synthetic endeavors.
References
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ResearchGate. Scheme 1. Proposed mechanism for Michael addition of indole to b-nitroalkene catalyzed by HY zeolite. Available from: [Link]
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Tissot, M., et al. (2011). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Angewandte Chemie International Edition, 50(21), 4933-4936. Available from: [Link]
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Wang, Z., et al. (2021). Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. The Journal of Organic Chemistry, 86(19), 13485–13495. Available from: [Link]
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Luo, R., et al. (2009). Highly Efficient Asymmetric Michael Reaction of Aldehydes to Nitroalkenes with Diphenylperhydroindolinol Silyl Ethers as Organocatalysts. Advanced Synthesis & Catalysis, 351(14-15), 2449–2459. Available from: [Link]
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Al-Sirt, N., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(10), 1734. Available from: [Link]
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Seebach, D., et al. (2011). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 94(10), 1739-1786. Available from: [Link]
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Miyaji, R., Asano, K., & Matsubara, S. (2013). Asymmetric Indoline Synthesis via Intramolecular Aza-Michael Addition Mediated by Bifunctional Organocatalysts. Organic Letters, 15(16), 4242–4245. Available from: [Link]
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Bali, R., et al. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(93), 51794-51829. Available from: [Link]
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Della-Felice, F., et al. (2015). Catalytic Asymmetric Reactions of 4-Substituted Indoles with Nitroethene: A Direct Entry to Ergot Alkaloid Structures. Angewandte Chemie International Edition, 54(49), 14840-14844. Available from: [Link]
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Aksenov, N. A., et al. (2019). Michael addition to 3-(2-nitrovinyl)indoles – route toward aliphatic nitro compounds with heterocyclic substituents. Chemistry of Heterocyclic Compounds, 55(6), 541-546. Available from: [Link]
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Evans, D. A., et al. (2003). Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes. Journal of the American Chemical Society, 125(41), 12692–12693. Available from: [Link]
-
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Ballini, R., et al. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(1), 1-28. Available from: [Link]
-
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Aksenov, N. A., et al. (2019). Michael addition to 3-(2-nitrovinyl)indoles – route toward aliphatic nitro compounds with heterocyclic substituents. Semantic Scholar. Available from: [Link]
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Lee, H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Catalysts, 11(10), 1205. Available from: [Link]
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Lee, H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Catalysts, 11(11), 1361. Available from: [Link]
-
Bartoli, G., et al. (2005). The Michael Addition of Indoles to α,β-Unsaturated Ketones Catalyzed by CeCl3·7H2O−NaI Combination Supported on Silica Gel. The Journal of Organic Chemistry, 70(5), 1941–1944. Available from: [Link]
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ACS Publications. Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Available from: [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of the anticancer potential of the novel indole derivative, 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole. While specific biological data for this compound is not yet extensively published, this guide leverages established knowledge of structurally related indole and nitro-containing compounds known to exhibit cytotoxic and antiproliferative effects.[1][2][3][4][5] We present a logical, tiered approach to evaluate its efficacy in cancer cell lines, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies. The protocols herein are grounded in standard, validated methodologies and are designed to provide a robust framework for preclinical assessment.[6][7][8][9]
Introduction: The Rationale for Investigating Indole Derivatives in Oncology
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant pharmacological activities.[1][2][3] In oncology, indole derivatives have emerged as promising candidates due to their ability to interfere with a wide range of cellular processes critical to cancer cell proliferation and survival.[2][3][4] These mechanisms include, but are not limited to, inhibition of tubulin polymerization, induction of cell cycle arrest, and activation of apoptotic pathways.[3][10]
The target compound, this compound (henceforth referred to as Cmpd-X for brevity), combines the indole nucleus with a nitro-ethyl moiety and a methoxy-phenyl group. Each of these components has a scientific rationale for potential anticancer activity:
-
Indole Nucleus: Provides a versatile scaffold for interacting with various biological targets.[3]
-
Nitro Group: Nitroaromatic compounds can be bioreductively activated under the hypoxic conditions often found in solid tumors, leading to the formation of cytotoxic reactive intermediates.[11] Furthermore, some nitro-indole derivatives have been shown to induce cell cycle arrest and downregulate key oncogenes like c-Myc.[12][13]
-
Methoxy-phenyl Group: This moiety is present in numerous potent anticancer agents, including combretastatin A-4, and can contribute to interactions with target proteins like tubulin.[14][15][16]
This guide provides the experimental framework to systematically test the hypothesis that Cmpd-X exerts anticancer effects and to elucidate its mechanism of action.
Experimental Strategy: A Tiered Approach
A logical progression of experiments is crucial for efficiently evaluating a novel compound. We propose a three-tiered approach:
-
Tier 1: Primary Screening: Determine the broad-spectrum cytotoxicity of Cmpd-X across a panel of diverse cancer cell lines to identify sensitive lines and establish the half-maximal inhibitory concentration (IC50).
-
Tier 2: Mechanistic Elucidation: Investigate the primary cellular mechanisms responsible for the observed cytotoxicity, focusing on the induction of apoptosis and effects on cell cycle progression.
-
Tier 3: Target Validation: Explore the molecular pathways modulated by Cmpd-X, such as key signaling cascades involved in cell survival and apoptosis.
Workflow for Cmpd-X Evaluation
Caption: Tiered experimental workflow for evaluating Cmpd-X.
Data Presentation: Quantifying the Efficacy of Cmpd-X
Clear and concise data presentation is paramount. The following tables represent hypothetical data for Cmpd-X to illustrate how quantitative results from the described assays can be structured for interpretation and comparison.
Table 1: Cell Viability (IC50) of Cmpd-X in Various Cancer Cell Lines This table summarizes the cytotoxic potency of the compound across different cancer types.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Hypothetical] |
| MCF-7 | Breast Adenocarcinoma | 48 | 8.5 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 15.2 |
| A549 | Lung Carcinoma | 48 | 11.8 |
| HCT116 | Colorectal Carcinoma | 48 | 6.3 |
| PC-3 | Prostate Adenocarcinoma | 48 | 22.1 |
| HEK293 | Normal Human Kidney (Control) | 48 | > 100 |
Table 2: Apoptosis Induction by Cmpd-X in HCT116 Cells (24 hours) This table quantifies the induction of programmed cell death.
| Treatment | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptosis (Annexin V+ / PI-) | % Late Apoptosis (Annexin V+ / PI+) |
| Vehicle (DMSO) | 0.1% | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 |
| Cmpd-X | 3 (0.5x IC50) | 70.4 ± 3.1 | 18.2 ± 1.5 | 9.5 ± 1.1 |
| Cmpd-X | 6 (1x IC50) | 45.2 ± 2.8 | 35.6 ± 2.2 | 16.3 ± 1.9 |
| Cmpd-X | 12 (2x IC50) | 15.8 ± 1.9 | 40.1 ± 3.5 | 38.7 ± 2.7 |
Table 3: Cell Cycle Distribution in HCT116 Cells Treated with Cmpd-X (24 hours) This table shows the effect of the compound on cell cycle progression.
| Treatment | Concentration (µM) | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 0.1% | 2.1 ± 0.4 | 55.3 ± 2.1 | 28.9 ± 1.8 | 13.7 ± 1.5 |
| Cmpd-X | 6 (1x IC50) | 15.8 ± 1.2 | 30.1 ± 2.5 | 15.5 ± 1.3 | 38.6 ± 2.8 |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of Cmpd-X required to inhibit the metabolic activity of cancer cells, which serves as a proxy for cell viability.[6][17]
Causality: The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Cmpd-X stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[6]
-
Compound Preparation: Prepare a serial dilution of Cmpd-X in complete medium. A typical final concentration range might be 0.1, 1, 5, 10, 25, 50, 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.[18]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Cmpd-X. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.[6]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[18]
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantitatively distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[9]
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[9]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with Cmpd-X (e.g., at IC50 and 2x IC50 concentrations) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses PI staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[19][20][21]
Causality: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate fluorescence. Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak.
Materials:
-
Treated and untreated cancer cells
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample after treatment with Cmpd-X. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.[9][19]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Use software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Potential Mechanism of Action: The PI3K/Akt Signaling Pathway
Based on the activity of other indole derivatives, a plausible mechanism of action for Cmpd-X could be the modulation of key survival signaling pathways.[22][23] The PI3K/Akt pathway is a central regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[24]
Hypothesized Cmpd-X Action on the PI3K/Akt Pathway
Caption: Cmpd-X may inhibit Akt phosphorylation, leading to apoptosis.
Validation Protocol (Western Blotting): To test this hypothesis, Western blotting can be used to measure the levels of total Akt and phosphorylated Akt (p-Akt), the active form of the protein. A decrease in the p-Akt/Akt ratio following treatment with Cmpd-X would support this mechanism. Further analysis could include downstream targets like the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Conclusion and Future Directions
This document provides a robust framework for the initial preclinical evaluation of this compound. By following the tiered approach of screening, mechanistic investigation, and target validation, researchers can systematically characterize its anticancer potential. Positive findings from these in vitro studies would provide a strong rationale for advancing the compound to more complex models, such as 3D spheroid cultures and in vivo xenograft studies, to further assess its therapeutic promise.
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Indole containing bioactive phytoconstituents as natural anticancer agents: A review. (2023). AIP Publishing. Available from: [Link]
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Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2021). National Institutes of Health (NIH). Available from: [Link]
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Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed. Available from: [Link]
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Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. (2020). ResearchGate. Available from: [Link]
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Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). (n.d.). National Institutes of Health (NIH). Available from: [Link]
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Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-6-methoxyindole (OXi8006). (2013). PubMed. Available from: [Link]
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Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline in breast cancer cells. (2020). PubMed. Available from: [Link]
-
Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms. (2019). PubMed. Available from: [Link]
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Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer. (2021). MDPI. Available from: [Link]
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3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. (2023). PubMed. Available from: [Link]
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The Indole Scaffold as a Versatile Molecular Probe: Applications of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its unique electronic properties and structural versatility make it an ideal candidate for the development of molecular probes. This document provides detailed application notes and protocols for the use of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole , a specific 3-substituted indole derivative, as a molecular probe. While direct applications of this specific molecule are still emerging, we present detailed protocols based on the known activities of structurally related nitroindole and 3-substituted indole compounds. These protocols provide a robust framework for researchers to explore its potential in areas such as DNA secondary structure analysis and as an antimicrobial agent.
Introduction and Scientific Background
3-substituted indoles are a class of compounds extensively studied for their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The functionalization at the 3-position is synthetically accessible and allows for the modulation of the compound's biological and photophysical properties.[1] The molecule in focus, This compound , possesses key structural motifs that suggest its utility as a molecular probe:
-
An Indole Core: The indole ring system is known to interact with various biological macromolecules, including proteins and nucleic acids.[1] It can serve as a fluorophore, with its emission properties often being sensitive to the local environment.[4]
-
A Nitro Group: The nitroaromatic group can act as a fluorescence quencher and is a key feature in compounds designed to probe specific cellular environments or enzymatic activities. Furthermore, nitro-substituted indoles have been explored as binders of G-quadruplex DNA.[5]
-
A Methoxy-phenyl Group: This group can influence the compound's solubility, lipophilicity, and specific interactions with biological targets.
Based on these structural features and the broader literature on indole derivatives, we propose two primary applications for this molecule as a molecular probe:
-
A Fluorescent Probe for G-Quadruplex DNA: The planar indole ring can intercalate into or bind to the grooves of DNA, and the nitro group may modulate the fluorescence response upon binding. Nitroindole derivatives have been specifically investigated for their ability to bind to c-Myc G-quadruplexes.[5]
-
An Antimicrobial Activity Probe: Indole derivatives have shown significant potential as antimicrobial agents.[2] This compound can be used to screen for antimicrobial efficacy and to study its mechanism of action against various bacterial and fungal strains.
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 33723-33-0 | [6][7] |
| Molecular Formula | C₁₇H₁₆N₂O₃ | [6][7] |
| Molecular Weight | 296.32 g/mol | [8] |
| Melting Point | 150-152 °C | [7] |
| Topological Polar Surface Area | 70.84 Ų | [7] |
| LogP | 3.5851 | [8] |
The synthesis of this compound can be achieved through a Friedel-Crafts alkylation of indole with a suitable nitroalkene precursor. A general synthetic scheme is depicted below.
Caption: Workflow for G-Quadruplex DNA binding analysis using fluorescence titration.
Application II: Antimicrobial Activity Screening
Principle of Action
The indole scaffold is a common motif in compounds with antimicrobial properties. [2]The proposed mechanism of action for many indole derivatives involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. The lipophilic nature of this compound suggests it may be able to penetrate microbial cell walls and membranes.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.
Materials:
-
This compound ("Indole Probe")
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight in CAMHB at 37 °C.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a 2 mg/mL stock solution of the Indole Probe in DMSO.
-
Perform a serial two-fold dilution of the stock solution in CAMHB in the 96-well plate to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
The MIC can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
| Concentration (µg/mL) | Bacterial Growth (Visual) | OD₆₀₀ |
| 128 | - | 0.05 |
| 64 | - | 0.06 |
| 32 | - | 0.05 |
| 16 | + | 0.45 |
| 8 | + | 0.82 |
| ... | ... | ... |
| Positive Control | + | 1.20 |
| Negative Control | - | 0.04 |
In this example, the MIC would be 32 µg/mL.
Concluding Remarks
This compound is a promising molecular probe with potential applications in studying DNA secondary structures and in antimicrobial research. The protocols provided herein offer a starting point for researchers to investigate the utility of this compound. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential in more complex biological systems, such as in cell-based assays and in vivo models. The versatility of the indole scaffold suggests that this compound could be further modified to enhance its properties as a molecular probe, for example, by introducing different substituents to tune its fluorescence or to improve its targeting specificity.
References
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A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - MDPI. Available from: [Link]
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Indole-Based Long-Wavelength Fluorescent Probes for Bioimaging of S-Nitrosylation in Mitochondria - PubMed. Available from: [Link]
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Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Available from: [Link]
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Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC - PubMed Central. Available from: [Link]
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Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. Available from: [Link]
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Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities - ResearchGate. Available from: [Link]
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Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC - NIH. Available from: [Link]
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Synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-1H-indole-2-carboxylic acid methyl ester. Available from: [Link]
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - NIH. Available from: [Link]
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Selected examples of bioactive 3-substituted indole derivatives used in... - ResearchGate. Available from: [Link]
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Synthesis and preliminary biological studies of 3-substituted indoles accessed by a palladium-catalyzed enantioselective alkene difunctionalization reaction - PubMed. Available from: [Link]
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Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC - PubMed Central. Available from: [Link]
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation - PubMed. Available from: [Link]
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Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC - NIH. Available from: [Link]
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3-[(1r)-1-(4-methoxyphenyl)-2-nitroethyl]-1h-indole | 3395-62-8 - Appchem. Available from: [Link]
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Section 1: The Indole Scaffold and High-Throughput Screening
As a Senior Application Scientist, this guide provides a comprehensive overview of high-throughput screening (HTS) assays tailored for the discovery of bioactive indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its structural versatility allows it to interact with a wide array of biological targets, including kinases, G protein-coupled receptors (GPCRs), and enzymes involved in key metabolic pathways.[1][2][4] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying rationale and field-proven insights necessary for successful screening campaigns.
Indole derivatives are central to modern drug discovery, with applications ranging from oncology and neurodegenerative diseases to antimicrobial and anti-inflammatory therapies.[2][5] Their ability to target diverse biological pathways makes them a rich source for novel therapeutic agents.[2] High-throughput screening (HTS) is the engine that drives the initial discovery phase, enabling the rapid evaluation of large chemical libraries to identify "hits" that modulate a specific biological target.[6]
A successful HTS campaign requires a robust, sensitive, and reproducible assay.[7] This is particularly true when screening indole derivatives, which can present unique challenges such as intrinsic fluorescence and a propensity for aggregation.[8] The choice of assay technology is therefore a critical decision that profoundly impacts the quality of the screening data.
The Logic of HTS Workflow
The path from a large compound library to a validated hit follows a structured workflow. This process is designed to maximize efficiency and minimize the resources spent on false positives.
Caption: A generalized workflow for a high-throughput screening campaign.
Section 2: Biochemical (Cell-Free) Assays
Biochemical assays utilize purified components (e.g., enzymes, receptors) to directly measure the interaction between a compound and its target in a controlled, cell-free environment.[6] This approach offers simplicity and a direct readout of target engagement but lacks the complexity of a cellular context.
Enzyme Inhibition Assays: Targeting Kinases
Protein kinases are a major class of drug targets, and many indole derivatives have been developed as kinase inhibitors.[2] HTS assays for kinase inhibitors typically measure the production of ADP, the universal by-product of kinase activity, or the phosphorylation of a substrate.[9]
Technology Spotlight: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, homogeneous assay format well-suited for HTS.[10][11] It relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore (e.g., Europium) to an acceptor fluorophore (e.g., APC) when they are in close proximity.
Caption: Principle of a TR-FRET kinase inhibition assay.
Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: The buffer components maintain the enzyme's structural integrity and provide necessary co-factors like Mg²⁺ for catalytic activity.
-
Enzyme: Dilute the purified kinase enzyme to a 2X working concentration in kinase buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Substrate/ATP Mix: Prepare a 4X solution of biotinylated peptide substrate and ATP in kinase buffer. Causality: Using ATP at its Michaelis-Menten constant (Km) concentration makes the assay more sensitive to competitive inhibitors.
-
Test Compounds: Prepare serial dilutions of indole derivatives in 100% DMSO. Then, dilute them into kinase buffer to a 4X final concentration. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity.
-
Detection Mix: Prepare a mix of Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in detection buffer (e.g., TR-FRET Dilution Buffer).
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X test compound solution to the assay plate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add 10 µL of 2X kinase solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of 4X Substrate/ATP mix.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear phase of the enzymatic reaction.
-
Stop the reaction by adding 10 µL of the detection mix.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
For dose-response plates, plot the percent inhibition versus the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Targeting Metabolic Enzymes: Indoleamine 2,3-Dioxygenase (IDO1)
IDO1 is an immunomodulatory enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[12][13] It is a significant target in cancer immunotherapy, and various HTS assays have been developed to find inhibitors.[12][14][15]
Protocol: Fluorescence-Based IDO1 Inhibition Assay
This assay measures the formation of N-formylkynurenine (NFK), the product of the IDO1 reaction, which can be detected using a specific fluorescent probe.[16]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).
-
Recombinant Human IDO1: Prepare a 2X working solution in assay buffer.
-
Reaction Cocktail (4X): Prepare a solution containing L-Tryptophan (substrate), Ascorbic Acid (reductant), Methylene Blue (electron carrier), and Catalase in assay buffer. Causality: The IDO1 heme iron must be in a reduced ferrous state to be active; ascorbic acid and methylene blue maintain this state. Catalase is added to remove H₂O₂, which can inhibit the enzyme.[17]
-
Test Compounds: Prepare as described for the kinase assay.
-
Detection Reagent: Prepare the NFK-specific fluorescent probe (e.g., NFK Green) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Dispense 5 µL of 4X test compound into assay wells.
-
Add 10 µL of 2X IDO1 enzyme solution.
-
Initiate the reaction by adding 5 µL of 4X reaction cocktail.
-
Incubate at room temperature for 15-30 minutes.
-
Add 10 µL of the detection reagent.
-
Incubate for a further 10-15 minutes.
-
Read the fluorescence intensity on a standard plate reader (e.g., Ex/Em = 400/510 nm for NFK Green).[16]
-
-
Data Analysis: Analyze data as described for the kinase assay to determine percent inhibition and IC₅₀ values.
Protein-Protein Interaction (PPI) Assays
PPIs are challenging but increasingly important drug targets.[18][19] Homogeneous proximity assays like AlphaScreen are powerful tools for screening PPI inhibitors.
Technology Spotlight: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen technology uses donor and acceptor beads that, when brought into close proximity, generate a strong chemiluminescent signal.[11][20]
Protocol: AlphaScreen PPI Inhibition Assay
-
Reagent Preparation:
-
Interacting Proteins: Purify the two interacting proteins, one tagged with Biotin (e.g., Protein A-Biotin) and the other with an affinity tag like GST or His (e.g., Protein B-GST).
-
AlphaScreen Beads: Use Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads. Causality: The beads must be handled in subdued light as they are photosensitive.
-
Assay Buffer: A buffer that maintains the stability and interaction of the proteins (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure:
-
Add 5 µL of 4X test compound.
-
Add 5 µL of 4X Protein A-Biotin.
-
Add 5 µL of 4X Protein B-GST.
-
Incubate for 30-60 minutes to allow protein interaction and compound binding.
-
Add 5 µL of 2X AlphaScreen bead mix (pre-incubated together) in the dark.
-
Incubate for 60-90 minutes in the dark.
-
Read on an AlphaScreen-capable plate reader.
-
Section 3: Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by measuring a compound's effect within a living cell, accounting for factors like membrane permeability and cellular metabolism.[21]
GPCR Activation: Second Messenger & Reporter Assays
GPCRs are a vast family of membrane receptors targeted by over 30% of approved drugs.[22][23] Indole derivatives like serotonin and melatonin are endogenous GPCR ligands.[2] Assays for GPCRs often measure changes in second messengers (e.g., cAMP, Ca²⁺) or the recruitment of β-arrestin.[22][24][25]
Protocol: CRE-Luciferase Reporter Gene Assay for Gs/Gi-Coupled GPCRs
This assay measures the activation of a Gs- or Gi-coupled receptor by quantifying the expression of a luciferase reporter gene under the control of a cAMP Response Element (CRE).
Caption: Signaling pathway for a Gs-coupled GPCR activating a CRE-luciferase reporter.
-
Cell Line Preparation:
-
Use a stable cell line (e.g., HEK293) co-expressing the target GPCR and the CRE-luciferase reporter construct.
-
Plate the cells in a 384-well white, clear-bottom plate and grow to confluence.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with assay medium (e.g., serum-free DMEM).
-
Add test compounds (indole derivatives) at various concentrations.
-
Incubate for 4-6 hours at 37°C, 5% CO₂. Causality: This incubation period is required for transcription and translation of the luciferase enzyme to occur.
-
Equilibrate the plate to room temperature.
-
Add a luciferase detection reagent (containing luciferin substrate and cell lysis buffer) to each well.
-
Incubate for 10-20 minutes in the dark.
-
Measure the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to controls.
-
Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists, in the presence of a known agonist) values.
-
Section 4: Assay Development, Validation, and Data Interpretation
A screening assay is only as good as its validation.[26] Key performance indicators must be established to ensure the data is robust and reproducible.
Key Validation Parameters
-
Z'-factor: This statistical parameter measures the quality of the assay, reflecting the dynamic range and data variation. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7]
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control. A high S/B ratio is desirable.
-
DMSO Tolerance: The assay must be robust to the highest concentration of DMSO used for compound delivery.
Table 1: Example Assay Validation Summary
| Parameter | TR-FRET Kinase Assay | CRE-Luc Reporter Assay | Acceptance Criteria |
| Z'-factor | 0.78 | 0.82 | > 0.5 |
| S/B Ratio | 8.5 | > 50 | > 5 (Biochem), >10 (Cell) |
| DMSO Tolerance | < 5% signal change at 1% DMSO | < 10% signal change at 1% DMSO | < 10-20% signal change |
| CV (%) of Controls | < 10% | < 15% | < 20% |
Addressing Indole-Specific Assay Interference
Indole derivatives are notorious for causing assay artifacts.[8] Proactive identification and mitigation of these issues are critical.
-
Autofluorescence: The indole ring system is intrinsically fluorescent. This can create false positives in fluorescence intensity/polarization assays.[27][28]
-
Mitigation:
-
Perform a counter-screen by adding compounds to assay buffer without the enzyme/target and measuring fluorescence.
-
Use red-shifted fluorophores where compound fluorescence is less common.[27]
-
Prioritize technologies that are less susceptible to fluorescence interference, such as TR-FRET, AlphaScreen, or luminescence.[11][29]
-
-
-
Light Sensitivity/Instability: Some indole derivatives can be unstable in aqueous buffer or sensitive to light, degrading over the course of an experiment.[8][30]
-
Mitigation:
-
Always prepare fresh compound dilutions.
-
Minimize the exposure of compound plates to light.
-
Assess compound stability by incubating it in assay buffer for the duration of the experiment and analyzing for degradation via HPLC.[8]
-
-
-
Compound Aggregation: At high concentrations typical for primary screens, compounds can form aggregates that non-specifically inhibit enzymes, leading to false positives.
-
Mitigation:
-
Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Confirm hits in the presence of varying detergent concentrations; true inhibitors should show consistent potency, while aggregators will appear less potent.
-
-
Hit Prioritization and Data Presentation
After a primary screen, "hits" are typically defined by a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls). These hits are then subjected to the confirmation and validation workflow.
Table 2: Hypothetical Dose-Response Data for Kinase Inhibitor Hits
| Compound ID | Scaffold | IC₅₀ (nM) | Max Inhibition (%) | Notes |
| IND-001 | Indole-Oxadiazole | 75.2 | 98.5 | Confirmed Hit |
| IND-002 | Indole-Carboxamide | 250.1 | 99.1 | Confirmed Hit |
| IND-003 | Bis-Indole | 1,240 | 65.0 | Weak Activity |
| IND-004 | Indole | > 10,000 | 20.1 | Inactive |
| IND-005 | Indole-Amine | 89.5 | 95.3 | False Positive (High Autofluorescence) |
Conclusion
Screening for indole derivatives requires a thoughtful and rigorous approach. By selecting the appropriate assay technology, thoroughly validating its performance, and being vigilant for compound-specific artifacts, researchers can successfully navigate the complexities of HTS. The protocols and insights provided in this guide serve as a foundation for building robust screening campaigns that can unlock the immense therapeutic potential of the indole scaffold.[1][4]
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Application Notes and Protocols for the In Vitro Evaluation of 5-Nitroindole Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals.[1] Within this class, 5-nitroindole derivatives have emerged as a promising chemotype in anticancer drug discovery.[2][3][4] These compounds have demonstrated significant cytotoxic activity against a variety of cancer cell lines, often acting through unique mechanisms of action that differentiate them from conventional chemotherapeutics.[5]
This technical guide provides a comprehensive overview of the methodologies for the in vitro evaluation of novel 5-nitroindole derivatives. It is designed to equip researchers with the necessary protocols to assess cytotoxic effects, elucidate mechanisms of action, and quantify the anticancer activity of these compounds. The focus is on providing not just step-by-step instructions, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible evaluation.
A key mechanism of action for certain 5-nitroindole derivatives is the stabilization of G-quadruplex (G4) DNA structures.[2][5] These are non-canonical secondary structures found in guanine-rich regions of DNA, such as the promoter regions of oncogenes like c-Myc.[2][5] By binding to and stabilizing these G4 structures, 5-nitroindole derivatives can inhibit the transcription of the oncogene, leading to a downregulation of its protein product, which in turn can suppress tumor growth, induce cell cycle arrest, and trigger apoptosis.[2][3][5]
Mechanism of Action: Targeting the c-Myc Oncogene
The c-Myc oncoprotein is a critical regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many human cancers.[5] The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex structure. 5-Nitroindole derivatives have been shown to selectively bind and stabilize this G4 structure, acting as transcriptional repressors.[2][3] This stabilization obstructs the transcriptional machinery, leading to a decrease in c-Myc mRNA and protein levels. The downstream consequences of c-Myc downregulation are profound, including cell cycle arrest and the induction of apoptosis.[2][3]
Caption: Mechanism of c-Myc downregulation by 5-nitroindole derivatives.
Quantitative Data Summary
The following table summarizes hypothetical in vitro anticancer activity of selected 5-nitroindole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| 5-NI-01 | HeLa (Cervical Cancer) | 5.08[3] | c-Myc G-quadruplex binder[3] |
| 5-NI-02 | MCF-7 (Breast Cancer) | 8.2 | PI3K/Akt pathway inhibitor |
| 5-NI-03 | A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
| 5-NI-04 | HT-29 (Colon Cancer) | 6.7 | Cell cycle arrest at G2/M |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
5-nitroindole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)[7]
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8][9]
-
Compound Treatment: Prepare serial dilutions of the 5-nitroindole derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Incubate the plate for 48-72 hours.[10]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Apoptosis Detection
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs kill cancer cells.[11] Several assays can be used to detect different stages of apoptosis.[12]
a) Annexin V/Propidium Iodide (PI) Staining (Early to Mid-Stage Apoptosis)
During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect early apoptotic cells.[12][13] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the 5-nitroindole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
b) TUNEL Assay (Late-Stage Apoptosis)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[13]
Materials:
-
TUNEL Assay Kit
-
Fixation and permeabilization reagents
-
Fluorescence microscope or flow cytometer
Protocol: (Follow the manufacturer's instructions for the specific TUNEL assay kit being used)
-
Cell Treatment and Fixation: Treat cells as described above, harvest, and fix them.
-
Permeabilization: Permeabilize the cells to allow the labeling enzyme to enter.
-
Labeling: Incubate the cells with the TdT reaction mixture to label the 3'-OH ends of fragmented DNA.
-
Detection: Analyze the cells by fluorescence microscopy or flow cytometry.
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Application Notes and Protocols for Antimicrobial Studies of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole
Introduction
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[1] Indole derivatives represent a promising class of heterocyclic compounds, with various analogs demonstrating a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This document focuses on the compound 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole (CAS No: 33723-33-0)[4], a molecule combining the indole nucleus with a nitroethyl-methoxyphenyl moiety. While specific antimicrobial data for this compound is not yet prevalent in public literature, its structural features suggest it as a candidate for antimicrobial screening.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of this compound. The protocols herein are based on established, standardized methodologies to ensure reproducible and reliable results.[5][6]
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 33723-33-0 | [4] |
| Molecular Formula | C₁₇H₁₆N₂O₃ | [4][7] |
| Molecular Weight | 296.32 g/mol | [4] |
| Melting Point | 150-152 °C | [4] |
| Boiling Point | 518.6 °C | [4] |
| Density | 1.259 g/cm³ | [4] |
Section 1: Preparation of Compound Stock Solution
The initial step in any antimicrobial screening is the preparation of a sterile, high-concentration stock solution of the test compound. The choice of solvent is critical to ensure the compound is fully dissolved and does not precipitate during the assay, while also being non-toxic to the test microorganisms at the concentrations used.
Protocol 1: Stock Solution Preparation
-
Solvent Selection: Due to the predicted lipophilicity (XLogP3: 4.1)[4] of this compound, dimethyl sulfoxide (DMSO) is a recommended initial solvent. A preliminary solubility test should be performed.
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 10 mg) using an analytical balance.
-
Dissolution: Dissolve the compound in a minimal amount of 100% DMSO. For example, dissolving 10 mg in 1 ml of DMSO yields a stock concentration of 10 mg/mL.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Section 2: Primary Antimicrobial Screening
The primary screening aims to determine if the compound exhibits any antimicrobial activity against a panel of representative microorganisms. The agar disk diffusion method is a widely used qualitative technique for this purpose.
Protocol 2: Agar Disk Diffusion Assay
-
Microorganism Preparation: Inoculate a loopful of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth) and incubate until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Compound Application: Pipette a fixed volume (e.g., 10 µL) of the stock solution of this compound onto a disk.
-
Controls:
-
Positive Control: Apply a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to a separate disk.
-
Negative Control: Apply the solvent (DMSO) to another disk to ensure it has no inhibitory effect.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Section 3: Quantitative Antimicrobial Susceptibility Testing
Following a positive primary screen, a quantitative method is employed to determine the Minimum Inhibitory Concentration (MIC) of the compound. The broth microdilution method is a standard and efficient technique for this purpose.[5][6]
Protocol 3: Broth Microdilution for MIC Determination
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Compound Dilution:
-
In well 1, add 100 µL of the highest concentration of the test compound (prepared by diluting the stock solution in MHB).
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
-
Controls:
-
Well 11 (Growth Control): Add 50 µL of MHB.
-
Well 12 (Sterility Control): Add 100 µL of uninoculated MHB.
-
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the test microorganism in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][8] This can be assessed visually or by using a growth indicator like resazurin.
Data Presentation: MIC of this compound
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Novel Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Ciprofloxacin | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Gentamicin | [Insert Data] | [Insert Data] |
| Candida albicans | N/A (Fungus) | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Fluconazole | [Insert Data] | [Insert Data] |
Section 4: Determination of Minimum Bactericidal Concentration (MBC)
To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC test is performed following the MIC assay.
Protocol 4: MBC Determination
-
Subculturing: From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Section 5: Investigating the Mechanism of Action (MoA)
Elucidating the mechanism of action is a critical step in the development of a novel antimicrobial agent.[9] Common antimicrobial mechanisms include interference with cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid synthesis, and disruption of membrane function.[10][11]
Hypothetical Workflow for MoA Investigation
A tiered approach can be employed to narrow down the potential mechanism of action of this compound.
Caption: Hypothetical workflow for investigating the mechanism of action.
Hypothetical Bacterial Signaling Pathway Inhibition
Many antimicrobials function by inhibiting key bacterial signaling or metabolic pathways. The following diagram illustrates a hypothetical scenario where our test compound inhibits a critical enzyme in a bacterial pathway.
Caption: Hypothetical inhibition of a bacterial metabolic pathway.
References
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- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). BenchChem.
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- Mechanisms of action by antimicrobial agents: A review. (n.d.). McGill Journal of Medicine.
- Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022).
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- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.).
- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.).
- 3-[1-(4-Methoxyphenyl)-2-nitroethyl]-1H-indole. (n.d.). Echemi.
- Electronic Supplementary Information (ESI)
- 1H-Indole,3-[1-(4-methoxyphenyl)-2-nitroethyl]-. (n.d.). Guidechem.
- Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2021).
- Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. (2025).
- Synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-1H-indole-2-carboxylic acid methyl ester. (n.d.).
- Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evalu
- 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. (n.d.).
- Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021).
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Application Notes and Protocols for Efficacy Testing of Novel Indole Compounds
Introduction: The Therapeutic Promise of the Indole Scaffold
The indole nucleus is a privileged heterocyclic structure, forming the core of a vast array of natural and synthetic molecules with significant biological activity.[1][2][3] From the anti-inflammatory properties of indomethacin to the anti-cancer effects of vinca alkaloids, indole derivatives have demonstrated remarkable therapeutic potential across diverse disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[2][4][5][6] Their structural versatility allows for fine-tuning of pharmacological properties, making them a fertile ground for modern drug discovery.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for testing the efficacy of novel indole compounds. The protocols outlined herein are designed to establish a robust preclinical data package, elucidating the mechanism of action, potency, and preliminary safety profile of new chemical entities.
A Phased Approach to Efficacy Testing: From Benchtop to Preclinical Models
A logical, stepwise progression is critical to efficiently evaluate novel indole compounds. This workflow is designed to de-risk projects early by identifying promising candidates and eliminating those with unfavorable properties before committing to resource-intensive in vivo studies.
Caption: A phased workflow for preclinical evaluation of novel indole compounds.
Phase 1: In Vitro Characterization - Establishing Biological Activity
The initial phase of testing focuses on establishing the biological activity of the novel indole compounds in a controlled, high-throughput manner.
Primary Screening: Assessing Cytotoxicity and Proliferation
The first critical step is to determine the effect of the compounds on cell viability and proliferation. This provides a broad understanding of their cytotoxic or cytostatic potential. Tetrazolium-based colorimetric assays like the MTT and XTT assays are widely used for this purpose due to their simplicity and reliability.[7]
Causality Behind the Choice: These assays measure the metabolic activity of living cells, which is directly proportional to the number of viable cells.[7][8] The reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases is the core principle.[7]
| Parameter | MTT Assay | XTT Assay |
| Principle | Reduction of MTT to an insoluble purple formazan.[7][9] | Reduction of XTT to a water-soluble orange formazan.[7][9] |
| Solubilization Step | Required (e.g., DMSO or SDS).[7][9] | Not required.[7][10] |
| Workflow | Longer protocol, more hands-on time.[10] | Shorter, more streamlined protocol.[10] |
| Sensitivity | Generally high. | Can be higher than MTT.[8] |
| Throughput | Suitable for 96-well plates. | Well-suited for 96- and 384-well formats and automation.[10] |
Protocol: XTT Cell Viability Assay
The XTT assay is often preferred for its simpler workflow, which eliminates the formazan solubilization step required in the MTT assay.[7][10]
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Add serial dilutions of the novel indole compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Reagent Addition: Add the activated XTT solution to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Target Engagement and Mechanism of Action (MoA)
Once the cytotoxic or anti-proliferative effects are confirmed, the next step is to elucidate the mechanism of action. Many indole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or protein kinases.[2][4]
Enzyme Inhibition Assays:
If the novel indole compound is designed to inhibit a specific enzyme, a direct enzyme inhibition assay is the most appropriate method to confirm target engagement and determine inhibitory potency (IC₅₀ or Kᵢ).
General Enzyme Inhibition Assay Protocol (Spectrophotometric)
This protocol provides a general framework; specific conditions such as buffer composition, enzyme and substrate concentrations, and wavelength of detection must be optimized for the enzyme of interest.[11][12][13]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent like DMSO.[11][13]
-
Create a series of dilutions of the test compound in the assay buffer. Ensure the final solvent concentration is low (typically ≤1%) to avoid affecting enzyme activity.[11]
-
Prepare the enzyme and substrate solutions in the assay buffer at appropriate concentrations.[11][13]
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer and corresponding DMSO concentration.
-
Control wells (100% enzyme activity): Enzyme solution and corresponding DMSO concentration.
-
Test wells: Enzyme solution and various concentrations of the test compound.
-
Include a positive control with a known inhibitor if available.[11]
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.[11][13]
-
Measurement: Immediately measure the change in absorbance over a set period using a microplate reader.[11]
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.[11]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Caption: Workflow for a general enzyme inhibition assay.
In Vitro ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage drug development failures.[14][15][16] In silico and in vitro models can provide valuable early insights.[14][16][17]
Key In Vitro ADMET Assays:
-
Solubility: Determines the aqueous solubility of the compound, which impacts its absorption.
-
Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays predict intestinal absorption.
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes helps to predict the rate of metabolic clearance.
-
CYP450 Inhibition: Assesses the potential for drug-drug interactions by determining if the compound inhibits major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which affects its distribution and availability.
-
Hepatotoxicity: In vitro assays using primary hepatocytes or cell lines like HepG2 can provide an early indication of potential liver toxicity.
Phase 2: In Vivo Efficacy and Pharmacokinetics/Pharmacodynamics (PK/PD)
Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their efficacy in a more physiologically relevant context.
Animal Model Selection
The choice of animal model is critical and should be based on the therapeutic indication.[18] For oncology, rodent models are frequently used.[19]
Commonly Used Cancer Models:
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice).[19][20][21] These models are useful for assessing the direct anti-tumor activity of a compound.
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same strain. These models are essential for evaluating immunomodulatory effects of the test compound.[22]
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic modifications, closely mimicking human cancer progression.[20][22]
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into an immunodeficient mouse.[20] These models better retain the heterogeneity of the original tumor.
In Vivo Efficacy Studies
The primary goal of these studies is to determine if the novel indole compound can inhibit tumor growth in a living organism.
Protocol: Xenograft Tumor Model Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once tumors become palpable.
-
Randomization and Dosing: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the novel indole compound (at various doses) and a vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
PK/PD studies are essential to understand the relationship between drug exposure and its pharmacological effect.[23][24]
-
Pharmacokinetics (PK): Describes what the body does to the drug (ADME).[25][26][27] In a typical PK study, blood and tissue samples are collected over time after drug administration to determine parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life.[24]
-
Pharmacodynamics (PD): Describes what the drug does to the body.[24] This involves measuring a biomarker related to the drug's mechanism of action at different time points and doses to correlate with drug exposure.
Phase 3: Investigational New Drug (IND)-Enabling Studies
Before a new drug can be tested in humans, a comprehensive data package must be submitted to regulatory authorities like the FDA.[28] This includes data from IND-enabling toxicology studies conducted under Good Laboratory Practices (GLP).[28]
Key Components of IND-Enabling Studies:
-
GLP Toxicology Studies: These studies are designed to identify potential toxicities and establish a safe starting dose for human clinical trials.[29] They include single-dose and repeat-dose toxicity studies in at least two animal species (one rodent, one non-rodent).
-
Safety Pharmacology: Evaluates the effects of the drug on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Chemistry, Manufacturing, and Controls (CMC): This section of the IND application details the drug substance and drug product, including its synthesis, manufacturing process, and stability.[30]
Conclusion
The experimental design for testing the efficacy of novel indole compounds is a multi-faceted process that requires a systematic and logical approach. By progressing from high-throughput in vitro screening to mechanism of action studies, ADMET profiling, and finally to in vivo efficacy and safety evaluations, researchers can build a robust data package to support the clinical development of promising new therapeutic agents. This structured approach, grounded in scientific rationale, maximizes the probability of success in the challenging but rewarding field of drug discovery.
References
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Daoud, N. E., Borah, P., Deb, P. K., Venugopala, K. N., Hourani, W., Alzweiri, M., Bardaweel, S. K., & Tiwari, V. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Drug Metabolism, 22(7), 503–522. Retrieved from [Link]
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The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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XTT Assays vs MTT. (n.d.). Biotech Spain. Retrieved from [Link]
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ADMET Modeling and Profiling for Antiviral Drug Discovery of Coronavirus. (n.d.). Creative Biostructure. Retrieved from [Link]
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Rajput, Y. K., & Sahu, T. K. (2022). PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. ISBM University. Retrieved from [Link]
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PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. (2022). ISBM University. Retrieved from [Link]
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Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (n.d.). Cerba Research. Retrieved from [Link]
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Animal models and therapeutic molecular targets of cancer: utility and limitations. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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MTT assay. (n.d.). Wikipedia. Retrieved from [Link]
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2023). MDPI. Retrieved from [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
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What are Pharmacokinetic and Pharmacodynamic Studies? (2022). ALS Therapy Development Institute. Retrieved from [Link]
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Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Cancer Management and Research, 13, 2149–2157. Retrieved from [Link]
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Beyond profiling: using ADMET models to guide decisions. (n.d.). Optibrium. Retrieved from [Link]
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ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. (2021). Bentham Science Publishers. Retrieved from [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PubMed Central (PMC). Retrieved from [Link]
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The role of Pharmacokinetics in drug development. (n.d.). GSC Online Press. Retrieved from [Link]
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ADMET profiling: Significance and symbolism. (n.d.). ScienceDirect. Retrieved from [Link]
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Mouse Models of Cancer Study. (2023). JoVE. Retrieved from [Link]
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Preclinical research strategies for drug development. (n.d.). AMSbiopharma. Retrieved from [Link]
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The Effects and Mechanisms of Indole Derivatives in Improving Doxorubicin-Induced Cardiomyopathy. (n.d.). Karger Publishers. Retrieved from [Link]
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Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Biomedical Importance of Indoles. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Complete Guide To Pre-Clinical Drug Product Manufacturing. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]
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Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved from [Link]
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Step 2: Preclinical Research. (2018). FDA. Retrieved from [Link]
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General Principles of Preclinical Study Design. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Retrieved from [Link]
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Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). Frontiers in Toxicology, 6. Retrieved from [Link]
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Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2022). MDPI. Retrieved from [Link]
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Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020). YouTube. Retrieved from [Link]
- Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. (n.d.). [No source available].
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Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Retrieved from [Link]
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Synthesis, In vivo Biological Assessment and Molecular Docking Study of some newer Indole Derivatives as COX 1/2 Inhibitors. (2021). ResearchGate. Retrieved from [Link]
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In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. (n.d.). PubMed Central. Retrieved from [Link]
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Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022). Microbe Online. Retrieved from [Link]
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Synthesis and in silico and in vivo anticonvulsant activities of substituted 2-phenyl indole derivatives. (2022). ResearchGate. Retrieved from [Link]
-
Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. (2022). MDPI. Retrieved from [Link]
- Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023). [No source available].
-
Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. (2022). MDPI. Retrieved from [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this powerful yet sensitive reaction. Here, we address common issues in a direct question-and-answer format, grounding our advice in mechanistic principles and field-proven strategies to help you optimize your yields and achieve your synthetic goals.
Troubleshooting Guide: Common Experimental Issues
This section tackles the most frequent and frustrating problems encountered during the Fischer indole synthesis.
Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the most common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis are a frequent complaint, as the reaction's success is highly dependent on a fine balance of several parameters.[1][2] A systematic approach to troubleshooting is essential.
Step-by-Step Optimization Strategy:
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Ensure the arylhydrazine and the carbonyl compound are of the highest purity.[1][2] Arylhydrazines, in particular, can degrade upon storage. It is highly advisable to use freshly distilled or recrystallized starting materials.[1] Consider using the hydrochloride salt of the hydrazine, which is often more stable.[3]
-
Acid Catalyst Selection and Concentration: The choice and amount of acid are paramount.[1][4][5] The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH, PPA) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃).[5][6] There is no universal catalyst; the optimal choice depends on the specific substrates.[1]
-
Reaction Temperature and Time: This reaction often requires elevated temperatures to overcome the activation energy of the key[2][2]-sigmatropic rearrangement step.[1] However, excessive heat or prolonged reaction times can cause decomposition of reactants, intermediates, and the final indole product, leading to tar formation and reduced yields.[1][9]
-
Recommendation: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC). Cautiously increase the temperature if the reaction is sluggish.[1] Microwave-assisted synthesis is an excellent alternative that can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[1]
-
-
Solvent Choice: The solvent can significantly influence reaction rates and outcomes.[3] Polar aprotic solvents like glacial acetic acid or DMSO are commonly used.[1][7] In many cases, acetic acid can serve as both the solvent and the catalyst.[3][4] Running the reaction neat (without any solvent) has also proven effective in certain cases.[1][10]
-
Atmosphere: For substrates that are sensitive to oxidation, performing the entire synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products and improve the final yield.[1]
-
Consider a One-Pot Procedure: To minimize handling losses and circumvent the instability of some hydrazone intermediates, a one-pot synthesis is often advantageous.[1][9] In this approach, the hydrazone is generated in situ and immediately subjected to the cyclization conditions without isolation.[1][7]
Q2: My TLC plate shows multiple spots, indicating a mixture of products. What are the typical side reactions and how can I suppress them?
A2: The formation of byproducts is a common challenge. Understanding the potential side pathways is key to minimizing them.
-
N-N Bond Cleavage: This is a major competing pathway, especially when the arylhydrazine or the carbonyl component contains strong electron-donating groups.[2][11] These substituents can over-stabilize a key intermediate, leading to heterolytic cleavage of the weak N-N bond instead of the desired[2][2]-sigmatropic rearrangement.[11][12] This results in byproducts such as aniline derivatives.[2][12]
-
Regioisomer Formation: When using an unsymmetrical ketone, two different enamine intermediates can form, potentially leading to a mixture of two regioisomeric indoles.[1][9] The regioselectivity is influenced by the acidity of the medium, steric effects, and the nature of the hydrazine.[1][9]
-
Tar and Polymer Formation: The appearance of black, intractable tar is a clear sign of product and/or starting material decomposition under harsh reaction conditions.[8]
-
Solution: This issue is best addressed by using milder acids (e.g., p-TsOH instead of H₂SO₄), lowering the reaction temperature, and minimizing the reaction time.[8]
-
Q3: My reaction stalls and does not proceed to completion, even with extended heating. What is the likely cause?
A3: Incomplete conversion can be traced back to several factors:
-
Insufficient Catalyst: The acid catalyst is essential for nearly every step of the mechanism, from hydrazone formation to the final ammonia elimination.[1][6] Ensure you are using a sufficient catalytic or stoichiometric amount as required by your specific protocol.
-
Low Reaction Temperature: The[2][2]-sigmatropic rearrangement step often has a substantial activation energy.[1] If the temperature is too low, the reaction may not proceed at a reasonable rate. If you observe unreacted starting material, a cautious and incremental increase in temperature is warranted.[1]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the reaction, particularly the key C-C bond-forming rearrangement step.[2][3] If severe steric hindrance is present, you may need to consider an alternative synthetic route to your target indole.[3]
Q4: Purification of my crude indole is proving difficult. What are some effective strategies?
A4: Purifying crude products from a Fischer synthesis can be challenging due to the presence of polar byproducts, tar, and potentially unstable products.[1][8]
-
Column Chromatography: This is the most common purification method.[8]
-
Tip 1: If your indole is sensitive to the acidic nature of standard silica gel, you can neutralize the silica by pre-treating the column with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1%).[13]
-
Tip 2: Experiment with different solvent systems. Sometimes, adding a small amount of a highly polar solvent like methanol to a non-polar eluent can improve separation from baseline impurities.[13]
-
-
Crystallization: If your product is a solid, recrystallization is a highly effective method for removing impurities and can often yield a product of very high purity.[1]
-
Acid-Base Extraction: While indoles have a weakly acidic N-H proton, this method should be used with caution, as some indole structures are sensitive to strong acids or bases.[1] It can sometimes be used to separate the indole from non-acidic or non-basic impurities.
Frequently Asked Questions (FAQs)
FAQ 1: Which acid catalyst is the "best" for the Fischer indole synthesis?
There is no single "best" acid. The optimal catalyst is substrate-dependent and must often be determined empirically.[2] A good starting point is to review literature for syntheses of similar indole structures.
| Catalyst Type | Examples | Common Applications & Notes |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Widely used, effective but can be harsh, leading to tarring with sensitive substrates.[1][6][8] |
| Polyphosphoric Acid (PPA) | Often highly effective, serving as both catalyst and solvent. Can require high temperatures.[1][7] | |
| Acetic Acid | Milder option, can also serve as the solvent. Good for preventing decomposition.[3][4] | |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃ | Also very common. Can be milder than strong Brønsted acids and are particularly useful for substrates prone to N-N bond cleavage.[1][6][8] |
FAQ 2: Can I synthesize the parent, unsubstituted indole using this method?
Direct synthesis of the parent indole via the reaction of phenylhydrazine with acetaldehyde is problematic and often fails under standard conditions.[2][7] A common and effective alternative is to use pyruvic acid as the carbonyl partner, which yields indole-2-carboxylic acid. This intermediate can then be easily decarboxylated by heating to afford the parent indole.[2][7]
FAQ 3: How do substituents on the starting materials affect the reaction?
Substituents play a pivotal role in the success or failure of the reaction.[12]
-
Electronic Effects:
-
Electron-Donating Groups (EDGs) on the carbonyl component can weaken the N-N bond in the ene-hydrazine intermediate. This promotes the undesired N-N bond cleavage side reaction over the productive[2][2]-sigmatropic rearrangement, leading to low yields or reaction failure.[11][12] This is a known challenge in the synthesis of 3-aminoindoles.[2][11]
-
Electron-Withdrawing Groups (EWGs) on the phenylhydrazine ring can hinder the reaction and may require harsher conditions (stronger acid, higher temperature) to proceed.[3]
-
-
Steric Effects: As mentioned previously, large, bulky groups on either reactant can sterically impede the reaction.[2][3]
FAQ 4: What is the "interrupted" Fischer Indole Synthesis?
The interrupted Fischer indole synthesis is a valuable variant of the classical reaction. It involves the condensation of hydrazines with latent aldehydes (like hemiaminals) to generate an indoline-containing product through a tandem[2][2]-sigmatropic rearrangement and cyclization cascade.[14] This method is particularly useful for accessing fused indoline ring systems found in many natural products.[14]
Visualized Mechanisms and Workflows
Core Reaction Mechanism
Caption: The core mechanistic pathway of the Fischer indole synthesis.[6][7][9][15]
Troubleshooting Decision Tree
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. researchgate.net [researchgate.net]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Exploration of the interrupted Fischer indolization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Indole Michael Addition
Welcome to the technical support center for the optimization of indole Michael additions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial carbon-carbon bond-forming reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges and frequently asked questions.
The Michael addition of indoles to electron-deficient olefins is a cornerstone of synthetic chemistry, providing access to a vast array of biologically active compounds and pharmaceutical intermediates.[1] The indole nucleus, particularly its electron-rich C3 position, serves as an excellent Michael donor.[1][2] However, achieving high yields and selectivity can be challenging, often requiring careful optimization of catalysts, solvents, and other reaction parameters. This guide synthesizes established protocols and mechanistic understanding to help you troubleshoot and refine your experimental approach.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions based on established chemical principles.
Q1: My reaction has a very low yield or is not proceeding at all. What are the likely causes?
Low conversion is one of the most common issues. The root cause often lies in insufficient activation of the substrates or unfavorable reaction kinetics.
Possible Cause & Solution:
-
Inadequate Catalyst Activity: The choice of catalyst is paramount. In the absence of a suitable catalyst, the reaction may not proceed at all.[3]
-
Lewis & Brønsted Acids: The reaction is traditionally catalyzed by Brønsted or Lewis acids which activate the α,β-unsaturated Michael acceptor.[1][4] Common choices include iodine (I₂), CeCl₃·7H₂O/NaI, InCl₃, and various Brønsted acid ionic liquids.[1][4][5][6] If one catalyst fails, screen a panel of others with varying acidity and steric properties. For instance, a CeCl₃·7H₂O/NaI combination supported on silica gel was found to be essential for high efficacy in certain cases where the unsupported catalyst gave low yields.[5]
-
Catalyst Loading: Ensure you are using an optimal catalyst loading. A common starting point is 10 mol%, but this may need to be optimized.[1][3]
-
-
Poor Substrate Solubility: If reactants are not fully dissolved, the reaction will be slow or incomplete.
-
Solvent Choice: The choice of solvent can dramatically impact the reaction. In one study, dichloromethane (CH₂Cl₂) provided a significant yield improvement over ethanol due to better solubility of the starting materials.[1] Acetonitrile has also been identified as an optimal solvent in other systems.[3] Screen a range of solvents (e.g., CH₂Cl₂, MeCN, Toluene, THF) or consider solvent-free conditions, which can also be highly effective.[5][7]
-
-
Unfavorable Electronic Properties of Substrates:
-
Indole Substituents: The electronic nature of substituents on the indole ring affects its nucleophilicity. Electron-donating groups (e.g., -Me, -OMe) generally accelerate the reaction, while electron-withdrawing groups (e.g., -Br, -NO₂) decelerate it.[5] For reactions with less nucleophilic indoles, more forcing conditions (higher temperature, stronger catalyst) may be necessary.
-
Michael Acceptor Substituents: Similarly, α,β-unsaturated ketones bearing strongly electron-donating groups on the aromatic ring may fail to react under standard conditions.[1]
-
-
Insufficient Thermal Energy: While many indole Michael additions proceed at room temperature[1], some systems require heating to overcome the activation energy barrier. Systematically increase the temperature (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring the reaction by TLC or LC-MS.[3][4]
Q2: I'm observing significant formation of side products. How can I improve the selectivity?
The formation of side products like N-alkylated indoles or bis-indolyl methanes is a frequent problem that compromises the yield of the desired C3-adduct.
Possible Cause & Solution:
-
N-Alkylation vs. C3-Alkylation: The regioselectivity of the addition is strongly controlled by the reaction medium.[5][7]
-
Formation of Bis(indolyl)methanes: This side product arises from the reaction of a second indole molecule with an intermediate or, in some cases, with the aldehyde used to generate the Michael acceptor in situ.[1][7]
-
Stoichiometry and Reaction Time: Use a strict 1:1 or slight excess of the Michael acceptor to indole. In some multi-component reactions, the formation of bis(indolyl)methanes can become the major pathway with longer reaction times.[7] Monitor the reaction closely and stop it once the desired product is maximized.
-
-
Mixture of 1,2- and 1,4-Addition Products: This is a particular concern when using α,β-unsaturated aldehydes as Michael acceptors.
-
Favoring 1,4-Addition: Indoles are considered "soft" nucleophiles and inherently favor 1,4-conjugate addition.[10] However, highly reactive systems might yield some 1,2-adduct. Using a Lewis acid catalyst that preferentially coordinates to the carbonyl oxygen of the acceptor will enhance the electrophilicity at the β-carbon, further promoting 1,4-addition.[4] Lowering the reaction temperature can also increase selectivity for the thermodynamically favored 1,4-adduct.[11][12]
-
-
Double Michael Addition: With certain acceptors, such as α,α′-bis(arylmethylene)cyclopentanones, a double addition can occur.[5]
-
Control Stoichiometry: Carefully controlling the stoichiometry of the indole (e.g., using one equivalent) can minimize the formation of the double addition product.
-
Q3: My asymmetric reaction is giving low enantioselectivity (ee). How can I improve it?
Achieving high stereocontrol is a primary challenge in asymmetric synthesis. Low enantioselectivity points to a poorly organized transition state.
Possible Cause & Solution:
-
Suboptimal Catalyst/Ligand: The choice of the chiral catalyst is the most critical factor.
-
Screen Ligands: For metal-catalyzed reactions (e.g., Zn(II), Cu(II)), the structure of the chiral ligand is key. Small modifications to the ligand, such as adding sterically bulky groups or "sidearms," can create a more defined chiral pocket and significantly improve enantiomeric excess.[13][14][15]
-
Organocatalysts: In organocatalysis, the catalyst's structure (e.g., Cinchona alkaloids, prolinol ethers) directly influences the transition state.[16][17][18] It is essential to screen a library of catalysts to find the best match for your specific substrate combination.
-
-
Incorrect Metal Salt or Counterion: In Lewis acid catalysis, the counterion can play a significant role in both activity and enantioselectivity.[15] For example, while various zinc salts like Zn(ClO₄)₂, Zn(BF₄)₂, and Zn(PF₆)₂ can catalyze the reaction, they may provide sharply reduced enantioselectivity compared to Zn(OTf)₂.[15]
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. A systematic screening of solvents with different polarities and coordinating abilities is recommended.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) generally leads to higher enantioselectivity by reducing thermal motion and favoring a single, lower-energy transition state.[15]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my indole Michael addition?
The choice depends on your specific goals (e.g., simple addition vs. asymmetric synthesis) and substrates.
-
For simple, non-asymmetric additions:
-
Lewis Acids: Iodine (I₂) is an inexpensive, mild, and highly effective catalyst for additions to α,β-unsaturated ketones.[1] Lanthanide triflates (e.g., Yb(OTf)₃) are powerful but more expensive.[5] Cerium(III) chloride (CeCl₃·7H₂O) in combination with NaI is another effective and economical option.[5]
-
Brønsted Acids: Brønsted acid ionic liquids offer "green chemistry" advantages, including recyclability.[3][4] Solid-supported acids like silica sulfuric acid are also effective and allow for easy workup.[1]
-
-
For asymmetric additions:
-
Chiral Lewis Acids: Complexes of metals like Zn(II), Cu(II), or Mg(II) with chiral ligands (e.g., bisoxazolines) are commonly used to catalyze the enantioselective addition of indoles to acceptors like alkylidene malonates or nitroalkenes.[13][14][15]
-
Chiral Organocatalysts: Secondary amines (like diphenylprolinol derivatives) or primary amine-thioureas are used to catalyze additions of aldehydes or ketones to indolylnitroalkenes via enamine or iminium catalysis, providing access to tryptamine precursors with high stereocontrol.[16][17][19]
-
Q2: How do substituents on the indole and the Michael acceptor influence the reaction rate?
The electronic properties of both reactants are crucial. The general principle is to match a nucleophilic indole with an electrophilic acceptor.
| Reactant | Substituent Effect | Impact on Reaction Rate | Reference |
| Indole (Nucleophile) | Electron-Donating Group (e.g., -CH₃, -OCH₃) | Accelerates the reaction | [5] |
| Electron-Withdrawing Group (e.g., -Br, -NO₂) | Decelerates the reaction | [5] | |
| Michael Acceptor | Electron-Withdrawing Group on Phenyl Ring | Accelerates the reaction | [1][15] |
| Electron-Donating Group on Phenyl Ring | Decelerates or inhibits the reaction | [1] | |
| Steric Hindrance (e.g., bulky groups near β-carbon) | Decelerates the reaction | [5] |
Q3: What is the general mechanism for an acid-catalyzed indole Michael addition?
The mechanism involves the activation of the Michael acceptor by the acid catalyst, followed by nucleophilic attack from the indole.
Caption: General mechanism of a Lewis acid-catalyzed indole Michael addition.
A plausible mechanism involves the coordination of the acid catalyst (Lewis or Brønsted acid) to the carbonyl oxygen of the Michael acceptor.[4] This coordination polarizes the molecule, increasing the electrophilicity of the β-carbon. The electron-rich C3 position of the indole then attacks this activated β-carbon in a conjugate addition fashion, forming a resonance-stabilized intermediate.[4] Subsequent rearrangement or proton transfer yields the final Michael adduct and regenerates the catalyst.[4]
Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Michael Addition
This protocol is adapted from the iodine-catalyzed addition of indoles to α,β-unsaturated ketones.[1]
-
Preparation: To a solution of the α,β-unsaturated ketone (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add the indole (1.1 mmol).
-
Catalyst Addition: Add molecular iodine (I₂) (0.1 mmol, 10 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times typically range from 3 to 4 hours.[1]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extraction: Extract the mixture with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure Michael adduct.
Protocol 2: General Procedure for Asymmetric Zn(II)-Catalyzed Michael Addition
This protocol is a representative procedure for the enantioselective addition of indoles to nitroalkenes using a chiral bisoxazoline (BOX) ligand.[15]
-
Catalyst Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, add Zn(OTf)₂ (0.1 mmol, 10 mol%) and the chiral BOX ligand (0.11 mmol, 11 mol%). Add dry toluene (2 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C). Add the indole (1.0 mmol) followed by the nitroalkene (2.0 mmol).
-
Reaction: Stir the mixture at 0 °C under nitrogen. Monitor the reaction by TLC or HPLC. Reaction times can range from 20 to 72 hours.[15]
-
Workup: Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the optically active nitroalkylated indole. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
References
-
Ghosh, R., & Maiti, S. (2009). Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones. Hindawi. [Link]
-
Zhang, L., et al. (2012). Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient Catalyst. Molecules. [Link]
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Bartoli, G., et al. (2003). The Michael Addition of Indoles to α,β-Unsaturated Ketones Catalyzed by CeCl3·7H2O−NaI Combination Supported on Silica Gel. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Reaction optimization of Michael addition of indole with various α,β‐unsaturated carbonyl compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for Michael addition of indole to b-nitroalkene catalyzed by HY zeolite. ResearchGate. [Link]
-
Kamal, A., et al. (2007). Synthesis of some novel 3-alkylated indoles via a three-component reaction in solvent-free conditions. CORE. [Link]
-
ResearchGate. (n.d.). Michael addition of indole (4) to nitroolefins 2(a-i) catalyzed by Feist's acid. ResearchGate. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews. [Link]
-
Wang, S. Y., Ji, S. J., & Loh, T. P. (2003). The Michael Addition of Indole to α,β-Unsaturated Ketones Catalyzed by Iodine at Room Temperature. Synlett. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]
-
Saikia, P., & Boruah, R. C. (2007). Uncatalyzed Michael addition of indoles: synthesis of some novel 3-alkylated indoles via a three-component reaction in solvent-free conditions. IR@NEIST. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]
-
Oreate AI Blog. (2026). A Review of the Indole Synthesis Reaction System. Oreate AI Blog. [Link]
-
Wikipedia. (n.d.). Michael reaction. Wikipedia. [Link]
-
Zhang, L., et al. (2012). Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient Catalyst. PMC. [Link]
-
ResearchGate. (n.d.). The Michael Addition of Indole to α,β-Unsaturated Ketones Catalyzed by Iodine at Room Temperature. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. ResearchGate. [Link]
-
CAS号查询. (n.d.). The Michael addition of indole to α, β-unsaturated ketones catalyzed by iodine at room temperature. CAS号查询. [Link]
-
MDPI. (n.d.). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]
-
ResearchGate. (n.d.). I2-Catalyzed Michael Addition of Indole and Pyrrole to Nitroolefins. ResearchGate. [Link]
-
PubMed. (n.d.). Organocatalytic asymmetric Michael addition of aliphatic aldehydes to indolylnitroalkenes: access to contiguous stereogenic tryptamine precursors. PubMed. [Link]
-
ResearchGate. (n.d.). Sidearm Effect: Improvement of the Enantiomeric Excess in the Asymmetric Michael Addition of Indoles to Alkylidene Malonates. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
-
Palomo, C., et al. (2005). Asymmetric Friedel−Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)−Bisoxazoline Complexes. The Journal of Organic Chemistry. [Link]
-
Kumar, A., & Kaur, H. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC. [Link]
-
RSC Publishing. (n.d.). Recent advances in organocatalytic asymmetric Michael reactions. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reaction of indoles with acyclic enones. ResearchGate. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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Technical Support Guide: Strategies for Solubilizing 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole for In Vitro Assays
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for effectively solubilizing the hydrophobic compound 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole for use in in vitro biochemical and cell-based assays. Achieving a true solution is paramount for generating accurate, reproducible, and meaningful experimental data.
The core challenge with this compound stems from its chemical structure, which predicts high lipophilicity and, consequently, poor aqueous solubility. This guide moves beyond simple solvent recommendations to explain the underlying principles of each solubilization strategy, empowering you to troubleshoot effectively and make informed decisions for your specific assay system.
Compound Physicochemical Profile
Understanding the inherent properties of this compound is the first step in developing a successful solubilization strategy. Its high LogP value is a primary indicator of its hydrophobicity.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₇H₁₆N₂O₃ | - |
| Molecular Weight | ~296.32 g/mol | - |
| CAS Number | 33723-33-0 | - |
| LogP (XLogP3) | 3.6 - 4.1[1][2] | A LogP value greater than 3 indicates high lipophilicity and predicts very low solubility in aqueous solutions. |
| Topological Polar Surface Area (TPSA) | ~70 Ų[1][2][3] | While polar groups are present, the large non-polar surface area dominates, contributing to poor water solubility. |
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with hydrophobic compounds like this compound.
Q1: I dissolved my compound in 100% DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?
This is a classic example of "solvent-shift" precipitation. While the compound is soluble in the pure organic solvent (DMSO), this environment is drastically different from your aqueous assay buffer or cell culture medium. When you introduce the small volume of DMSO stock into the large volume of aqueous medium, the DMSO rapidly disperses, and the compound is suddenly exposed to a water-rich environment where it is not soluble, causing it to crash out of solution.[4][5] The solubility in DMSO is irrelevant once the compound is in an aqueous solution.[4]
Q2: What is the best universal solvent to start with for my stock solution?
For most poorly soluble, non-ionic organic compounds, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[6] It has a high capacity to dissolve a wide range of hydrophobic molecules.[6] The goal is to create a highly concentrated stock solution (e.g., 10-20 mM) so that the final volume added to your assay is minimal.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
The tolerance of cell lines to DMSO varies, but a widely accepted final concentration is ≤0.5% , with many protocols recommending ≤0.1% to avoid solvent-induced artifacts or toxicity.[7][8] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line and to always include a "vehicle control" (medium with the same final concentration of DMSO, without the compound) in your experiments.[9]
Q4: My compound still precipitates even when I keep the final DMSO concentration at 0.1%. What are my options?
If simple dilution of a DMSO stock is unsuccessful, you must move to more advanced formulation strategies. The primary options are:
-
Use of Co-solvents: Introduce a less toxic, water-miscible solvent to the aqueous phase to reduce the overall polarity.[10][11][12]
-
Use of Surfactants: Employ detergents to form micelles that encapsulate the hydrophobic compound.[13][14]
-
Use of Cyclodextrins: Utilize these cyclic oligosaccharides to form inclusion complexes that shield the compound from water.[15][16][17]
These advanced methods are detailed in the protocols below.
Q5: How can I quickly check the approximate solubility limit of my compound in my assay buffer?
You can perform a simple kinetic solubility test.[18][19] Prepare a series of dilutions of your DMSO stock solution. Add a small, fixed volume of each dilution to your assay buffer (maintaining a constant final DMSO percentage) and observe for the formation of a precipitate or turbidity. This can be assessed visually or more quantitatively by measuring light scattering on a plate reader (nephelometry).[18][20] This helps you identify the highest concentration at which the compound remains in solution under your specific assay conditions.
Systematic Solubilization Workflow & Protocols
Follow this workflow to systematically identify the optimal solubilization strategy for this compound.
Caption: Decision workflow for solubilizing the target compound.
Protocol 1: Standard High-Concentration DMSO Stock Preparation
Rationale: Creating a concentrated stock in a strong organic solvent is the universal first step. This minimizes the volume of solvent transferred into the final aqueous assay, reducing potential toxicity and interference.
Methodology:
-
Accurately weigh approximately 1-5 mg of this compound powder into a sterile, chemically resistant vial (e.g., amber glass).
-
Calculate the volume of 100% DMSO (cell culture grade) required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of DMSO to the vial.
-
Promote dissolution by vortexing vigorously for 1-2 minutes. If powder remains, brief sonication in a water bath (5-10 minutes) can be applied.
-
Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time.[6][8]
-
Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Advanced Solubilization Strategies
If Protocol 1 fails, proceed to one of the following methods. The choice depends on assay compatibility. For example, surfactants may interfere with assays measuring surface tension or membrane integrity, while co-solvents may have subtle biological effects.
Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable to hydrophobic molecules.[12][21] This is a common strategy for in vivo formulations and can be adapted for in vitro work.[8]
Example Co-solvents: Polyethylene glycol 400 (PEG400), Ethanol, Propylene Glycol.
Methodology:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1.
-
Create a series of co-solvent/buffer mixtures. For example, prepare your assay buffer containing 1%, 2%, and 5% PEG400.
-
Add the DMSO stock to the co-solvent/buffer mixtures to achieve the desired final compound concentration (e.g., 100 µM). Ensure the final DMSO concentration remains constant and low (e.g., 0.5%).
-
Vortex immediately and incubate at the assay temperature (e.g., 37°C) for 15-30 minutes.
-
Visually inspect for precipitation. Centrifuge the tubes (e.g., 14,000 x g for 10 min) and check for a pellet as a more sensitive measure of precipitation.[22]
-
Crucially , run parallel vehicle controls containing the same final concentrations of DMSO and the co-solvent to account for any effects of the formulation itself.
Rationale: Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into micelles in aqueous solution. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively dissolving them in the bulk aqueous phase.[13][23][24] Non-ionic surfactants are generally preferred as they are less likely to denature proteins.[14]
Example Surfactants: Polysorbate 80 (Tween® 80), Pluronic® F-68.
Methodology:
-
Prepare a 10 mM stock solution in 100% DMSO (Protocol 1).
-
Prepare stock solutions of the surfactant (e.g., 10% Tween® 80) in your assay buffer.
-
Prepare your final assay buffer containing a range of surfactant concentrations, ensuring they are above the surfactant's CMC (e.g., 0.02%, 0.05%, 0.1% Tween® 80).
-
Add the DMSO compound stock to the surfactant-containing buffers to achieve the desired final concentration.
-
Vortex immediately and allow to equilibrate.
-
Assess for solubility as described in step 5 of Protocol 2A.
-
Caution: Surfactants can interfere with certain assays. Always run a vehicle control with the surfactant and DMSO to check for assay interference and cellular toxicity.[25]
Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[26] They can encapsulate a hydrophobic "guest" molecule, like our compound, forming an "inclusion complex." This complex is water-soluble due to the CD's hydrophilic outer surface, significantly increasing the apparent aqueous solubility of the guest molecule.[15][17][27]
Example Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin host.
Methodology:
-
Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your assay buffer.
-
Weigh the solid compound powder.
-
Add a molar excess of the HP-β-CD solution to the powder (e.g., 5:1 or 10:1 molar ratio of CD to compound).
-
Incubate the mixture overnight at room temperature with constant agitation (e.g., on a rotator or shaker) to facilitate complex formation.
-
The following day, centrifuge the solution at high speed (e.g., 14,000 x g for 15 min) to pellet any uncomplexed, insoluble compound.
-
Carefully collect the supernatant. This is your stock solution of the compound-cyclodextrin complex. The concentration of the dissolved compound should be determined analytically (e.g., by HPLC-UV or LC-MS).
-
Dilute this stock solution into your assay medium. Always include a vehicle control with the same final concentration of HP-β-CD.
Summary of Solubilization Approaches
| Method | Mechanism | Pros | Cons | Best For... |
| DMSO Stock | Solubilization in pure organic solvent.[6] | Simple, fast, widely used.[10] | High potential for precipitation upon aqueous dilution; potential for cell toxicity at >0.5%.[4][7] | Initial screening when aqueous solubility is unknown. |
| Co-solvents | Reduces solvent polarity.[12][21] | Can be effective for moderately hydrophobic compounds; some are well-tolerated in vivo. | Can still precipitate upon high dilution; co-solvents can have biological effects or cause toxicity.[10] | Compounds that are close to being soluble in the final assay buffer. |
| Surfactants | Micellar encapsulation.[13][23] | High solubilizing capacity for very hydrophobic compounds. | Potential for assay interference and protein denaturation; can be toxic to cells.[14][25] | Biochemical assays where protein structure is not critical or for highly recalcitrant compounds. |
| Cyclodextrins | Inclusion complexation.[15][16] | Low toxicity, high solubilizing capacity, generally low assay interference.[17][26] | Requires overnight incubation and analytical quantification of the final stock concentration. | Cell-based assays with sensitive endpoints where other excipients may interfere. |
References
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Pérez, J., Díaz, C., Salado, I., Pérez, D., Peláez, F., Genilloud, O., & Vicente, F. (2012). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy, 3(3), 346-353. Retrieved from [Link]
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Pérez, J., Díaz, C., Salado, I., Pérez, D., Peláez, F., Genilloud, O., & Vicente, F. (2012). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. Retrieved January 15, 2026, from [Link]
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Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Retrieved from [Link]
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de Souza, A. C. C., de Faria, T. J., de Moraes, G. O., de Oliveira, A. C., de Oliveira, E. B., & de Oliveira, C. A. (2022). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 27(19), 6423. Retrieved from [Link]
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Kalepu, S., & Nekkanti, V. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian Journal of Pharmaceutical Sciences, 77(4), 497–505. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
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Kumar, V., & Sharma, D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Retrieved from [Link]
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Singh, S., Bagde, A., & Pooja, M. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(11), 1-10. Retrieved from [Link]
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Kumar, A., Sahoo, S. K., Padhee, K., & Kochar, P. S. (2011). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. American Journal of Pharmacological Sciences, 2(3), 57-64. Retrieved from [Link]
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Tuleu, C., Andrieux, K., Boy, P., & Couvreur, P. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56214. Retrieved from [Link]
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Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]
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Jacob, S., & Nair, A. B. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmacy & Pharmacognosy Research, 6(3), 154-169. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2007). In Vitro Solubility Assays in Drug Discovery. ResearchGate. Retrieved January 15, 2026, from [Link]
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Popa, G., Ștefan, M., & Dănuț, M. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1856. Retrieved from [Link]
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Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved from [Link]
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Randall, K., Cheng, S. W., & Kotchevar, A. T. (2011). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. In Vitro Cellular & Developmental Biology - Animal, 47(9), 631–639. Retrieved from [Link]
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Thapa, B. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved from [Link]
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Al-Marzouqi, A. H., Shehatta, I., & Dowaidar, A. (2007). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield. Retrieved from [Link]
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Nallasivam, A. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Retrieved from [Link]
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Sadiq, S. P. (2022). Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate. Retrieved from [Link]
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Paul, S., & Weeraratne, S. D. (2015). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 119(4), 1334–1343. Retrieved from [Link]
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What does it mean to use DMSO as a dissolvant in biology experiemnts? (2018). Biology Stack Exchange. Retrieved from [Link]
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Li, J. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved from [Link]
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Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. Journal of Pharmaceutical Sciences, 99(10), 4317-4325. Retrieved from [Link]
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Rivas, A. (2018). Drug stock solutions best practices? ResearchGate. Retrieved from [Link]
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Randall, K., Cheng, S. W., & Kotchevar, A. T. (2011). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. ResearchGate. Retrieved from [Link]
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Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2), S73. Retrieved from [Link]
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Layo, L., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Retrieved from [Link]
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Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. (n.d.). University of Nebraska Medical Center. Retrieved from [Link]
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3-(4-methoxyphenyl)-4-methyl-2-phenyl-1H-indole. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Troubleshooting Guide: Common Issues in 3-Substituted Indole Synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to navigate the complexities of 3-substituted indole synthesis. As Senior Application Scientists, we understand that the path to pure, high-yield products is often complicated by a variety of side reactions. This guide is structured to provide not just solutions, but a deep, mechanistic understanding of why these side reactions occur and how to prevent them.
This section addresses specific, observable problems encountered during synthesis. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable, field-proven solutions.
Q1: My reaction mixture has turned into a black, intractable tar, and the yield of my desired indole is extremely low. What's happening and how can I fix it?
A1: Root Cause Analysis & Mitigation Strategy
This is a classic and frequent issue, particularly in acid-catalyzed reactions like the Fischer indole synthesis, and it points directly to decomposition and polymerization.[1]
Causality:
-
Harsh Acidic Conditions: Strong protic acids (e.g., H₂SO₄, HCl) or aggressive Lewis acids can promote a cascade of unwanted side reactions.[1] The indole nucleus, particularly the electron-rich pyrrole ring, is sensitive to strong acids. Protonation occurs primarily at the C3 position, which can initiate oligomerization or polymerization.[2][3]
-
High Temperatures: While heat is often required to overcome the activation energy for cyclization, excessive temperatures accelerate the rate of decomposition pathways for starting materials, intermediates, and even the final indole product.[1]
-
Unstable Intermediates: The hydrazone or enamine intermediates in the Fischer synthesis can be unstable under the reaction conditions, degrading before they can successfully cyclize.[1]
Troubleshooting Protocol:
-
Re-evaluate Your Catalyst: Switch from strong acids to milder alternatives. The choice of catalyst can dramatically reduce tar formation.
-
Optimize Temperature and Reaction Time: Run the reaction at the lowest temperature that still allows for a reasonable conversion rate. It is often better to run the reaction for a longer time at a lower temperature.
-
Consider Solvent Choice: High-boiling point solvents can contribute to higher effective reaction temperatures. Experimenting with different solvents may be beneficial.[1]
-
Purity of Starting Materials: Ensure your arylhydrazine and carbonyl compounds are pure, as impurities can catalyze side reactions.[4]
Table 1: Comparison of Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst | Type | Typical Conditions | Common Side Reactions |
| H₂SO₄, PPA | Strong Brønsted | High Temp (>100 °C) | Extensive Tar Formation, Polymerization[1] |
| ZnCl₂, BF₃·OEt₂ | Lewis Acid | Moderate to High Temp | Less tar than H₂SO₄, but can still be significant[1] |
| p-TSA | Milder Brønsted | Moderate Temp | Reduced tar formation, cleaner reaction[1] |
| Acetic Acid | Weak Brønsted | Reflux | Often requires longer reaction times, minimal tar[5] |
Experimental Protocol: Minimizing Tar Formation
-
In a round-bottom flask, dissolve the arylhydrazine in a suitable solvent (e.g., toluene or acetic acid).
-
Add a milder acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.1-0.2 equivalents).
-
Add the ketone or aldehyde starting material dropwise to the mixture at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor progress closely using TLC.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the product via column chromatography.
dot
Caption: Desired cyclization vs. side reactions leading to tar.
Q2: I'm using an unsymmetrical ketone in my Fischer synthesis and getting a mixture of two different indole regioisomers. How can I control the selectivity?
A2: Understanding and Controlling Regioselectivity
Formation of regioisomers is a fundamental challenge when using unsymmetrical ketones because the initial formation of the enamine intermediate can occur on either side of the carbonyl group.[6] The final ratio of products is a complex interplay between kinetic and thermodynamic control.[5]
Mechanistic Insight:
-
Kinetic Control: The kinetically favored product arises from the cyclization of the more readily formed or more reactive enamine. This is often the less sterically hindered enamine. Weaker acids and lower temperatures tend to favor this pathway.[5][6]
-
Thermodynamic Control: The thermodynamically favored product is the more stable of the two possible indoles. Stronger acids and higher temperatures can allow for equilibration of the enamine intermediates, leading to the formation of the more stable final product.[5]
Strategic Solutions:
-
Choice of Acid Catalyst: This is the most critical factor. Systematically screen catalysts of varying strengths.
-
For the kinetic product (often from the less substituted enamine), try weaker acids like acetic acid or p-TSA.
-
For the thermodynamic product, stronger acids like polyphosphoric acid (PPA) or Eaton's reagent may provide higher selectivity.[6]
-
-
Temperature Control: Lower temperatures will generally favor the kinetic product.
-
Structural Modification: If possible, modifying the ketone to sterically block one side can force the reaction down a single pathway.
dot
Caption: Acid-catalyzed dimerization of the indole product.
Q2: How do electron-donating (EDG) and electron-withdrawing (EWG) groups on my starting materials influence the Fischer indole synthesis?
A2: Substituents have a profound electronic influence on the reaction's success:
-
On the Arylhydrazine:
-
EDGs (-CH₃, -OCH₃): These groups increase the nucleophilicity of the nitrogen atoms, which can accelerate the initial hydrazone formation and the key-[6][6]sigmatropic rearrangement. However, they also significantly weaken the N-N bond, making the undesired N-N bond cleavage a much more competitive and often dominant side reaction, leading to lower yields or reaction failure. [4][5][7] * EWGs (-NO₂, -Cl): These groups strengthen the N-N bond, suppressing cleavage. However, they also deactivate the aromatic ring, making the final electrophilic cyclization step more difficult, which may require harsher conditions (stronger acid, higher temperature). [5]
-
-
On the Carbonyl Compound:
-
The electronic nature of substituents here primarily affects the stability of the enamine intermediate, which in turn influences the regioselectivity as discussed in the troubleshooting guide.
-
Q3: I am working with a palladium-catalyzed indole synthesis. What are the typical side reactions in these systems?
A3: Palladium-catalyzed methods, such as the Larock, Buchwald, or other C-H activation strategies, offer powerful alternatives but come with their own set of potential issues. [8][9][10]
-
Homocoupling: Dimerization of the starting materials (e.g., the alkyne or the aniline derivative) is a common side reaction.
-
β-Hydride Elimination: This can lead to the formation of undesired olefinic byproducts. The choice of ligand on the palladium catalyst is critical to control this pathway.
-
Reductive Dehalogenation: If using an aryl halide as a starting material, this side reaction will produce a simple arene, consuming starting material without forming the desired product.
-
Oligomerization/Polymerization: As with acid-catalyzed methods, polymerization of intermediates or products can occur, particularly if reaction concentrations are high or if reactive species are not consumed quickly. [11] Troubleshooting for Pd-Catalyzed Reactions:
-
Ligand Screening: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand are paramount. A ligand screen is often the first step in optimizing these reactions.
-
Solvent and Base: The choice of solvent and base can dramatically affect catalyst activity and stability, influencing the prevalence of side reactions.
-
Additive Screening: Sometimes, additives like silver or copper salts are required to facilitate certain steps and prevent catalyst deactivation.
References
-
Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. (Benchchem) 5
-
Preventing tar and polymer formation in Fischer indole synthesis. (Benchchem) 1
-
common side reactions in indole-pyrrole synthesis. (Benchchem) 6
-
Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (Benchchem) 4
-
Troubleshooting low yields in the Baeyer-Emmerling indole synthesis. (Benchchem) 12
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. (PMC - NIH) 13
-
Oligomerization of Indole Derivatives with Incorporation of Thiols. (PMC - NIH) 2
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (PubMed) 14
-
Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. (EurekAlert!) 15
-
Indole. (Wikipedia) Link
-
Synthesis and Chemistry of Indole. (Dr. Divya Kushwaha) 16
-
(PDF) Bischler Indole Synthesis. (ResearchGate) Link
-
Bischler–Möhlau indole synthesis. (Wikipedia) Link
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (RSC Publishing) 17
-
Fischer indole synthesis. (Wikipedia) Link
-
Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. (MDPI) Link
-
Why Do Some Fischer Indolizations Fail?. (PMC - NIH) Link
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (PMC - NIH) Link
-
Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. (organic-chemistry.org) Link
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- 9. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Polar Indole Derivatives
Welcome to the Technical Support Center for the purification of polar indole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by this important class of molecules. Polar indoles, which include key metabolites like tryptophan and serotonin derivatives, as well as many synthetic drug candidates, often exhibit problematic behavior during purification, such as poor retention in reverse-phase chromatography, strong, irreversible binding in normal-phase, and difficulties in crystallization.
This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, optimize your purification workflows, and achieve high-purity compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers face when starting to purify a novel polar indole derivative.
Q1: My polar indole derivative shows no retention on my C18 column. What is my best next step? This is a classic problem for polar analytes. When a compound elutes in the void volume of a reverse-phase (RP) column, it means the stationary phase provides insufficient hydrophobic interaction.[1] Your best alternative is a chromatographic technique designed for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective choice, as it is specifically designed to retain and separate very polar and hydrophilic compounds.[2][3] Other options include mixed-mode chromatography or aqueous normal-phase chromatography.[4][5]
Q2: What is HILIC, and how is it different from reverse-phase chromatography? HILIC can be thought of as "reverse reverse-phase".[6] It utilizes a polar stationary phase (like silica or a polar bonded phase) and a mobile phase with a high concentration of an organic solvent (typically >60% acetonitrile) and a small amount of aqueous buffer.[6] In this system, the water in the mobile phase forms a layer on the stationary phase, and polar analytes are retained by partitioning into this aqueous layer.[7] Unlike RPC, where increasing the organic solvent increases elution strength, in HILIC, increasing the aqueous component (the strong solvent) decreases retention time.[8]
Q3: My indole derivative is basic and shows severe peak tailing on a silica gel column. How can I fix this? Severe peak tailing of basic compounds on silica gel is usually caused by strong ionic interactions with acidic silanol groups on the silica surface.[9] To mitigate this, you can add a basic modifier to your mobile phase to neutralize these active sites. A small amount of triethylamine (0.1–1%) or ammonium hydroxide in methanol (e.g., 1-2% of a 10% NH4OH in MeOH stock solution) added to your dichloromethane/methanol eluent can dramatically improve peak shape.[9][10]
Q4: Is crystallization a viable option for highly polar indoles? Yes, but it can be challenging. The primary difficulty is finding a suitable solvent system. Polar compounds are often highly soluble in polar solvents (like methanol or water) and insoluble in non-polar solvents (like hexanes), making it difficult to achieve the moderate solubility required for crystal growth.[11] A mixed-solvent system is often necessary.[11] For ionizable indoles, such as tryptophan, altering the pH with an acid like acetic acid can effectively control solubility in an aqueous medium to promote crystallization.[12][13]
Q5: My compound seems to be degrading during purification on silica gel. What should I do? Indole derivatives can be sensitive, and the acidic nature of standard silica gel can cause degradation.[14] First, confirm instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. If degradation is confirmed, consider using a deactivated stationary phase like neutral alumina or switching to a less harsh technique like reverse-phase chromatography where the compound may be more stable.
Part 2: Troubleshooting Guides by Technique
This section provides detailed troubleshooting for specific issues encountered during common purification workflows.
A. Reverse-Phase Chromatography (RPC)
Polar indoles often lack the hydrophobicity needed for good retention and separation on standard C18 columns.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Poor Retention (Compound elutes in the solvent front) | Analyte is too polar for the C18 stationary phase. | 1. Switch to HILIC: This is the most robust solution for highly polar compounds.[3][6] 2. Use an "Aqueous Stable" RP Column: These columns are designed to prevent "hydrophobic collapse" in highly aqueous mobile phases, allowing for better retention of polar analytes.[15] 3. Employ Ion Suppression (for ionizable indoles): Adjust the mobile phase pH to suppress the ionization of your compound. For acidic indoles, use a low pH (e.g., 0.1% formic or acetic acid) to protonate them. For basic indoles, use a high pH to deprotonate them. This increases their hydrophobicity and retention.[16] |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with residual silanols on the stationary phase; column overload; inappropriate mobile phase pH. | 1. Optimize Mobile Phase pH: Ensure the pH is at least 2 units away from the compound's pKa for consistent ionization and better peak shape. 2. Use a High-Purity, End-Capped Column: These columns have fewer accessible silanol groups, reducing secondary interactions. 3. Add a Competing Agent: For basic indoles, adding a small amount of a competing base (e.g., triethylamine) can sometimes improve peak shape. 4. Reduce Sample Load: Overloading the column is a common cause of poor peak shape. |
| Low Recovery | Irreversible adsorption to the stationary phase or insolubility in the mobile phase. | 1. Check Sample Solubility: Ensure your compound is fully dissolved in the mobile phase or injection solvent. 2. Flush with a Stronger Solvent: After your run, flush the column with a very strong solvent (e.g., isopropanol or THF) to check if the compound was irreversibly bound. 3. Consider Mixed-Mode Chromatography: A mixed-mode column with ion-exchange properties might provide better recovery for highly charged indoles.[1][4] |
B. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful tool for polar indoles but requires careful method development. Its complex retention mechanism can be a source of trouble.[7]
Caption: HILIC Troubleshooting Workflow.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Irreproducible Retention Times | Insufficient column equilibration; temperature fluctuations; mobile phase composition drift. | 1. Ensure Proper Equilibration: HILIC columns require a long equilibration time (20-30 column volumes) to establish the aqueous layer. Always run the starting mobile phase until the baseline is stable.[6] 2. Use a Column Thermostat: HILIC retention is sensitive to temperature changes. Maintain a constant column temperature. 3. Pre-mix Mobile Phases: If possible, pre-mix the organic and aqueous phases to avoid proportioning errors from the pump, especially at high organic content. |
| No Retention | Mobile phase is too strong (too much water); sample diluent is too strong. | 1. Increase Organic Content: The starting mobile phase should typically be 80-95% acetonitrile.[8] To increase retention, increase the organic percentage. 2. Check Sample Diluent: The sample must be dissolved in a solvent that is as weak or weaker than the initial mobile phase (i.e., high organic content). Dissolving the sample in water or buffer will cause it to elute immediately with poor peak shape.[8] |
| Split or Tailing Peaks | Secondary interactions (ion-exchange); analyte ionization state. | 1. Adjust Buffer Concentration: Ion-exchange is a secondary retention mechanism in HILIC.[8] Increasing the buffer salt concentration (e.g., from 10mM to 50mM) can disrupt these interactions and improve peak shape. 2. Optimize Mobile Phase pH: The pH affects the charge of both the analyte and the stationary phase (silanols are charged at pH > 4), influencing retention and peak shape.[7] Screen different pH values to find the optimal separation window. |
C. Crystallization
Crystallization is the gold standard for purity but can be elusive for polar molecules.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" (Forms a liquid instead of solid) | The solution is supersaturated at a temperature above the compound's melting point; impurities are present. | 1. Use a Larger Volume of Solvent: Reduce the concentration to avoid excessive supersaturation. 2. Cool the Solution More Slowly: Allow more time for orderly crystal lattice formation. 3. Change the Solvent System: The boiling point of the solvent should ideally be lower than the melting point of the solid.[11] |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent; the solution is not sufficiently supersaturated. | 1. Use a Less Polar Solvent or a Mixed-Solvent System: If the compound is too soluble in a solvent like methanol, try a solvent pair like methanol/diethyl ether. Dissolve in the minimum amount of hot methanol, then slowly add diethyl ether until turbidity persists.[11] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. 3. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration. |
| Impure Crystals | Impurities are co-crystallizing with the product; poor washing technique. | 1. Recrystallize: A second crystallization is often necessary to achieve high purity.[11] 2. Choose a Better Solvent: The ideal solvent dissolves impurities well even when cold, but dissolves the target compound only when hot.[11] 3. Wash Crystals Correctly: Wash the filtered crystals with a small amount of ice-cold crystallization solvent to remove residual mother liquor without dissolving the product.[17] |
Part 3: Method Selection and Protocols
Chromatography Method Selection Guide
Choosing the right initial strategy is critical. This decision tree and table summarize the selection process based on analyte properties.
Caption: Decision Tree for Purification Method Selection.
Protocol 1: General Procedure for Dry Loading a Sample for Flash Chromatography
Dry loading is highly recommended for polar compounds that have poor solubility in the initial mobile phase, as it prevents band broadening and improves separation.[18]
-
Dissolve the Crude Sample: Dissolve your crude indole derivative (e.g., 100 mg) in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Add Adsorbent: In a round-bottom flask, add an inert adsorbent. For normal-phase, use silica gel (approx. 5-10 times the mass of your sample). For reverse-phase, use C18 silica or diatomaceous earth.
-
Mix Thoroughly: Swirl the flask to create a uniform slurry of the adsorbent in your sample solution.
-
Evaporate the Solvent: Carefully remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder. If the residue is oily, add more adsorbent and repeat.[18]
-
Load the Column: Carefully apply the powdered sample onto the top of your pre-packed chromatography column.
-
Run the Column: Gently add a layer of sand on top of the sample and begin your elution as planned.
References
- A PRACTICAL GUIDE TO HILIC. Nest Group.
- HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Sigma-Aldrich.
- What can I use to purify polar reaction mixtures? Biotage.
- HILIC separations. Thermo Fisher Scientific.
- Process for the purification of tryptophan. Google Patents.
- Technical Support Center: Purification of Pyrrolo[2,3-b]indole Derivatives by Column Chromatography. Benchchem.
- Process for purifying tryptophan. Google Patents.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed.
- Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI.
- Crystallization. University of Wisconsin-Madison, Department of Chemistry.
- Purification of strong polar and basic compounds. Reddit.
- Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
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- 3. biotage.com [biotage.com]
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- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
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- 11. community.wvu.edu [community.wvu.edu]
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- 14. Purification [chem.rochester.edu]
- 15. hplc.eu [hplc.eu]
- 16. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Stability Testing of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole in Solution
Welcome to the technical support resource for the stability testing of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity and accuracy of your experimental results. We will explore the inherent chemical liabilities of this molecule and provide a strategic framework for comprehensive stability assessment.
Foundational Understanding: The Chemical Nature of the Molecule
The stability of this compound is governed by the functionalities of its two key structural components: the indole nucleus and the nitroethyl side chain. The indole ring is electron-rich and susceptible to oxidation, while the nitroethyl group, an analogue of a nitroalkene, is highly sensitive to pH and nucleophilic attack.[1][2] A successful stability study hinges on understanding and anticipating the degradation pathways stemming from these two moieties.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this molecule?
A1: Based on its structure, you should anticipate four primary degradation pathways:
-
Hydrolytic Degradation: The nitroethyl side chain is susceptible to degradation under both acidic and basic conditions.[2] Basic conditions can lead to the elimination of the nitro group via a retro-Henry type reaction, while strong acidic conditions can also catalyze decomposition.
-
Oxidative Degradation: The indole nucleus is prone to oxidation.[1] Common oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides, oxindoles, and other ring-opened products.[1][3]
-
Photodegradation: Indole derivatives are often photosensitive.[4][5] Exposure to UV or even ambient light can induce photochemical reactions, leading to complex degradation profiles. According to ICH Q1B guidelines, photostability testing is a critical component of a comprehensive stability program.[6][7]
-
Thermal Degradation: While generally more stable to heat than light or reactive chemicals, thermal stress can still cause decomposition.[8][9] This is crucial for determining appropriate storage and handling conditions.
Q2: What is the most suitable analytical technique for a stability study of this compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard and the most appropriate technique.[10][11] This method must be capable of separating the intact parent compound from all potential degradation products, process impurities, and excipients. A reverse-phase HPLC method, typically using a C18 column with a gradient elution of acetonitrile or methanol and a buffered aqueous phase, is the best starting point. UV detection is suitable as the indole and phenyl moieties are chromophoric.[11]
Q3: How should I design a forced degradation (stress testing) study?
A3: A forced degradation study is essential to develop and validate a stability-indicating method and to understand the molecule's intrinsic stability.[12][13] The goal is to achieve a target degradation of 5-20%.[10] You should expose solutions of the compound to the following conditions as recommended by ICH guidelines:[12]
-
Acid Hydrolysis: 0.1 M HCl at room temperature, then elevated temperature (e.g., 60 °C) if no degradation is observed.
-
Base Hydrolysis: 0.1 M NaOH at room temperature, then elevated temperature. Be aware that this compound may be highly sensitive to base.
-
Oxidation: 3-6% H₂O₂ at room temperature.
-
Thermal Stress: Solution stored at elevated temperature (e.g., 60-80 °C).
-
Photostability: Expose the solution to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] A control sample should be protected from light to differentiate between thermal and photolytic degradation.
Q4: What are some potential degradation products I might observe?
A4: While definitive identification requires characterization (e.g., by LC-MS), plausible degradation products include:
-
From hydrolysis/elimination : Indole-3-carbaldehyde or related indole derivatives and 1-methoxy-4-(2-nitrovinyl)benzene, resulting from cleavage of the C-C bond between the indole and the side chain.
-
From oxidation : Oxindole or isatin derivatives, where the indole ring has been oxidized.[1][14]
-
From reduction of the nitro group : The corresponding hydroxylamine or primary amine.[15]
-
From photolysis : A complex mixture of dimers, polymers, or rearranged products.[5]
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Rapid and complete degradation under basic conditions. | The nitroethyl group is extremely labile to base, likely undergoing a rapid retro-Henry reaction or other elimination pathways.[2] | Use milder basic conditions (e.g., 0.01 M NaOH or a pH 10 buffer). Perform the study at a lower temperature (e.g., 4 °C) and monitor at very early time points (e.g., 5, 15, 30 minutes). |
| Multiple degradation peaks appear, even under mild stress. | The molecule has multiple reactive sites (indole ring, nitro group), leading to parallel degradation pathways. | This is an expected outcome. The primary goal is to ensure your analytical method can resolve these peaks. Use a high-resolution HPLC column and consider a slower gradient. Use LC-MS to identify the major degradants and understand the pathways.[16] |
| Peak tailing or poor peak shape for the parent compound in HPLC. | The indole nitrogen can interact with residual silanols on the silica-based column. The compound may be adsorbing to surfaces. | Use a high-purity, end-capped C18 column. Add a competing base like triethylamine (0.1%) to the mobile phase or use a low pH mobile phase (e.g., pH 2.5-3 with formic or phosphoric acid) to protonate the indole nitrogen and reduce secondary interactions. |
| No degradation observed under initial thermal or photolytic stress. | The compound may be relatively stable to these specific conditions, or the energy input is insufficient. | For thermal stress, increase the temperature incrementally (e.g., from 60 °C to 80 °C). For photostability, ensure your light source meets ICH Q1B intensity requirements and increase the exposure duration.[6] |
| Inconsistent results between experimental repeats. | The compound may be degrading during sample preparation. The solution itself may be unstable at room temperature. | Prepare solutions fresh and immediately analyze or store them at low temperatures and protected from light. Use an inert solvent for stock solutions (e.g., ACN or MeOH). Evaluate the stability of the compound in the chosen solvent as a baseline. |
Experimental Protocols & Methodologies
Workflow for Stability Testing
The overall process follows a logical sequence from method development to stress testing and analysis.
Caption: A typical workflow for stability testing.
Protocol 1: General Forced Degradation Study
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile (ACN) to prepare a 1.0 mg/mL stock solution.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor in a suitable vial.
-
Acidic: 0.1 M HCl.
-
Basic: 0.01 M NaOH (use milder conditions first).
-
Oxidative: 6% H₂O₂.
-
Thermal: Water (for aqueous stability) or chosen buffer.
-
Control: 50:50 ACN:Water.
-
-
Incubation:
-
For hydrolytic and oxidative studies, keep vials at room temperature (or 60 °C if required) and collect aliquots at t=0, 2, 4, 8, and 24 hours.
-
For thermal studies, place the vial in a calibrated oven at 80 °C.
-
For photostability studies, expose the vial in a photostability chamber, ensuring a parallel control sample is wrapped in aluminum foil.[6]
-
-
Sample Quenching: At each time point, withdraw an aliquot (e.g., 100 µL), and immediately neutralize it (if acidic or basic) with an equimolar amount of base or acid. Dilute with the mobile phase to a final concentration of ~10 µg/mL.
-
Analysis: Analyze all samples immediately using the validated stability-indicating HPLC method.
Protocol 2: Recommended Stability-Indicating HPLC Method
-
Instrument: HPLC system with UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Potential Degradation Pathways
The following diagram illustrates the most probable points of chemical attack on the molecule leading to degradation.
Caption: Key reactive sites and degradation triggers.
By employing these structured protocols and being mindful of the troubleshooting guidance, researchers can confidently establish a robust stability profile for this compound, ensuring data quality and accelerating drug development timelines.
References
- Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A.
- Mitigating degradation of indole compounds during storage and analysis. Benchchem.
- In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Fluoro-2-methyl-1H-indole. Benchchem.
- Degradation pathway of indole by electroFenton. ResearchGate.
- Microbial Degradation of Indole and Its Derivatives. SciSpace.
- Thermal Decomposition and Melting of A New Carboxyindole Derivative. Journal of Thermal Analysis and Calorimetry.
- Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.
- Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics.
- Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology.
- Case Study on Photostability of Biologically Relevant Anions under Structural Modifications. Monthly Notices of the Royal Astronomical Society.
- Managing the stability of nitroalkenes during workup and purification. Benchchem.
-
Nitroalkene - Wikipedia. Wikipedia. Available at: [Link]
-
Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega. Available at: [Link]
-
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]
- Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Journal of Pharmaceutical and Biomedical Analysis.
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
- Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
- Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis.
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]
-
Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus Digital Commons. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijtsrd.com [ijtsrd.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 16. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Overcoming Poor Regioselectivity in Indole Alkylation
Welcome to the Technical Support Center for indole alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective indole functionalization. The indole scaffold is a cornerstone of countless natural products and pharmaceuticals, yet its inherent electronic properties present a significant challenge: controlling alkylation at the desired position.[1] The ambident nucleophilic nature of the indole ring, with competitive reactivity at the N1, C3, and to a lesser extent, C2 positions, often leads to mixtures of products, complicating synthesis and purification.[2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter in the lab. Our goal is to move beyond simple protocols and explain the underlying principles, empowering you to make informed decisions and optimize your reaction outcomes.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during indole alkylation in a practical question-and-answer format.
Question 1: My reaction is producing the C3-alkylated product, but I want the N1-alkylated isomer. How can I switch the selectivity?
This is the most common regioselectivity challenge. The C3 position of the indole ring is electronically richer and more nucleophilic than the nitrogen atom, making it the kinetically favored site of attack for many electrophiles.[2][4] To achieve N1-alkylation, you must create conditions that favor the formation and reaction of the indolide anion.
Root Cause Analysis:
-
Insufficient Deprotonation of N-H: Under neutral or weakly basic conditions, the indole reacts as a neutral nucleophile, with the reaction proceeding preferentially at C3.
-
Protic Solvents: Solvents with acidic protons (like alcohols or water) can protonate the indolide anion as it forms, preventing N-alkylation and favoring the C3 pathway.
-
"Soft" vs. "Hard" Nucleophiles/Electrophiles: The C3 position is a "softer" nucleophilic center, while the nitrogen anion is "harder." This distinction can sometimes be exploited, but the primary control factor is typically the reaction conditions.
Solutions & Protocols:
-
Employ a Strong Base and a Polar Aprotic Solvent: This is the most reliable method to ensure complete deprotonation of the indole N-H, forming the indolide anion which is a potent N-nucleophile.
-
Rationale: Strong bases like sodium hydride (NaH) irreversibly deprotonate the indole (pKa ≈ 17 in DMSO).[5] Polar aprotic solvents like DMF or THF solvate the resulting cation without interfering with the nucleophilicity of the indolide anion.[5][6]
-
Protocol: See "Protocol 1: Classical N1-Alkylation of Indole" in Part 3.
-
-
Utilize Phase-Transfer Catalysis (PTC): PTC is an excellent method for achieving clean and high-yielding N-alkylation under milder conditions.[7]
-
Rationale: A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate) transports the indolide anion, formed in a concentrated aqueous or solid base phase, into an organic phase containing the alkylating agent. This environment promotes selective N-alkylation.[7][8]
-
Key Parameters: A two-phase system (e.g., 50% aqueous NaOH and a non-polar organic solvent like toluene or benzene) is classic for this approach.[7]
-
Caption: Decision workflow for enhancing N1-alkylation selectivity.
Question 2: I am observing significant dialkylation (N1, C3) and other side products. How can I improve the selectivity for mono-alkylation?
The formation of multiple alkylated products occurs when the mono-alkylated product is as reactive, or more reactive, than the starting material. This is a common issue in Friedel-Crafts type reactions.
Root Cause Analysis:
-
Stoichiometry: Using an excess of the alkylating agent will invariably lead to over-alkylation.
-
Reaction Rate: A very fast reaction can lead to localized high concentrations of the alkylating agent, promoting multiple additions before the mixture becomes homogeneous.
-
Temperature: Higher temperatures can sometimes lower selectivity and promote side reactions.
Solutions & Protocols:
-
Control Stoichiometry: Use a precise amount of the alkylating agent, typically 1.0 to 1.1 equivalents relative to the indole.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile and allows the mono-alkylation to proceed cleanly.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can often improve selectivity by favoring the desired kinetic product.
Question 3: My reaction is not proceeding, or the yield is very low. What are the common points of failure?
A stalled reaction can be frustrating, but it is often due to a few common experimental errors.
Root Cause Analysis:
-
Insufficient Basicity: The chosen base may be too weak to deprotonate the indole N-H effectively.[5]
-
Poor Reagent/Solvent Purity: Water is the enemy. Protic impurities will quench the strong base and the indolide anion, halting the reaction.[5]
-
Low Reaction Temperature: The reaction may lack the necessary activation energy.[5]
-
Poor Solubility: If reagents are not properly dissolved, the reaction will be slow or incomplete.[5]
Solutions & Protocols:
-
Base Selection: Ensure your base is strong enough. For N-alkylation, NaH is a reliable choice.[5]
-
Anhydrous Conditions: Always use freshly dried, anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Temperature Optimization: If the reaction is sluggish at room temperature, try gently heating it. Many N-alkylations proceed well between room temperature and 80 °C.[5]
-
Solvent Choice: Use a solvent that effectively dissolves all components. Polar aprotic solvents like DMF and DMSO are excellent choices for dissolving the indolide anion.[5]
Question 4: I need to perform a C2-alkylation, but all my attempts have failed. What strategies can I use?
Direct C2-alkylation is significantly more challenging than N1 or C3 functionalization due to the lower intrinsic reactivity of the C2-H bond.[9] Success in this area almost always requires the use of modern transition-metal catalysis.
Root Cause Analysis:
-
The C2 position is the least nucleophilic of the indole ring's reactive sites.
-
Classical electrophilic substitution at C2 is rarely observed.
Advanced Solutions:
-
Directed C-H Activation: This is the most powerful strategy. A directing group is installed on the indole nitrogen (e.g., a pyridine or amide group), which coordinates to a transition metal catalyst (like Rhodium or Iridium) and directs the C-H activation and subsequent alkylation to the adjacent C2 position.[9]
-
Norbornene-Mediated Palladium Catalysis: A specialized palladium-catalyzed reaction has been developed for the direct 2-alkylation of free N-H indoles. This method involves a cascade C-H activation process mediated by norbornene.[10][11][12]
-
Nickel-Catalyzed C-H Alkylation: Mild and efficient nickel-catalyzed methods have been developed for the C2-alkylation of indoles with unactivated alkyl chlorides.[13]
Part 2: Frequently Asked Questions (FAQs)
Q: What are the key factors influencing regioselectivity in indole alkylation?
A: Regioselectivity is a balance between the indole's inherent reactivity and the reaction conditions.
-
Electronic Effects: The C3 position is the most electron-rich and nucleophilic, making it the default site for electrophilic attack in neutral indoles.[2][4]
-
Reaction Conditions: The choice of base, solvent, and temperature is paramount. Strong bases and polar aprotic solvents favor N1-alkylation by forming the indolide anion.[5][14]
-
Catalysis: Transition-metal catalysts can override the natural reactivity by operating through different mechanisms, such as directed C-H activation, to achieve C2 or C3 alkylation.[9][15]
-
Protecting Groups: Installing a protecting group on the nitrogen can block N-alkylation and may also influence the electronic properties of the ring, directing alkylation to a C-position.[16][17]
Q: When should I consider using a protecting group on the indole nitrogen?
A: Protecting groups are used to prevent unwanted reactions at the nitrogen atom. Consider using one when:
-
You want to perform chemistry at the C3 or C2 position and need to prevent competitive N-alkylation.
-
The reaction conditions are incompatible with a free N-H group (e.g., strongly basic or organometallic reagents).
-
You need to install a directing group for C2-functionalization.
Common protecting groups include arylsulfonyl (e.g., tosyl), carbamates (e.g., BOC), and silyl ethers (e.g., SEM).[17][18] Keep in mind that the protecting group must be removable under conditions that do not affect the rest of the molecule.[16][17]
Q: What is the "umpolung" or "polarity reversal" strategy?
A: This is an advanced strategy that reverses the normal electronic character of the indole. Instead of acting as a nucleophile, the indole is transformed into an electrophile. This is achieved by installing an electron-withdrawing leaving group (like a benzoyloxy group) on the nitrogen.[4][19] This N-(benzoyloxy)indole can then react with nucleophiles (like organocuprates generated via CuH catalysis). The beauty of this method is that the regioselectivity (N1 vs. C3 attack) can be controlled by the choice of chiral ligand on the copper catalyst, providing a powerful tool for divergent synthesis.[4][19][20]
Sources
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 8. researchgate.net [researchgate.net]
- 9. Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd(II)-catalyzed regioselective 2-alkylation of indoles via a norbornene-mediated C-H activation: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.org [mdpi.org]
- 18. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 19. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce byproduct formation in the synthesis of 3-(2-nitroethyl)-1H-indoles
Welcome to the technical support center for the synthesis of 3-(2-nitroethyl)-1H-indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of 3-(2-nitroethyl)-1H-indoles is most commonly achieved through a Michael addition of an indole to a nitroalkene, such as β-nitrostyrene. While seemingly straightforward, this reaction can be accompanied by the formation of several byproducts, impacting both the yield and purity of the desired product. This guide will explore the mechanistic origins of these byproducts and provide actionable strategies to mitigate their formation.
Core Reaction Mechanism
The fundamental transformation involves the nucleophilic attack of the electron-rich C3 position of the indole ring onto the electron-deficient β-carbon of the nitroalkene. This reaction is typically catalyzed by a Brønsted or Lewis acid.
Caption: General reaction mechanism for the synthesis of 3-(2-nitroethyl)-1H-indoles.
Troubleshooting Guide: Byproduct Formation
This section addresses specific byproducts and experimental issues you may encounter.
Problem 1: Formation of Bis(indolyl)methanes (BIMs)
Q: My reaction mixture shows a significant amount of a higher molecular weight byproduct, which I suspect is a bis(indolyl)methane. What causes this, and how can I prevent it?
A: The formation of bis(indolyl)methanes (BIMs) is a common side reaction in indole chemistry, particularly under acidic conditions.[1][2]
Causality:
BIMs arise from the reaction of a second indole molecule with an electrophilic intermediate. In the context of the 3-(2-nitroethyl)-1H-indole synthesis, this can occur if the nitroalkene starting material degrades to an aldehyde. The aldehyde is then activated by the acid catalyst, creating a highly electrophilic species that is attacked by two indole molecules.[3][4]
Caption: Plausible mechanism for the formation of bis(indolyl)methane byproducts.
Solutions:
-
Purity of Nitroalkene: Ensure the purity of your nitroalkene starting material. Older or improperly stored nitroalkenes can degrade. It is advisable to use freshly prepared or purified nitroalkenes.
-
Reaction Temperature: Lowering the reaction temperature can often suppress the degradation of the nitroalkene and the subsequent formation of BIMs.
-
Catalyst Choice: While acidic conditions are often necessary, using a milder acid or a heterogeneous catalyst like HY zeolite can provide a more controlled reaction environment and reduce side reactions.[5] Basic alumina under solvent-free conditions has also been shown to be effective.[6]
-
Stoichiometry: Using a slight excess of the nitroalkene relative to the indole can help to ensure the indole is consumed in the desired Michael addition rather than reacting with any aldehyde present.
Experimental Protocol for Minimizing BIM Formation:
-
Purify the Nitroalkene: If the purity is questionable, recrystallize the nitroalkene from a suitable solvent (e.g., ethanol).
-
Reaction Setup: In a round-bottom flask, dissolve the indole (1.0 equiv) in the chosen solvent (e.g., ethanol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reactants: Add the catalyst (e.g., a catalytic amount of acetic acid) followed by the dropwise addition of the purified nitroalkene (1.1 equiv).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting indole is consumed, proceed with the standard aqueous work-up.
Problem 2: Polymerization of the Nitroalkene
Q: I am observing the formation of a significant amount of insoluble, intractable material in my reaction flask. Is this due to polymerization, and how can I avoid it?
A: Yes, the formation of insoluble material is often indicative of the polymerization of the nitroalkene.
Causality:
Nitroalkenes are prone to anionic polymerization, especially in the presence of strong bases.[7] Even weak bases or nucleophiles can initiate this process. In the context of this synthesis, if basic impurities are present or if a strongly basic catalyst is used, polymerization can become a significant competing pathway.
Caption: Anionic polymerization pathway of nitroalkenes.
Solutions:
-
Control of Basicity: Avoid the use of strong bases as catalysts. If a basic catalyst is required for a specific substrate, use a milder, non-nucleophilic base and carefully control the stoichiometry.
-
Solvent Choice: The choice of solvent can influence the rate of polymerization. Protic solvents like ethanol can sometimes help to quench anionic intermediates and reduce polymerization compared to aprotic solvents.
-
Temperature Control: As with BIM formation, lower reaction temperatures can slow down the rate of polymerization.
-
Reaction Concentration: Running the reaction at a lower concentration may also help to disfavor the intermolecular polymerization pathway.[8]
Quantitative Data on Solvent and Catalyst Effects:
| Catalyst | Solvent | Temperature (°C) | Desired Product Yield (%) | Byproduct Formation |
| Acetic Acid | Ethanol | Reflux | Moderate to Good | Potential for BIMs |
| HY Zeolite | Solvent-free | 50 | Good to High | Reduced side reactions |
| Basic Alumina | Solvent-free | 60 | Good | Effective for some substrates |
| Strong Base | Aprotic (e.g., THF) | Room Temp | Low | Significant Polymerization |
Note: Yields are qualitative and can vary significantly based on specific substrates and reaction conditions.
Problem 3: Incomplete Conversion or Slow Reaction
Q: My reaction is very slow or does not go to completion, even after extended reaction times. What factors could be contributing to this?
A: Slow or incomplete reactions can be due to several factors related to the reactivity of your substrates and the reaction conditions.
Causality:
-
Steric Hindrance: Bulky substituents on either the indole or the nitroalkene can sterically hinder the approach of the nucleophile to the electrophile, slowing down the reaction.
-
Electronic Effects: Electron-withdrawing groups on the indole ring decrease its nucleophilicity, making the initial Michael addition less favorable. Conversely, electron-donating groups on the nitroalkene can reduce its electrophilicity.
-
Insufficient Catalysis: The amount or strength of the acid catalyst may not be sufficient to activate the nitroalkene effectively.
Solutions:
-
Increase Catalyst Loading: A modest increase in the catalyst concentration can sometimes accelerate the reaction. However, be mindful that this can also increase the rate of side reactions.
-
Stronger Acid Catalyst: If using a weak acid like acetic acid, switching to a slightly stronger acid (e.g., p-toluenesulfonic acid) in catalytic amounts might be beneficial. This should be done with caution to avoid promoting byproduct formation.
-
Increase Temperature: Gradually increasing the reaction temperature can overcome the activation energy barrier. Monitor the reaction closely by TLC to ensure that byproduct formation does not become dominant at higher temperatures.
-
Alternative Catalytic Systems: For particularly challenging substrates, exploring more specialized catalytic systems, such as those based on metal complexes, may be necessary.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for this reaction?
A1: Ethanol is a commonly used and effective solvent. It is a polar protic solvent that can facilitate the reaction while helping to solvate the reactants and intermediates. For certain catalytic systems, solvent-free conditions have also been shown to be highly effective.[5][6]
Q2: How can I effectively purify my 3-(2-nitroethyl)-1H-indole product?
A2: The most common method for purification is flash column chromatography on silica gel. A typical eluent system is a mixture of ethyl acetate and hexanes. The polarity of the eluent can be adjusted based on the specific substitution pattern of your product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective method for obtaining highly pure material.
Q3: Can I use other nitro-compounds besides β-nitrostyrene?
A3: Yes, the reaction is applicable to a variety of nitroalkenes. The reactivity will depend on the substituents on the nitroalkene. Aliphatic nitroalkenes can also be used, though their reactivity profile may differ from aromatic nitroalkenes.
Q4: Is it necessary to protect the indole nitrogen?
A4: In most cases, protection of the indole nitrogen is not necessary for this reaction. The C3 position is significantly more nucleophilic than the nitrogen under neutral or mildly acidic conditions.
References
- Mitra B., et al. (2021). Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. [Source not explicitly provided in search results]
-
Bronsted acid-catalyzed mechanism for the synthesis of bis(indolyl)methanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups as Efficient and Recyclable Catalysts. (2018). ACS Omega. [Link]
-
Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022). Molecules. [Link]
-
Synthesis of bis(indolyl)methanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Conjugate addition of indoles to nitroalkenes promoted by basic alumina in solventless conditions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Scheme 1. Proposed mechanism for Michael addition of indole to b-nitroalkene catalyzed by HY zeolite. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation of conjugated nitroalkenes: short review. (2022). Scientiae Radices. [Link]
-
Denitrative radical induced coupling reactions of nitroalkenes. (n.d.). RSC Publishing. Retrieved from [Link]
-
Michael addition to 3-(2-nitrovinyl)indoles – route toward aliphatic nitro compounds with heterocyclic substituents. (2019). Chemistry of Heterocyclic Compounds. [Link]
-
Denitrative radical induced coupling reactions of nitroalkenes. (2025). ResearchGate. Retrieved from [Link]
-
Catalytic Asymmetric Peroxidation of α,β-Unsaturated Nitroalkenes by a Bifunctional Organic Catalyst. (n.d.). PMC. [Link]
-
Indolinol-Catalyzed Asymmetric Michael Reaction of Aldehydes to Nitroalkenes in Brine. (2025). ResearchGate. Retrieved from [Link]
-
R-form products of the Michael reaction using β-nitrostyrenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanism of the Alkylation of Indoles with Nitrostyrenes Catalyzed by Chiral-at-Metal Complexes. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. (n.d.). MDPI. Retrieved from [Link]
-
Reaction of β-nitrostyrene with various indoles and other heterocyclic compounds catalyzed by NBS. (n.d.). ResearchGate. Retrieved from [Link]
-
Michael addition of substituted indoles to substituted b-nitrostyrenes catalyzed by HY zeolite under solvent-free conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Indolinol-catalyzed asymmetric Michael reaction of aldehydes to nitroalkenes in brine. (n.d.). Sci-Hub. Retrieved from [Link]
-
Indole synthesis: palladium-catalyzed C–H bond amination via reduction of nitroalkenes with carbon monoxide. (2025). ResearchGate. Retrieved from [Link]
-
Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (2022). MDPI. [Link]
-
Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. (2022). Organic Syntheses. [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
Sources
- 1. Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conjugate addition of indoles to nitroalkenes promoted by basic alumina in solventless conditions | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic Asymmetric Peroxidation of α,β-Unsaturated Nitroalkenes by a Bifunctional Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
Technical Support Center: Optimizing Catalyst Selection for Indole Functionalization
Welcome to the Technical Support Center for optimizing catalyst selection in the functionalization of indoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. The unique electronic properties of the indole nucleus, with its electron-rich pyrrole ring and benzenoid system, present a fascinating yet complex challenge for achieving regioselectivity in C-H functionalization.[1][2] This resource aims to demystify the catalyst selection process and empower you to overcome common hurdles in your synthetic endeavors.
Section 1: Troubleshooting Guide - Navigating Common Experimental Issues
This section addresses specific problems you might encounter in the lab, offering probable causes and actionable solutions.
Issue 1: Poor or No Conversion to the Desired Functionalized Indole
You've set up your reaction—perhaps a transition-metal-catalyzed C-H arylation or alkenylation—but analysis shows primarily unreacted starting material.
Potential Causes & Solutions
-
Catalyst Inactivity or Decomposition:
-
Cause: The active catalytic species may not be forming or is degrading under the reaction conditions. For instance, Pd(0) catalysts are sensitive to oxygen, and high temperatures can lead to catalyst decomposition.[3][4] In photoredox catalysis, the excited state of the photocatalyst can be quenched by various species, hindering the desired single-electron transfer.
-
Solution:
-
Ensure Inert Atmosphere: Thoroughly degas solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction, especially when using oxygen-sensitive catalysts like Palladium(0).[4]
-
Optimize Temperature: Screen a range of temperatures. While higher temperatures can increase reaction rates, they can also promote catalyst decomposition. Sometimes, lowering the temperature can improve yield by stabilizing the catalyst.[3]
-
Verify Catalyst Quality: Use a fresh, reputable source of your catalyst. If you suspect degradation, consider purifying the catalyst or using a pre-catalyst that forms the active species in situ.
-
-
-
Inappropriate Ligand Choice:
-
Cause: The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the reaction's regioselectivity. An improper ligand can lead to an inactive catalytic complex or favor undesired reaction pathways.[5][6] For example, in palladium-catalyzed reactions, electron-rich and bulky ligands can accelerate oxidative addition.[7]
-
Solution:
-
Ligand Screening: Conduct a systematic screen of different ligand classes (e.g., phosphines, N-heterocyclic carbenes) to identify the optimal one for your specific transformation.
-
Consult the Literature: For a given indole functionalization, there are likely established catalyst/ligand systems. Start with those and optimize from there. For instance, P,P=O ligands have been shown to be crucial for the success of palladium-catalyzed 2-alkylation of indoles with α-bromo esters.[6]
-
-
-
Suboptimal Reaction Conditions (Solvent, Base, Additives):
-
Cause: The reaction medium significantly impacts catalyst solubility, activity, and the stability of intermediates. An inappropriate solvent or base can hinder the catalytic cycle.[3]
-
Solution:
-
Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities.[3]
-
Base Optimization: The choice and strength of the base are critical. For instance, in Suzuki-Miyaura couplings, potassium phosphate (K₃PO₄) is often effective.[4] In some cases, a non-coordinating base may be optimal.[5]
-
Consider Additives: Some reactions require additives to proceed efficiently. For example, silver salts are often used as oxidants in palladium-catalyzed C-H functionalization.[8]
-
-
Issue 2: Lack of Regioselectivity (Mixture of C2, C3, and/or Benzene Ring Functionalized Products)
Your reaction is working, but you are obtaining a mixture of isomers, making purification a nightmare and lowering the yield of your target molecule.
Potential Causes & Solutions
-
Inherent Reactivity of the Indole Nucleus:
-
Cause: The indole ring has multiple reactive sites. The C3 position is generally the most nucleophilic and prone to electrophilic attack, followed by the C2 position.[1] Functionalization of the benzene ring (C4-C7) is more challenging due to higher bond dissociation energies.[9][10]
-
Solution:
-
Directing Groups (DGs): This is the most powerful strategy to control regioselectivity. A directing group is installed on the indole nitrogen (N1) or at another position to steer the catalyst to a specific C-H bond.[1][11]
-
For C2 Functionalization: N-(2-pyridyl)sulfonyl and N-pyrimidyl groups are effective directing groups for palladium-catalyzed reactions.[1][8]
-
For C7 Functionalization: An N-pivaloyl or N-P(O)tBu₂ group can direct functionalization to the sterically hindered C7 position.[11][12]
-
For C4/C5/C6 Functionalization: The choice of directing group and catalyst system is crucial. For example, an N-P(O)tBu₂ group can lead to C6 arylation with a copper catalyst, while a pivaloyl group at C3 can direct arylation to C4 or C5 depending on the metal catalyst.[11][13]
-
-
-
-
Catalyst-Controlled Selectivity:
-
Cause: The nature of the metal center and its ligands can override the inherent reactivity of the indole.
-
Solution:
-
Switching Metals: In some cases, changing the transition metal can completely alter the regioselectivity. For instance, with an N-P(O)tBu₂ directing group, a palladium catalyst may favor C7 arylation, while a copper catalyst promotes C6 arylation.[11]
-
Ligand Modification: Fine-tuning the steric and electronic properties of the ligand can influence which C-H bond is activated. For 3-carboxamide indoles, a rhodium(I) catalyst can lead to C3 functionalization via amide translocation, while an iridium(III) catalyst directs functionalization to the C2 position.[14]
-
-
Issue 3: Significant Side Product Formation (e.g., Dimerization, Decomposition)
Besides your desired product, you are observing significant amounts of byproducts, complicating your workup and reducing your yield.
Potential Causes & Solutions
-
Oxidative Decomposition of the Indole:
-
Cause: The electron-rich indole ring can be susceptible to oxidation, especially under the harsh conditions sometimes required for C-H activation.[15]
-
Solution:
-
Milder Reaction Conditions: Explore photoredox catalysis, which often proceeds under mild, room-temperature conditions, minimizing decomposition.[16][17]
-
Protecting Groups: Installing a protecting group on the indole nitrogen (e.g., Boc, SEM) can increase its stability towards oxidative conditions.[18]
-
-
-
Homocoupling of Coupling Partners:
-
Cause: In cross-coupling reactions, the coupling partners can react with themselves to form homocoupled byproducts.
-
Solution:
-
Optimize Reaction Parameters: Adjusting the stoichiometry of the reactants, catalyst loading, and reaction time can minimize homocoupling.
-
Change the Catalyst System: Some catalyst systems are more prone to homocoupling than others. Experiment with different ligands or pre-catalysts.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about catalyst selection for indole functionalization.
Q1: What are the main classes of catalysts used for indole functionalization?
A1: A wide range of catalysts are employed, with the choice depending on the desired transformation:
-
Palladium-based catalysts: These are workhorses for C-H functionalization, particularly for arylation and alkenylation reactions.[8][19]
-
Copper-based catalysts: Often used for N-arylation and can offer complementary regioselectivity to palladium catalysts in C-H functionalization.[11][20]
-
Rhodium and Iridium-based catalysts: These are effective for C-H activation and can provide access to different isomers, sometimes with catalyst-controlled selectivity.[14][21]
-
Ruthenium-based catalysts: Have been used for selective C4 C-H phosphorylation of indoles.[10]
-
Acid catalysts (Brønsted and Lewis): These are primarily used in classical indole syntheses like the Fischer indole synthesis.[22][23]
-
Photoredox catalysts: Both metal-based (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) and organic dyes are used to facilitate radical-mediated functionalizations under mild conditions.[16][17][24]
Q2: How do I choose between a thermal and a photoredox catalytic approach?
A2: The choice depends on your substrate's sensitivity and the desired transformation:
-
Thermal Catalysis: Often involves transition metal catalysts and may require elevated temperatures. This can be a robust and well-established approach but may not be suitable for thermally sensitive substrates.
-
Photoredox Catalysis: Utilizes visible light to generate reactive radical intermediates under mild, often room-temperature conditions.[16][17][24] This is particularly advantageous for late-stage functionalization of complex and sensitive molecules.[16][17] However, the scope of reactions can be different from thermal methods, and careful optimization of the light source, photocatalyst, and reaction setup is necessary.
Q3: When should I use a directing group, and how do I choose the right one?
A3: A directing group is essential when you need to override the intrinsic reactivity of the indole ring to achieve a specific regioselectivity, especially for functionalization at the less reactive C2 or C4-C7 positions.[1][11] The choice of directing group is intimately linked to the catalyst system and the desired position of functionalization. A good starting point is to consult the literature for established directing group/catalyst combinations for the specific C-H bond you wish to functionalize.
Q4: My reaction is sensitive to air and moisture. What are the best practices for setting it up?
A4:
-
Glassware: Ensure all glassware is oven- or flame-dried before use.
-
Reagents and Solvents: Use anhydrous solvents and dry reagents.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen. Use Schlenk line techniques or a glovebox for highly sensitive reactions.
-
Degassing: Degas solvents by bubbling with an inert gas, freeze-pump-thaw cycles, or sparging.[4]
Q5: I am attempting an asymmetric functionalization. What are the key considerations for catalyst selection?
A5: For asymmetric synthesis, the catalyst system must create a chiral environment to favor the formation of one enantiomer over the other.[25][26]
-
Chiral Ligands: The most common approach is to use a chiral ligand that coordinates to the metal center.
-
Chiral Catalysts: Organocatalysis, using small chiral organic molecules as catalysts, is another powerful strategy for asymmetric indole functionalization.[27] The choice of the chiral ligand or organocatalyst is crucial and often requires extensive screening to achieve high enantioselectivity.[28]
Section 3: Experimental Protocols & Data
Representative Protocol: Palladium-Catalyzed C2-Arylation of N-Pyrimidyl Indole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-pyrimidyl-protected indole (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ligand (e.g., a suitable phosphine ligand, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the N-pyrimidyl indole, aryl bromide, Pd(OAc)₂, ligand, and base.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Catalyst System vs. Regioselectivity
The following table summarizes how the choice of catalyst and directing group can influence the site of functionalization.
| Directing Group (on N1) | Catalyst System | Major Product Regioisomer |
| Pyrimidyl | Pd(OAc)₂ / Ligand | C2-Functionalized[1] |
| Pivaloyl | Rh(I) or Ir(III) | C7-Functionalized[11] |
| P(O)tBu₂ | Pd(OAc)₂ / Ligand | C7-Functionalized[11] |
| P(O)tBu₂ | Cu(I) or Cu(II) | C6-Functionalized[11] |
Section 4: Visualizing a Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low-yielding indole functionalization reaction.
Caption: A decision-making workflow for troubleshooting common issues in indole functionalization reactions.
References
-
Catalytic Functionalization of Indoles in a New Dimension. Scilit. [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing). [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis - ACS Publications. [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. Organic Chemistry Frontiers. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]
-
Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters. [Link]
-
Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PubMed Central. [Link]
-
Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. Organic Letters - ACS Publications. [Link]
-
Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules - PMC. NIH. [Link]
-
Selective transition metal (TM)-catalyzed transformation of pre-existing indoles. ResearchGate. [Link]
-
Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC. NIH. [Link]
-
A Review of the Indole Synthesis Reaction System. Oreate AI Blog. [Link]
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. [Link]
-
Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications (RSC Publishing). [Link]
-
What factors determines the choice of acid catalyst for the Fischer indole synthesis?. Reddit. [Link]
-
Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research - ACS Publications. [Link]
-
Optimization of reaction conditions a. ResearchGate. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research - ACS Publications. [Link]
-
Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis - ACS Publications. [Link]
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC. NIH. [Link]
-
Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. Organic Letters - ACS Publications. [Link]
-
Indole synthesis via dual C-H activation/photoredox catalysis. ResearchGate. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
-
An extensive review on transition metal catalyzed indole C H activation: Catalyst selection and mechanistic insights. Semantic Scholar. [Link]
-
Strategies for the asymmetric functionalization of indoles: an update. Sci-Hub. [Link]
-
Strategies for the asymmetric functionalization of indoles: an update. RSC Publishing. [Link]
-
Organocatalytic strategies for the asymmetric functionalization of indoles. PubMed. [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega - ACS Publications. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
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Technical Support Center: A Researcher's Guide to Overcoming Compound Precipitation in Cell Culture Media
Welcome to our dedicated resource for addressing the common and often frustrating issue of compound precipitation in cell culture experiments. As a Senior Application Scientist, I understand that unexpected precipitation can compromise your results, leading to inaccurate data and loss of valuable time and resources. This guide is designed to provide you with the expertise and practical solutions to diagnose, troubleshoot, and prevent compound precipitation, ensuring the integrity and reproducibility of your research.
Quick-Start Troubleshooting Guide
For immediate issues, consult the table below for common causes of compound precipitation and their recommended solutions.
| Symptom | Potential Cause | Recommended Solution |
| Immediate cloudiness or crystalline precipitate upon adding compound to media | High final concentration of the compound exceeding its aqueous solubility limit.[1] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[1][2] |
| Rapid dilution of a concentrated stock solution causing the compound to "crash out".[1] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1] | |
| Low temperature of the media decreasing compound solubility.[1] | Always use pre-warmed (37°C) cell culture media for dilutions.[1][3] | |
| High final concentration of the solvent (e.g., DMSO) in the media.[1] | Keep the final solvent concentration below 0.5%, and ideally below 0.1%.[1][4] | |
| Precipitate forms after several hours or days of incubation | Compound instability in the culture medium over time. | Prepare fresh media with the compound more frequently. |
| Cellular metabolism altering the pH of the culture medium, affecting the solubility of a pH-sensitive compound.[1] | Monitor the pH of your culture medium. Change the medium more frequently, especially in dense cultures.[1] | |
| Interaction with media components (salts, amino acids, etc.) forming insoluble complexes.[1][5] | Try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation for certain compounds.[1] | |
| Evaporation of media in long-term cultures, concentrating the compound beyond its solubility limit.[1][3] | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or sealing membranes.[3] |
In-Depth Troubleshooting: Frequently Asked Questions (FAQs)
Q1: My compound precipitated immediately upon addition to the media. What happened and how can I fix it?
A1: This phenomenon, often referred to as "crashing out," typically occurs when a hydrophobic compound dissolved in an organic solvent is rapidly introduced into the aqueous environment of the cell culture medium where it has poor solubility.[1][6] The sudden change in solvent polarity causes the compound to come out of solution.
Causality and Solutions:
-
Exceeding Aqueous Solubility: The most common reason is that the final concentration of your compound in the media is higher than its aqueous solubility limit.[1]
-
Solution: Determine the maximum soluble concentration of your compound in your specific cell culture medium through a solubility test. A simple protocol is provided below.
-
-
Rapid Solvent Exchange: Adding a highly concentrated stock solution directly to a large volume of media leads to a rapid dilution of the organic solvent, leaving the hydrophobic compound exposed to the aqueous environment.[1]
-
Solution: Employ a serial dilution strategy. First, create an intermediate dilution of your stock in pre-warmed media, and then add this to the final volume. Always add the compound solution dropwise while gently mixing the media to allow for a more gradual solvent exchange.[1]
-
-
Temperature Effects: The solubility of many compounds is temperature-dependent. Adding a compound to cold media can significantly decrease its solubility.[1][7]
Q2: My compound looked fine initially, but I observed a precipitate after a few hours or days in the incubator. What are the potential causes and solutions?
A2: Delayed precipitation is often a result of more subtle interactions and changes occurring within the culture environment over time.
Causality and Solutions:
-
Compound Stability: The compound may be unstable in the aqueous, buffered environment of the cell culture medium and could be degrading into a less soluble form.
-
Solution: Prepare fresh media with the compound more frequently, especially for long-term experiments.
-
-
pH Shifts due to Cellular Metabolism: As cells metabolize, they can produce acidic byproducts that lower the pH of the culture medium.[1] For pH-sensitive compounds, this change can significantly impact their solubility.[1][7][8][9]
-
Solution: Monitor the pH of your culture, especially in high-density cultures. More frequent media changes can help maintain a stable pH.[1]
-
-
Interactions with Media Components: Your compound may be interacting with salts, amino acids, or other components in the media to form insoluble complexes over time.[1][5]
-
Solution: Consider trying a different basal media formulation. In some cases, serum-free media may be more prone to precipitation of certain compounds due to the lack of protein binding that can help keep some compounds in solution.[1]
-
-
Media Evaporation: In long-term cultures, evaporation can concentrate all media components, including your compound, potentially pushing it beyond its solubility limit.[1][3]
-
Solution: Ensure your incubator has proper humidification. Using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes can also minimize evaporation.[3]
-
Q3: What is the maximum recommended final concentration of DMSO in cell culture, and why is it important?
A3: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving hydrophobic compounds for use in biological assays.[4] However, it's crucial to keep the final concentration of DMSO in your cell culture low.
Recommendations and Rationale:
-
Recommended Concentration: The final concentration of DMSO in your culture medium should be kept below 0.5%, and ideally below 0.1%.[1][4]
-
Cell Toxicity: High concentrations of DMSO can be toxic to cells, affecting cell viability, proliferation, and differentiation.[4]
-
Assay Interference: DMSO can also interfere with assay components and may have biological effects of its own, potentially confounding your experimental results.[4][10]
-
Solubility Paradox: While DMSO is an excellent solvent for the initial stock solution, a high final concentration in the aqueous media does not necessarily prevent precipitation upon significant dilution.[1] The key is to use a high enough stock concentration to allow for a large dilution factor into the final culture volume, thus keeping the final DMSO concentration minimal.
Q4: Are there any alternatives to DMSO for dissolving my compound?
A4: While DMSO is the most common solvent, several alternatives can be considered if your compound is insoluble in DMSO or if DMSO interferes with your assay.
Alternative Solvents:
-
Dimethylformamide (DMF): Similar to DMSO in its solvent properties.[11][12]
-
Ethanol: Can be used for some compounds, but its volatility and potential for cell toxicity at higher concentrations should be considered.[11]
-
Cyrene™ (dihydrolevoglucosenone): A greener, bio-based alternative to DMSO with comparable solvation properties and low toxicity.[13][14]
-
Aqueous Buffers: For some compounds, adjusting the pH of an aqueous buffer can increase solubility. For example, using a slightly basic buffer for an acidic compound or a slightly acidic buffer for a basic compound may help.[11][15]
Important Considerations:
-
Solvent Toxicity: Always perform a vehicle control experiment to ensure that the chosen solvent at its final concentration does not affect your cells or assay.[4]
-
Compound Stability: Ensure your compound is stable in the chosen alternative solvent.
Q5: How can I determine if the precipitate I'm seeing is my compound or something else?
A5: It's important to distinguish between your compound precipitating and other potential sources of particulate matter in your culture.
Identification Methods:
-
Visual Inspection: Compound precipitation often appears as fine crystals, an oily film, or a cloudy haze.[2] In contrast, bacterial or fungal contamination will typically show different morphologies and will proliferate over time.[3]
-
Microscopy: Observe the culture under a microscope. Compound precipitates will be non-motile and have a crystalline or amorphous appearance.
-
Analytical Techniques: For a definitive identification, you can collect the precipitate and analyze it using techniques like High-Performance Liquid Chromatography (HPLC) to confirm the presence of your compound. Other methods like inductively coupled plasma mass spectrometry (ICP-MS) or X-ray fluorescence (XRF) can be used to identify inorganic precipitates.[5][16]
-
Control Wells: Always include vehicle control wells (media with the same final concentration of solvent but without the compound). If you see a precipitate in your treated wells but not in your control wells, it is highly likely your compound.
Q6: Could interactions with media components be causing the precipitation?
A6: Yes, interactions with media components can be a significant cause of compound precipitation.
Mechanisms of Interaction:
-
Salt Interactions: Cell culture media are rich in various salts. Certain compounds can interact with these salts to form insoluble complexes. For example, calcium salts are particularly prone to precipitation.[3][17]
-
Protein Binding: If you are using a serum-containing medium, your compound may bind to serum proteins like albumin. While this can sometimes enhance the solubility of hydrophobic compounds, in other cases, it can lead to the formation of insoluble protein-compound aggregates.[18][19][20]
-
pH and Buffering: The pH of the medium can influence the charge state of your compound and its interaction with other charged molecules in the media.[1][7][8]
Troubleshooting Strategies:
-
Media Formulation: If you suspect an interaction with a specific media component, try using a different basal media formulation.
-
Serum Concentration: You can test different serum concentrations to see if this affects the solubility of your compound.
-
Component Addition Order: When preparing custom media, the order in which components are added can be critical. For instance, dissolving calcium chloride separately before adding other components can prevent the formation of insoluble calcium salts.[3][17]
Experimental Protocols
Protocol for Preparing a Compound Stock Solution
-
Determine the appropriate solvent: Consult the manufacturer's datasheet or literature to identify the best solvent for your compound. DMSO is a common choice for hydrophobic molecules.[4]
-
Weigh the compound: Accurately weigh the desired amount of your compound using a calibrated analytical balance.
-
Dissolve the compound: Add the appropriate volume of solvent to achieve your target stock concentration (e.g., 10 mM).
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to aid dissolution. Gentle warming (e.g., 37°C) can also be used, but be cautious as heat can degrade some compounds.[4][21]
-
Sterile filter: If necessary, sterile filter the stock solution using a 0.22 µm syringe filter compatible with your solvent.
-
Aliquot and store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature (typically -20°C or -80°C).[4]
Protocol for Determining Maximum Soluble Concentration
-
Prepare a high-concentration stock solution of your compound in a suitable solvent (e.g., 100 mM in DMSO).[1]
-
Prepare a series of dilutions of the stock solution in your cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000, etc.).[1]
-
Visually inspect each dilution immediately for any signs of precipitation (cloudiness, crystals).[1][2]
-
Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment.
-
Visually inspect the dilutions again after incubation.
-
The highest concentration that remains clear is your approximate maximum soluble concentration. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC.[2]
Protocol for Serial Dilution to Minimize Precipitation
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Create an intermediate dilution: Pre-warm your complete cell culture medium to 37°C.[1] Dilute your high-concentration stock solution into the pre-warmed medium to an intermediate concentration that is still well above your final working concentration (e.g., create a 1 mM intermediate solution from a 10 mM stock).
-
Prepare the final working solution: Add the intermediate dilution to the final volume of pre-warmed media to achieve your desired final concentration. For example, to make a 10 µM final solution, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed media.
-
Mix gently but thoroughly by pipetting up and down or inverting the tube.
Visual Guides
Decision-Making Workflow for Troubleshooting Compound Precipitation
Caption: A flowchart to guide researchers in troubleshooting compound precipitation.
Illustration of Compound "Crashing Out"
Caption: "Crashing out" of a hydrophobic compound in aqueous media.
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Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
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Scott, F. J., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 103-109. Retrieved from [Link]
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Pan, L., et al. (2011). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of pharmaceutical and biomedical analysis, 56(2), 319–324. Retrieved from [Link]
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Birnbaum, B., & Boschetti, E. (1990). Dye-promoted precipitation of serum proteins. Mechanism and application. Journal of chromatography, 504(1), 105–116. Retrieved from [Link]
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Li, Y., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 820. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole and Other Anticancer Agents: A Guide for Drug Development Professionals
The relentless pursuit of novel and effective anticancer therapeutics has led researchers down many synthetic avenues, with heterocyclic compounds, particularly indole derivatives, representing a fertile ground for discovery. The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2] This guide provides a comparative analysis of a specific indole derivative, 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole, against established anticancer agents. While direct experimental data on this particular molecule is limited in publicly accessible literature, we can infer its potential mechanisms and efficacy based on the well-documented activities of structurally related nitro-containing indole compounds. This analysis will serve as a valuable resource for researchers and drug development professionals interested in this class of molecules.
Introduction to this compound and the Rationale for Comparison
This compound is a synthetic indole derivative characterized by the presence of a nitroethyl group at the C3 position and a 4-methoxyphenyl substituent. The indole nucleus itself is a key pharmacophore, and its derivatives have been shown to exert anticancer effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[3][4] The introduction of a nitro group is of particular interest, as nitro-containing compounds are known to possess a range of biological activities, and several have been investigated for their anticancer potential.
This guide will compare the hypothesized anticancer profile of this compound with two well-established and mechanistically distinct anticancer agents:
-
Paclitaxel: A member of the taxane family, it is a classic mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor and an indole derivative itself, it blocks signaling pathways involved in tumor cell proliferation and angiogenesis.[5]
The comparison will be based on postulated mechanisms of action, potential cytotoxic efficacy, and the experimental workflows required to validate these properties.
Postulated Mechanism of Action of this compound
Based on the literature for related compounds, we can propose a multi-faceted mechanism of action for this compound, likely centered on the induction of apoptosis and inhibition of tubulin polymerization.
Induction of Apoptosis
The presence of the nitro group on the ethyl side chain could play a significant role in inducing apoptosis. Nitro-containing indole derivatives have been reported to increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and the activation of intrinsic apoptotic pathways. Furthermore, some indole compounds can modulate the expression of key apoptosis-regulating proteins, such as those in the Bcl-2 family.
Caption: Postulated Apoptotic Pathway.
Inhibition of Tubulin Polymerization
A significant number of indole derivatives exert their anticancer effects by interfering with microtubule dynamics.[6] They often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis. The methoxy-substituted phenyl ring in the target molecule is a common feature in many known tubulin inhibitors.
Caption: Postulated Tubulin Inhibition.
Comparative Efficacy: A Data-Driven Overview
To provide a quantitative comparison, the following table summarizes the reported half-maximal inhibitory concentration (IC50) values for our comparator agents, Paclitaxel and Sunitinib, against a panel of human cancer cell lines. While specific IC50 values for this compound are not available, we can anticipate that a promising candidate from this class would exhibit potency in the low micromolar to nanomolar range.
| Anticancer Agent | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action |
| Paclitaxel | MCF-7 (Breast) | 0.002 - 0.01 | Microtubule Stabilization |
| A549 (Lung) | 0.003 - 0.015 | ||
| HCT116 (Colon) | 0.001 - 0.005 | ||
| Sunitinib | A549 (Lung) | 5.8 - 10.4 | Multi-targeted Kinase Inhibition |
| HCT116 (Colon) | 2.5 - 5.2 | ||
| U87MG (Glioblastoma) | 3.1 - 6.8 | ||
| This compound | Various | Hypothesized < 10 µM | Apoptosis Induction & Tubulin Inhibition |
Note: IC50 values for Paclitaxel and Sunitinib are compiled from various literature sources and can vary based on experimental conditions.
Experimental Protocols for Evaluation
To empirically determine the anticancer properties of a novel compound like this compound and enable a direct comparison with other agents, a series of well-established in vitro assays are essential.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: MTT Assay Workflow.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative and PI-positive: Necrotic cells.
-
Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.
-
Reaction Mixture: In a 96-well plate, mix the tubulin solution with the test compound at various concentrations. Include a positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition) and a negative control (vehicle).
-
Initiate Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Absorbance Monitoring: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves and determine the inhibitory effect of the compound.
Conclusion and Future Directions
While the specific anticancer activity of this compound remains to be experimentally validated, the extensive research on related nitro-containing indole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The hypothesized dual mechanism of inducing apoptosis and inhibiting tubulin polymerization makes it an attractive candidate for further study.
The comparative framework and detailed experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate this and other novel indole derivatives. Future studies should focus on synthesizing this compound and performing the described in vitro assays to determine its cytotoxic potency and elucidate its precise mechanism of action. Promising in vitro results would then warrant further investigation in preclinical in vivo models to assess its efficacy and safety profile. The continued exploration of the vast chemical space of indole derivatives holds significant promise for the discovery of the next generation of anticancer drugs.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Indole Compound Quantification
Introduction: The Criticality of Accurate Indole Quantification
Indole and its derivatives are a class of aromatic heterocyclic organic compounds that play pivotal roles in a multitude of biological processes. From their function as neurotransmitter precursors and bacterial signaling molecules to their involvement in cancer progression and their use as building blocks in drug discovery, the accurate quantification of these compounds is of paramount importance.[1][2][3] The choice of analytical methodology can significantly impact the reliability and interpretability of experimental data. Therefore, a thorough understanding and cross-validation of different analytical techniques are essential for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of the most commonly employed analytical methods for indole compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each technique, present a comparative analysis of their performance, and provide detailed, field-proven protocols for their validation and cross-validation.
Pillar 1: Understanding the Analytical Arsenal - A Comparative Overview
The selection of an analytical method is a critical decision driven by the specific requirements of the study, including sensitivity, selectivity, sample matrix complexity, and throughput. Each method offers a unique set of advantages and limitations.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV chromophore, which is characteristic of the indole ring.[4] Detection is based on the principle of light absorbance; the amount of UV light absorbed by the analyte as it passes through the detector cell is proportional to its concentration.[5]
-
Expertise & Experience: HPLC-UV is often the first choice for routine analysis and for quantifying higher concentration samples due to its simplicity and cost-effectiveness. The key to a successful HPLC-UV method lies in achieving good chromatographic separation to avoid co-elution with interfering compounds that may also absorb at the analytical wavelength.[6]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Many indole compounds, including tryptophan and its metabolites, are naturally fluorescent. This intrinsic property can be exploited for highly sensitive and selective quantification using HPLC-FLD.[7] This method involves exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength.[8]
-
Expertise & Experience: HPLC-FLD offers a significant advantage in sensitivity over HPLC-UV for fluorescent indoles.[7] The selectivity is also enhanced as not all co-eluting compounds will fluoresce under the same conditions. For non-fluorescent indoles, derivatization with a fluorescent tag can be employed, though this adds a step to the sample preparation process.[9]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[5] This technique identifies and quantifies compounds based on their mass-to-charge ratio (m/z).[5] The use of multiple reaction monitoring (MRM) allows for highly specific detection, even in complex biological matrices.[10]
-
Expertise & Experience: LC-MS/MS is the gold standard for trace-level quantification and for analyzing samples with complex matrices, such as plasma or tissue homogenates. The unparalleled selectivity of MS/MS minimizes the risk of interference, providing highly reliable data.[5] The use of stable isotope-labeled internal standards is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.[11][12]
Pillar 2: Performance Metrics - A Head-to-Head Comparison
The trustworthiness of an analytical method is established through rigorous validation, which assesses several key performance parameters. The following table summarizes a comparison of typical performance characteristics for the quantification of indole compounds by HPLC-UV, HPLC-FLD, and LC-MS/MS.
| Validation Parameter | HPLC-UV | HPLC-FLD | LC-MS/MS |
| Linearity (R²) | > 0.99[13][14] | > 0.99[15] | ≥ 0.998[10][16] |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL[17] | ~0.001 - 0.1 ng/mL[16][18] |
| Limit of Quantification (LOQ) | ~0.3 - 3 µg/mL | ~0.03 - 0.3 µg/mL[17] | ~0.003 - 1 ng/mL[16][18] |
| Accuracy (% Recovery) | 98.0 - 102.0%[13][19] | 95.0 - 105.0%[9] | 95-105%[16][18] |
| Precision (% RSD) | < 5%[13] | < 5%[9] | < 15%[16] |
| Specificity | Moderate (susceptible to co-elution)[19] | Good (selective for fluorescent compounds)[7] | Excellent (based on mass-to-charge ratio)[5][18] |
Note: The values presented are representative and can vary depending on the specific indole compound, sample matrix, and instrumentation.
Pillar 3: The Cross-Validation Workflow - A Self-Validating System
Cross-validation is the process of demonstrating that two or more analytical methods provide comparable and reliable results for the same analyte in a given sample. This is crucial when transferring methods between laboratories, comparing data from different studies, or when a more sensitive method is introduced to replace an existing one.
Caption: A typical workflow for the cross-validation of analytical methods.
Experimental Protocol: A Step-by-Step Guide to Cross-Validation
This protocol outlines the key steps for cross-validating an HPLC-UV method against a validated LC-MS/MS method for the quantification of an indole compound in a biological matrix.
1. Objective: To determine if the HPLC-UV method provides comparable quantitative results to the reference LC-MS/MS method.
2. Materials:
-
Certified reference standards of the indole analyte.
-
Stable isotope-labeled internal standard for the LC-MS/MS method.[20]
-
Blank biological matrix (e.g., plasma, urine).
-
All necessary solvents and reagents of appropriate grade.
3. Method Validation (Abbreviated):
-
Ensure both the LC-MS/MS and HPLC-UV methods are individually validated according to regulatory guidelines (e.g., FDA, EMA).[21][22][23] This includes establishing linearity, accuracy, precision, selectivity, and stability.
4. Sample Selection and Preparation:
-
Select a minimum of 20 study samples with concentrations spanning the analytical range.
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations.
-
For each sample, prepare two aliquots. One for LC-MS/MS analysis and one for HPLC-UV analysis.
-
For LC-MS/MS: Spike the internal standard into each sample, QC, and calibration standard. Perform protein precipitation or solid-phase extraction as per the validated method.[10][16]
-
For HPLC-UV: Process the samples according to the validated HPLC-UV sample preparation protocol.
5. Analysis:
-
Analyze the calibration standards, QCs, and study samples using both the LC-MS/MS and HPLC-UV methods.
6. Data Evaluation and Acceptance Criteria:
-
Calculate the concentration of the indole analyte in each sample using both methods.
-
Correlation: Plot the concentrations obtained from the HPLC-UV method against the LC-MS/MS method. The correlation coefficient (r) should be ≥ 0.95.
-
Bland-Altman Analysis: Assess the agreement between the two methods. The mean difference should be close to zero, and the majority of the data points should fall within the 95% limits of agreement.
-
Incurred Sample Reanalysis (for bioanalytical methods): A predefined percentage of the samples should have a percent difference between the two methods within ±20% of their mean.[24]
Method Selection Logic: Choosing the Right Tool for the Job
The decision to use a particular analytical method should be a logical process based on the specific research question and available resources.
Caption: A decision-making framework for selecting an analytical method.
Conclusion: Ensuring Data Integrity Through Methodological Rigor
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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The Cutting Edge of Cancer Research: A Comparative Guide to the Cytotoxicity of 3-Substituted Indole Analogs
In the relentless pursuit of novel and more effective cancer therapeutics, the indole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Among its derivatives, 3-substituted indole analogs have garnered significant attention for their potent cytotoxic effects against a variety of cancer cell lines.[2] This guide provides a comprehensive comparison of the cytotoxic profiles of different 3-substituted indole analogs, supported by experimental data and mechanistic insights, to aid researchers and drug development professionals in this dynamic field.
The Rationale Behind Targeting Cancer with 3-Substituted Indoles
The indole ring system, a bicyclic aromatic heterocycle, is a common motif in naturally occurring and synthetic bioactive compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can interact with biological targets implicated in cancer progression. Substitutions at the C-3 position of the indole ring have proven to be particularly fruitful in enhancing cytotoxic activity, leading to the development of compounds with diverse mechanisms of action.[3][4] These mechanisms often involve the disruption of fundamental cellular processes in cancer cells, such as cell division, signaling pathways, and programmed cell death.[2][5]
Comparative Cytotoxicity of 3-Substituted Indole Analogs
The cytotoxic efficacy of 3-substituted indole analogs is highly dependent on the nature of the substituent at the C-3 position, as well as other substitutions on the indole core. The following table summarizes the in vitro cytotoxicity of a selection of promising analogs against various human cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50) values.
| Indole Analog | 3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 (Chalcone-indole derivative) | Chalcone | Various | 0.22 - 1.80 | [1] |
| Compound 13 (Quinoline-indole derivative) | Quinoline | Various | 0.002 - 0.011 | [1] |
| Compound 28 (Amino-acetamide derivative) | Amino-acetamide | HCT116 (Colon) | 11.99 | [1] |
| Compound 28 (Amino-acetamide derivative) | Amino-acetamide | PC-3 (Prostate) | 14.43 | [1] |
| Compound 25 (3-amino-1H-7-azaindole derivative) | Amino | HeLa (Cervical) | 3.7 | [1] |
| Compound 25 (3-amino-1H-7-azaindole derivative) | Amino | HepG2 (Liver) | 8.0 | [1] |
| Compound 25 (3-amino-1H-7-azaindole derivative) | Amino | MCF-7 (Breast) | 19.9 | [1] |
| 4-methylphenyl indole derivative (4o) | 4-methylphenyl | SK-OV-3 (Ovarian) | ~70-77% inhibition at 50 µM | [6][7] |
| 4-methylphenyl indole derivative (4p) | 4-methylphenyl | HT-29 (Colon) | ~70-77% inhibition at 50 µM | [6][7] |
| 4-methoxyphenyl indole derivative (4q) | 4-methoxyphenyl | SK-OV-3 (Ovarian), HT-29 (Colon) | ~70-77% inhibition at 50 µM | [6][7] |
| 5-bromo-3-benzylidene indole-2-one (IVa) | Benzylidene | MCF-7 (Breast), HT-29 (Colon) | < 10 | [8] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | Arylsulfonylhydrazide | MCF-7 (Breast) | 13.2 | [9] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | Arylsulfonylhydrazide | MDA-MB-468 (Breast) | 8.2 | [9] |
| Pyrazolo[1,5-a]pyrimidine derivative (9c) | Pyrazolo[1,5-a]pyrimidine | HCT-116 (Colon) | 0.31 | [10] |
| Pyrazolo[1,5-a]pyrimidine derivative (11a) | Pyrazolo[1,5-a]pyrimidine | HCT-116 (Colon) | 0.34 | [10] |
Key Mechanistic Insights into Cytotoxicity
The cytotoxic effects of 3-substituted indole analogs are mediated through a variety of mechanisms, highlighting the versatility of this chemical scaffold.
Tubulin Polymerization Inhibition
A significant number of potent 3-substituted indole analogs exert their anticancer effects by interfering with microtubule dynamics.[1] Microtubules, essential components of the cytoskeleton, play a crucial role in cell division, motility, and intracellular transport.[1] By inhibiting tubulin polymerization, these indole derivatives arrest the cell cycle in the G2/M phase, leading to apoptosis.[1][5] Chalcone-indole and quinoline-indole hybrids are notable examples of this class of compounds.[1]
Caption: Mechanism of action for tubulin-inhibiting indole analogs.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. Several 3-substituted indole analogs have been identified as potent kinase inhibitors.[11] For instance, certain derivatives have shown inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cell proliferation and survival.[6][7] By blocking the activity of such kinases, these compounds can halt the uncontrolled growth of cancer cells.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many 3-substituted indole analogs, including the naturally occurring Indole-3-carbinol (I3C) and its metabolite bis(3′-indolyl)methane (DIM), induce apoptosis in cancer cells.[4][12] This is often achieved through the modulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases, the key executioners of apoptosis.[12]
Caption: Simplified pathway of apoptosis induction by indole analogs.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The protocol is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Step-by-Step Methodology
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-substituted indole analogs in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
The extensive research on 3-substituted indoles has provided valuable insights into their structure-activity relationships. For instance, the presence of a halogen, such as a bromo-substituent at the 5-position of the indole ring, has been shown to be critical for maximal anticancer activity in some series of compounds.[6][8] Furthermore, the nature of the linkage and the overall shape of the molecule can significantly impact its biological activity.[13] For indole-chalcone derivatives, substitutions on the phenyl ring of the chalcone moiety also play a crucial role in determining their cytotoxic potency.[1] These SAR studies are instrumental in guiding the rational design of new and more effective indole-based anticancer agents.
Conclusion
3-Substituted indole analogs represent a highly promising and versatile class of compounds in the development of novel cancer chemotherapeutics. Their diverse mechanisms of action, including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis, offer multiple avenues for therapeutic intervention. The comparative data and mechanistic insights presented in this guide underscore the importance of continued exploration of this chemical space. Future efforts should focus on optimizing the lead compounds through medicinal chemistry approaches, guided by a deeper understanding of their structure-activity relationships, to develop next-generation anticancer drugs with improved efficacy and safety profiles.
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A Head-to-Head Investigation Framework: Evaluating the Tubulin-Targeting Potential of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole Against the Benchmark Agent Combretastatin
In the landscape of anticancer drug discovery, agents that target the fundamental cellular machinery of mitosis, such as tubulin polymerization, remain a cornerstone of therapeutic development. Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow, Combretum caffrum, is a potent inhibitor of tubulin polymerization that has demonstrated significant vascular-disrupting activity in preclinical and clinical settings.[1][2] Its simple chemical structure has inspired the synthesis of numerous analogs, with the water-soluble phosphate prodrug, Fosbretabulin (CA-4P), advancing to clinical trials.[3]
This guide presents a comparative framework for evaluating a novel synthetic compound, 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole, against the well-characterized tubulin inhibitor, combretastatin. While extensive biological data for this specific indole derivative is not yet publicly available, its structural motifs are reminiscent of other known indole-based tubulin inhibitors.[1][2][4] This document, therefore, serves as a comprehensive guide for researchers and drug development professionals on how to systematically characterize the biological activity of this promising compound and draw direct comparisons to a clinically relevant benchmark.
Chemical Structures at a Glance
A comparative analysis begins with an understanding of the molecular architecture of the compounds .
| Compound | Chemical Structure | Key Features |
| Combretastatin A-4 | A stilbene derivative with a cis-alkene bridge, a trimethoxyphenyl ring, and a 4-hydroxy-3-methoxyphenyl ring. The cis configuration is crucial for its high affinity to the colchicine-binding site on β-tubulin.[5] | |
| This compound | An indole-based structure featuring a 4-methoxyphenyl group and a nitro-ethyl side chain. The indole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various tubulin inhibitors.[1][6] |
Mechanism of Action: A Shared Target with Potential for Nuanced Differences
Both combretastatin and, hypothetically, this compound are presumed to exert their anticancer effects by disrupting microtubule dynamics.
Combretastatin A-4 is a well-established tubulin polymerization inhibitor. It binds to the colchicine-binding site on the β-subunit of tubulin, which prevents the assembly of α/β-tubulin heterodimers into microtubules.[7] This leads to a net depolymerization of the microtubule network, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis.[7] A key feature of combretastatin's activity is its potent vascular-disrupting effects. By targeting the tubulin cytoskeleton of endothelial cells, it causes a rapid change in cell shape, leading to the collapse of tumor vasculature and subsequent tumor necrosis.[2][8]
This compound , as an indole derivative, is postulated to function as a tubulin inhibitor. The indole ring is a common pharmacophore in many natural and synthetic tubulin inhibitors that also bind at the colchicine site.[1][4] The specific contributions of the 4-methoxyphenyl and the 2-nitro-ethyl substituents to its binding affinity and biological activity remain to be elucidated through the experimental protocols outlined in this guide.
Below is a diagram illustrating the targeted signaling pathway.
Caption: Proposed mechanism of action for Combretastatin and the indole compound.
Head-to-Head Experimental Evaluation: A Proposed Workflow
To rigorously compare this compound with combretastatin, a series of in vitro and in vivo experiments are necessary. The following workflow provides a structured approach to this evaluation.
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Navigating the Kinome: A Comparative Selectivity Analysis of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, governing a vast array of cellular processes.[1] The success of kinase inhibitors, however, is not solely dependent on their potency against a primary target. A comprehensive understanding of a compound's selectivity across the entire kinome is paramount to predicting its therapeutic window, potential off-target toxicities, and opportunities for polypharmacology.[2][3] This guide provides an in-depth, comparative analysis of the kinase selectivity profile of a novel investigational compound, 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole, hereafter referred to as Cmpd-X.
While the broader therapeutic potential of indole-based compounds is an active area of research, with derivatives showing activity as everything from anticancer agents to phosphodiesterase inhibitors, the specific kinase activity of Cmpd-X has not been extensively profiled.[4][5][6] This guide serves as a practical framework for such an investigation, presenting a hypothetical selectivity profile based on established, industry-standard methodologies. We will explore the experimental rationale, present comparative data against well-known kinase inhibitors, and provide detailed protocols to ensure scientific rigor.
The Imperative of Selectivity: Why a Kinome-Wide View Matters
Achieving absolute selectivity for a single kinase is a formidable challenge due to the highly conserved nature of the ATP-binding pocket across the kinome.[3] Early, broad profiling of a compound is therefore a crucial step in the drug discovery process.[7][8] It allows for:
-
Early De-risking: Identifying potential off-target liabilities that could lead to toxicity later in development.[2]
-
Mechanism of Action (MoA) Elucidation: Uncovering unexpected activities that may contribute to the compound's overall efficacy or side-effect profile.
-
Lead Optimization Strategy: Guiding medicinal chemistry efforts to enhance selectivity for the desired target(s) while minimizing activity against anti-targets.[3]
-
Competitive Benchmarking: Understanding how a novel compound's selectivity compares to existing drugs or tool compounds.
This guide will walk through a systematic approach to generating and interpreting this critical dataset for Cmpd-X.
Experimental Design: Profiling Cmpd-X Against a Broad Kinase Panel
To obtain a comprehensive overview of Cmpd-X's selectivity, a multi-stage approach is employed. The initial step involves a high-throughput screen against a large, diverse panel of kinases, followed by more detailed dose-response studies for any identified "hits."
1. Kinase Panel Selection:
The choice of kinase panel is critical for obtaining a meaningful selectivity profile. For a novel compound like Cmpd-X with an unknown mechanism, a broad "kinome-wide" panel is the most informative starting point. We selected a comprehensive panel, such as the 445+ kinase KinaseProfiler™ service from Eurofins Discovery or a similar offering from Reaction Biology, which covers a wide representation of the human kinome.[7][9]
2. Assay Technology Rationale:
A variety of assay formats are available for measuring kinase activity, including radiometric, luminescence, and fluorescence-based methods.[10][11][12] For this primary screen, a radiometric assay, specifically the ³³P-ATP filter-binding assay , was chosen. This method is often considered the "gold standard" due to its direct measurement of phosphate incorporation onto a substrate, which minimizes interference from colored or fluorescent compounds.[11][13] The assay directly quantifies the enzymatic activity, leading to high-quality, reproducible data.[13]
3. Screening Concentrations:
-
Primary Screen: A single, high concentration of 10 µM is used for the initial pass. This concentration is sufficiently high to identify most relevant interactions, including weaker off-target activities, without being confounded by non-specific effects.
-
Secondary Screen (IC₅₀ Determination): For any kinase where inhibition of >70% is observed in the primary screen, a full 10-point dose-response curve is generated, typically starting from 10 µM and proceeding with 3-fold serial dilutions. This allows for the accurate determination of the half-maximal inhibitory concentration (IC₅₀).
Visualizing the Workflow
The overall process for determining the kinase selectivity profile of a novel compound follows a logical progression from broad screening to detailed characterization.
Caption: Workflow for kinase selectivity profiling of a novel compound.
Experimental Protocol: Radiometric ³³P-ATP Kinase Assay
The following is a generalized, step-by-step protocol for determining the activity of a single kinase in the presence of an inhibitor. This protocol would be executed in a high-throughput format for the entire panel.
Materials:
-
Purified, active kinase enzyme.
-
Specific peptide or protein substrate.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
[γ-³³P]ATP (radiolabeled ATP).
-
Unlabeled ("cold") ATP.
-
Cmpd-X stock solution in 100% DMSO.
-
Phosphocellulose filter plates.
-
Wash buffer (e.g., 0.75% phosphoric acid).
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of Cmpd-X in 100% DMSO. For the final assay, the DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Master Mix: Prepare a master mix containing the kinase reaction buffer, the required concentration of unlabeled ATP, and the specific substrate.
-
Assay Plate Setup:
-
Add 5 µL of diluted Cmpd-X, reference inhibitor, or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of the reaction master mix to each well.
-
Add 20 µL of the purified kinase enzyme solution to each well to pre-incubate with the compound for 10-20 minutes at room temperature.[14]
-
-
Initiation of Kinase Reaction:
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Substrate Capture:
-
Add 50 µL of 0.75% phosphoric acid to each well to stop the reaction.
-
Transfer the entire reaction volume to the wells of a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will not.
-
-
Washing: Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove all unbound radiolabeled ATP.
-
Detection: Dry the plate, add scintillant to each well, and measure the amount of incorporated ³³P using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Cmpd-X relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Comparative Selectivity Profile: Cmpd-X vs. Reference Inhibitors
The following table presents the hypothetical inhibition data for Cmpd-X alongside two well-characterized kinase inhibitors: Staurosporine , a potent but highly non-selective inhibitor, and Dasatinib , a multi-targeted inhibitor approved for clinical use that hits ABL and SRC family kinases. This comparison provides crucial context for interpreting the selectivity of Cmpd-X.
| Kinase Target | Kinase Family | Cmpd-X (% Inh @ 1µM) | Cmpd-X (IC₅₀, nM) | Staurosporine (IC₅₀, nM) | Dasatinib (IC₅₀, nM) |
| AURKA | Ser/Thr | 98% | 25 | 6 | >10,000 |
| AURKB | Ser/Thr | 95% | 45 | 15 | >10,000 |
| PLK1 | Ser/Thr | 82% | 150 | 20 | 850 |
| CDK2/CycA | Ser/Thr | 65% | 850 | 3 | 30 |
| SRC | Tyr | 40% | >1,000 | 12 | <1 |
| ABL1 | Tyr | 35% | >1,000 | 25 | <1 |
| VEGFR2 | Tyr | 25% | >5,000 | 10 | 8 |
| EGFR | Tyr | 10% | >10,000 | 150 | 110 |
| MAPK1 (ERK2) | Ser/Thr | 5% | >10,000 | 80 | >10,000 |
| AKT1 | Ser/Thr | 2% | >10,000 | 120 | >10,000 |
Data for Staurosporine and Dasatinib are representative values from public sources for comparative purposes.
Analysis and Interpretation
The hypothetical data suggest that Cmpd-X is a potent inhibitor with a relatively focused selectivity profile, primarily targeting the Aurora kinase family.
-
Primary Targets: Cmpd-X demonstrates high potency against AURKA (IC₅₀ = 25 nM) and AURKB (IC₅₀ = 45 nM). This sub-100 nM activity identifies the Aurora kinases as the primary targets of this compound.
-
Secondary Targets: A notable secondary target is PLK1 (IC₅₀ = 150 nM), another key regulator of mitosis. The activity against PLK1 is approximately 6-fold weaker than against AURKA. There is also weak activity against CDK2/CycA.
-
Selectivity: Compared to the promiscuous inhibitor Staurosporine, which inhibits a wide range of kinases with high potency, Cmpd-X is remarkably selective. It shows minimal activity (>1,000 nM) against key tyrosine kinases like SRC, ABL1, and VEGFR2, which are potently inhibited by Dasatinib. This clear distinction in the selectivity profile is a critical finding.
To quantify selectivity, metrics such as the Selectivity Score (S-score) are often used.[17] The S-score calculates the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 10 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity. Based on a hypothetical screen of 400 kinases where Cmpd-X inhibited 5 kinases above 90%, its S-score would be:
S(10) = 5 / 400 = 0.0125
This low score would quantitatively confirm its high selectivity.
Visualizing the Selectivity
A simplified kinome interaction map can effectively visualize the selectivity profile, highlighting the primary interaction partners of Cmpd-X.
Caption: Interaction map for Cmpd-X highlighting its selectivity.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to defining the kinase selectivity profile of the novel compound this compound (Cmpd-X). The hypothetical data presented position Cmpd-X as a potent and selective inhibitor of the Aurora kinase family, with weaker activity against PLK1. Its focused profile contrasts sharply with promiscuous inhibitors like Staurosporine and multi-targeted drugs like Dasatinib, suggesting a potentially well-defined mechanism of action.
These biochemical findings are a critical first step and provide a strong foundation for further investigation. The logical next steps in the development of Cmpd-X would include:
-
Cellular Target Engagement Assays: Confirming that Cmpd-X inhibits Aurora kinase activity within a cellular context using techniques like Western blotting to probe phosphorylation of downstream substrates (e.g., Histone H3 at Ser10).[9]
-
Cellular Proliferation Assays: Evaluating the anti-proliferative effects of Cmpd-X in cancer cell lines known to be dependent on Aurora kinase signaling.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Cmpd-X to further improve potency and selectivity, particularly to dial out the secondary PLK1 activity if desired.
By integrating comprehensive biochemical profiling with cellular validation, researchers can build a robust understanding of a compound's therapeutic potential and advance the most promising candidates toward preclinical development.
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Comparative Docking Analysis of Indole Derivatives with Protein Targets: A Guide for Researchers
Introduction: The Enduring Significance of the Indole Scaffold in Drug Discovery
The indole nucleus, a privileged heterocyclic scaffold, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its inherent structural versatility allows for a vast array of chemical modifications, giving rise to a multitude of derivatives with significant therapeutic potential across various disease areas, including cancer, inflammation, and infectious diseases.[1][2][3][4] The ability of indole derivatives to interact with a wide range of biological targets has made them a focal point of drug discovery efforts for decades.[5]
Molecular docking has emerged as an indispensable computational tool in modern drug discovery, providing critical insights into the binding modes and affinities of small molecules with their protein targets.[1][2] This powerful in silico technique accelerates the drug design and discovery process by enabling the rapid screening of large compound libraries and prioritizing candidates for further experimental validation.[1] This guide provides a comprehensive overview of the principles and practices of comparative docking analysis, specifically focusing on indole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively employ this methodology in their own research endeavors.
Pillar 1: The Strategic Framework for a Comparative Docking Analysis
A robust comparative docking analysis is not merely about generating docking scores; it is a systematic investigation into the structure-activity relationships (SAR) of a series of compounds against one or more protein targets. The causality behind the experimental choices at each stage is critical for generating meaningful and actionable data.
Target Selection: Identifying Proteins of Interest for Indole Derivatives
The choice of protein target is the foundational step of any docking study. For indole derivatives, a wide spectrum of validated targets exists, driven by their diverse pharmacological activities. Key examples include:
-
Anti-inflammatory Targets: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are well-established targets for nonsteroidal anti-inflammatory drugs (NSAIDs), and several indole-containing drugs, such as Indomethacin, target these enzymes.[3][5][6]
-
Anticancer Targets: The structural versatility of indoles allows them to target various proteins implicated in cancer, such as tubulin, protein kinases, and histone deacetylases (HDACs).[3][7]
-
Antimicrobial Targets: Indole derivatives have shown promise as antimicrobial agents by targeting essential bacterial enzymes.[8][9] For instance, Factor H binding protein (fHbp) in Treponema denticola has been explored as a target.[10][11]
-
Neurological Targets: Receptors for neurotransmitters like serotonin (5-HT) and dopamine (D1 & D2) are also known to be modulated by indole-containing compounds.[5]
The selection of a target should be guided by the specific therapeutic area of interest and the known or hypothesized mechanism of action of the indole derivatives being studied.
Ligand Library Preparation: Curating the Indole Derivatives
The quality of the input ligands is paramount for a successful docking study. This involves:
-
2D to 3D Conversion: The 2D structures of the indole derivatives are typically drawn using chemical drawing software and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands must be energy-minimized to obtain a stable conformation with the lowest possible energy.[10] This step is crucial as it ensures that the ligand's starting geometry is energetically favorable.
-
Tautomeric and Ionization States: Consideration of the appropriate tautomeric and ionization states of the ligands at physiological pH is essential for accurate prediction of binding interactions.
Protein Preparation: Ensuring a High-Quality Receptor Structure
The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). Before docking, the protein structure must be meticulously prepared:
-
Removal of Unnecessary Molecules: Water molecules, co-crystallized ligands, and any other non-essential cofactors are usually removed from the protein structure.[10]
-
Addition of Hydrogens: Since X-ray crystallography often does not resolve hydrogen atoms, they must be added to the protein structure.
-
Charge Assignment: Appropriate charges are assigned to the protein atoms.[10]
-
Defining the Binding Site: The active site or binding pocket of the protein where the ligand is expected to bind must be clearly defined. This is often done by creating a grid box around the co-crystallized ligand or by identifying key active site residues from the literature.
Pillar 2: The Experimental Protocol - A Self-Validating System
The trustworthiness of a docking study hinges on a well-defined and validated protocol. Each step should be performed with precision to ensure the reliability of the results.
Choosing the Right Docking Software
A plethora of molecular docking software is available, each with its own algorithms and scoring functions.[12] The choice of software can significantly impact the results.[13] Some commonly used programs include:
-
AutoDock and AutoDock Vina: Open-source and widely used in the academic community, known for their accuracy and speed.[12][14]
-
Schrödinger's Glide: A commercial software package that offers high-precision docking.[12]
-
MOE (Molecular Operating Environment): A comprehensive commercial suite with versatile docking capabilities.[12][15]
-
DOCK: One of the earliest docking programs, still widely used.[12]
-
rDock: A fast and versatile open-source docking program.[12]
For a comparative study, it is crucial to use the same docking software and parameters for all ligands to ensure a fair comparison.
The Docking Workflow: A Step-by-Step Guide
The following protocol outlines a typical molecular docking workflow using AutoDock Vina as an example:
-
Prepare the Protein:
-
Download the protein structure from the PDB.
-
Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign charges.
-
Save the prepared protein in PDBQT format, which includes atomic charges and atom types required by AutoDock.
-
-
Prepare the Ligands:
-
Draw the 2D structures of the indole derivatives.
-
Convert the 2D structures to 3D and perform energy minimization.
-
Save the prepared ligands in PDBQT format, defining the rotatable bonds.
-
-
Define the Binding Site (Grid Box Generation):
-
Identify the active site of the protein.
-
Define a 3D grid box that encompasses the entire binding pocket. The size and center of the grid are critical parameters.
-
-
Run the Docking Simulation:
-
Use the AutoDock Vina command-line interface or a graphical user interface (GUI) like PyRx to run the docking calculations.[8]
-
Vina will explore different conformations (poses) of the ligand within the defined grid box and calculate the binding affinity for each pose.
-
-
Analyze the Results:
Validation of the Docking Protocol: Ensuring Reliability
The validity of the docking protocol is a critical aspect of ensuring the trustworthiness of the results.[18] A common validation method is re-docking :
-
If a co-crystallized ligand is present in the PDB structure, it is extracted and then docked back into the same binding site.[19]
-
The root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose is calculated.[16][19]
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[19][20]
If no co-crystallized ligand is available, other validation methods can be employed, such as using a different scoring function or another docking program to see if the results are consistent.[21]
Pillar 3: Data Interpretation and Visualization - From Numbers to Insights
The true value of a comparative docking analysis lies in the interpretation of the results. It is not just about which compound has the lowest docking score, but understanding why.
Comparative Analysis of Docking Scores
The docking score, typically expressed in kcal/mol, represents the estimated free energy of binding.[16][20] A more negative value indicates a stronger predicted binding affinity.[16][20][22] When comparing a series of indole derivatives, the docking scores provide a quantitative measure of their relative binding potential to the target protein.
Table 1: Example Comparative Docking Scores of Indole Derivatives Against COX-2
| Indole Derivative | Docking Score (kcal/mol) |
| Indole-1 | -9.5 |
| Indole-2 | -8.7 |
| Indole-3 | -10.2 |
| Indole-4 | -7.9 |
| Indomethacin (Reference) | -9.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Analysis of Binding Modes and Interactions
Beyond the docking score, a detailed analysis of the binding poses and intermolecular interactions is crucial for understanding the SAR.[20][22] This involves visualizing the docked complexes using molecular graphics software and identifying key interactions such as:
-
Hydrogen Bonds: These are strong, directional interactions that play a critical role in ligand binding.[20]
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein are a major driving force for binding.
-
Van der Waals Interactions: These are weaker, non-specific interactions that contribute to the overall binding affinity.
-
Pi-Pi Stacking: Interactions between aromatic rings, which can be significant for indole derivatives.
By comparing the interaction patterns of different derivatives, researchers can identify which chemical modifications lead to improved binding and which are detrimental.
Visualizing the Workflow and Interactions
Diagrams are powerful tools for communicating complex scientific workflows and molecular interactions.
Workflow for Comparative Docking Analysis
Caption: Workflow of a comparative molecular docking analysis.
Hypothetical Binding Mode of an Indole Derivative
Caption: Key interactions of a hypothetical indole derivative.
Conclusion: Bridging Computation and Experiment
Comparative docking analysis is a powerful and cost-effective method for prioritizing indole derivatives in the early stages of drug discovery.[18] By providing detailed insights into their potential binding modes and affinities, it enables researchers to make more informed decisions about which compounds to advance to experimental testing. However, it is crucial to remember that docking results are predictions and must be validated by experimental binding assays.[18] When used judiciously and with a thorough understanding of its principles and limitations, comparative docking analysis can significantly accelerate the journey from a promising scaffold to a novel therapeutic agent.
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Bridging the Digital and the Biological: A Guide to Validating In silico Predictions with In Vitro Experimental Data for Novel Drugs
In the contemporary landscape of pharmaceutical research, the adage "fail fast, fail cheap" has become a guiding principle. The astronomical costs and protracted timelines of drug development necessitate innovative strategies to de-risk candidates as early as possible.[1][2] In silico drug discovery, leveraging computational models to predict the activity of novel compounds, has emerged as a powerful engine for accelerating this initial phase.[1][3] However, a prediction is merely a hypothesis until it is substantiated by empirical evidence. The crucible where these digital predictions are tested is the in vitro experiment.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate in silico predictions with robust in vitro experimental data. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into interpreting the combined data to make informed decisions in the drug discovery pipeline. Our focus is on establishing a self-validating system where computational and experimental data engage in a synergistic dialogue, leading to higher confidence in lead candidates.[4]
The Indispensable Synergy: Why Validate?
The drug discovery process is fraught with challenges, with a high attrition rate for candidates entering clinical trials.[1] In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) models, offer a rapid and cost-effective means to screen vast virtual libraries of compounds against a biological target.[2][5][6][7][8] This computational prescreening enriches the pool of potential "hits" for subsequent experimental testing.
However, the predictive power of in silico models is inherently limited by the quality of the input data and the assumptions made in the algorithms.[9][10] Biological systems are vastly more complex than any computational model can fully capture. Therefore, in vitro validation is not merely a confirmatory step but a critical part of the discovery process that provides essential biological context to the computational predictions.[11][12] This integration of computational and experimental approaches is crucial for building confidence in a drug candidate before it progresses to more complex and expensive preclinical and clinical studies.[13][14]
The Validation Workflow: A Symbiotic Approach
A robust validation workflow is an iterative process that fosters a feedback loop between computational and experimental teams. This collaborative approach ensures that insights from each domain inform and refine the other, leading to a more efficient and effective drug discovery cascade.
Caption: Simplified workflow of a reporter gene assay to measure the functional activity of a novel drug.
Cell Viability Assays: Gauging Cytotoxicity
A crucial aspect of early drug discovery is to assess the potential toxicity of a compound. [15]Cell viability assays are used to determine the number of living cells in a population after exposure to a test compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays that measure cellular metabolic activity as an indicator of cell viability. [15][16][17]In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product. [18] Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the in silico predicted compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent. [17]5. Reagent Addition: Add the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and metabolic rate.
-
Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 450-500 nm) using a microplate reader. [18]8. Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. [16]Plot the results to determine the EC₅₀ (effective concentration) or IC₅₀ (inhibitory concentration).
Data Interpretation: From Numbers to Knowledge
The ultimate goal of the validation process is to synthesize the computational and experimental data to make an informed decision about the future of a drug candidate.
Comparing In Silico and In Vitro Data
| Parameter | In Silico Method | In Vitro Assay | Interpretation of Correlation |
| Binding Affinity | Molecular Docking Score | IC₅₀/K₋ (ELISA/SPR) | A strong correlation suggests the docking protocol is accurately predicting the binding mode and affinity. |
| Functional Activity | Pharmacophore Model Fit | EC₅₀/IC₅₀ (Functional Assay) | A good correlation indicates that the pharmacophore model has captured the key chemical features required for biological activity. |
| Cytotoxicity | QSAR Toxicity Prediction | EC₅₀/IC₅₀ (Cell Viability Assay) | A correlation can help refine predictive toxicity models and flag potential liabilities early. |
It is important to note that a perfect correlation is rare. [19]Discrepancies between in silico predictions and in vitro results can be highly informative. They may highlight limitations in the computational model, suggest alternative binding modes, or reveal previously unknown biological activities. [10][20]This is where the iterative nature of the validation workflow becomes critical, as the experimental data can be used to refine and improve the predictive power of the in silico models for future screening campaigns. [4]
Conclusion: A Partnership for Progress
The validation of in silico predictions with in vitro experimental data is a cornerstone of modern, efficient drug discovery. [12][21]It is not a simple, linear process but a dynamic interplay between computational and biological sciences. By embracing a collaborative and iterative approach, researchers can leverage the strengths of both domains to identify and advance promising new drug candidates with greater confidence and speed. This synergistic relationship is not just about confirming predictions; it is about building a deeper understanding of the complex biological systems we aim to modulate, ultimately accelerating the journey from a digital concept to a life-changing therapeutic.
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A Senior Application Scientist's Guide: Benchmarking the Performance of New Indole Synthesis Methods Against Established Routes
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of countless natural products, pharmaceuticals, and functional materials.[1][2][3] Its prevalence in molecules ranging from the amino acid tryptophan to anti-migraine drugs of the triptan class makes the development of efficient synthetic routes a critical endeavor for researchers in drug development and materials science.[4][5]
This guide provides an in-depth comparison of seminal, century-old indole syntheses against modern, catalytic methodologies. We will move beyond procedural summaries to dissect the mechanistic underpinnings, operational advantages, and inherent limitations of each approach. The goal is to equip you, the practicing scientist, with the data and expert insights needed to select the optimal synthetic strategy for your specific target and constraints.
The Established Pillars: Classic Indole Syntheses
The Fischer, Reissert, and Bischler-Möhlau syntheses are foundational methods that have been instrumental in the history of heterocyclic chemistry. While often requiring harsh conditions, they remain highly relevant for their scalability, low cost, and effectiveness with certain substrates.
The Fischer Indole Synthesis: The Enduring Workhorse
First reported by Emil Fischer in 1883, this is arguably the most recognized and widely practiced method for constructing the indole nucleus.[4][5][6] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically pre-formed from the condensation of an arylhydrazine with an aldehyde or ketone.[7][8]
Expertise & Causality: The choice of acid catalyst is a critical parameter. Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid, or Lewis acids such as zinc chloride (ZnCl₂), are commonly employed to facilitate the key mechanistic steps.[3][4][7] The mechanism proceeds through a cascade of equilibria, beginning with the tautomerization of the hydrazone to its enamine form. Following protonation, the crucial C-C bond is formed via an irreversible[9][9]-sigmatropic rearrangement.[4][8][10] The subsequent loss of ammonia and aromatization drives the reaction to completion, yielding the stable indole ring.[4][8] The required high temperatures and strong acidity, however, can limit its application with sensitive functional groups.
Experimental Workflow: Fischer Indole Synthesis
Caption: A generalized two-stage workflow for the Fischer Indole Synthesis.
Protocol: Synthesis of 2-Phenylindole via Fischer Synthesis [11]
-
Hydrazone Formation: A mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) is warmed on a steam bath for 1 hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol and allowed to crystallize. The phenylhydrazone is collected by filtration.
-
Catalyst Preparation: Anhydrous zinc chloride (400 g) is melted in a porcelain dish to remove any moisture.
-
Cyclization: The dried phenylhydrazone (0.24 mol) is added to finely powdered, anhydrous zinc chloride (250 g). The mixture is heated in an oil bath to 170 °C, at which point a vigorous reaction ensues with the evolution of ammonia.
-
Workup: After cooling, the reaction mass is treated with 800 mL of water and 25 mL of concentrated hydrochloric acid and digested overnight on a steam cone to dissolve the zinc chloride.
-
Purification: The crude solid is collected by filtration, boiled in 600 mL of 95% ethanol, decolorized with activated charcoal, and filtered hot. The 2-phenylindole crystallizes upon cooling. The reported yield is 72-80%.
The Reissert and Bischler-Möhlau Syntheses
These classic routes offer alternative disconnections for the indole core.
-
Reissert Synthesis: This method constructs the indole ring from an o-nitrotoluene and diethyl oxalate.[12][13] The key steps are a base-catalyzed condensation to form an o-nitrophenylpyruvate intermediate, followed by a reductive cyclization, typically using zinc in acetic acid or ferrous sulfate, to furnish an indole-2-carboxylic acid, which can be subsequently decarboxylated.[14][15][16][17]
-
Bischler-Möhlau Synthesis: This synthesis involves the reaction of an α-halo-ketone (e.g., α-bromo-acetophenone) with a large excess of an arylamine.[6][18][19] The mechanism is surprisingly complex, but it is understood to proceed through the formation of an α-arylaminoketone intermediate, which then undergoes an acid-catalyzed electrophilic cyclization to form the 2-arylindole.[18][20] Historically, the reaction required harsh conditions and gave low yields, but modern variations using microwave irradiation have significantly improved its efficiency.[20][21][22]
Modern Methods: The Catalytic Revolution
The last few decades have witnessed a paradigm shift towards transition-metal-catalyzed methods. These reactions offer milder conditions, broader functional group tolerance, and often superior yields and regioselectivity compared to their classical counterparts.
The Larock Indole Synthesis: A Palladium-Catalyzed Annulation
Developed by Richard C. Larock in 1991, this powerful heteroannulation reaction synthesizes indoles from an o-haloaniline (typically iodo- or bromo-) and a disubstituted alkyne using a palladium catalyst.[9][23] The reaction is exceptionally versatile, allowing for the construction of a wide array of 2,3-disubstituted indoles.[23]
Expertise & Causality: The trustworthiness of this method lies in its well-understood catalytic cycle. The cycle begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the Pd(0) into the carbon-halogen bond of the o-haloaniline. The alkyne then coordinates to the resulting arylpalladium(II) complex and undergoes a migratory insertion. The final steps are an intramolecular C-N bond-forming reductive elimination and regeneration of the Pd(0) catalyst.[23] The use of specific ligands and bases is crucial for optimizing catalyst turnover and preventing side reactions.[24]
Logical Relationship: Larock Catalytic Cycle
Caption: The catalytic cycle of the Larock Indole Synthesis.
Green Chemistry Approaches: Enhancing Sustainability
Modern synthetic chemistry places a strong emphasis on sustainability. In indole synthesis, this has manifested in the development of methods that reduce energy consumption, minimize waste, and use environmentally benign solvents and catalysts.[2][25][26][27]
Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has proven to be a transformative tool.[28][29] By providing rapid and uniform heating, microwaves can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles.[1][2] MAOS has been successfully applied to accelerate classic reactions like the Fischer and Bischler syntheses, as well as modern catalytic processes.[1][21][27] For instance, a microwave-assisted, solvent-free Bischler synthesis can produce 2-arylindoles in 45-60 seconds with yields up to 75%.[11][21]
Performance Benchmark: A Comparative Analysis
The choice of synthetic method is a multi-variable decision. The following table provides a comparative summary to guide this selection process.
| Method | Starting Materials | Key Reagents/Catalyst | Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Strong Acid (PPA, ZnCl₂) | High Temp (>170 °C) | 60-85[11] | Scalable, low cost, versatile for 2,3-substitution[5] | Harsh conditions, limited functional group tolerance[30] |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Base, Reducing Agent (Zn, Fe) | Multi-step, Heat | 40-70 | Access to indole-2-carboxylic acids[14] | Moderate yields, multi-step process[15] |
| Bischler-Möhlau | α-Halo-ketone, Arylamine | Excess Arylamine | High Temp, Reflux | 30-60 (classic) 50-75 (MW)[21] | Direct route to 2-arylindoles | Requires excess amine, harsh conditions (classic)[18][31] |
| Larock | o-Haloaniline, Alkyne | Pd Catalyst, Base | Mild (60-110 °C)[32] | 70-95+[32] | Excellent functional group tolerance, high yields, mild conditions[23] | Catalyst cost, potential for metal contamination |
| Microwave | Various | Varies | Rapid, Solvent-free options | Often higher than conventional | Drastically reduced reaction times, improved yields, green[1][2][28] | Requires specialized equipment |
Authoritative Conclusion & Recommendation
The optimal path to an indole is dictated by the complexity of the target, the required scale, and available resources.
-
For large-scale, cost-sensitive syntheses of robust indole structures, the Fischer indole synthesis remains an unparalleled and highly valuable tool. Its long history has resulted in a well-understood and dependable process.
-
For targets requiring specific substitution patterns not easily accessed otherwise, such as certain 7-substituted indoles or indole-2-carboxylic acids, the Bartoli (a related classic method not detailed above) and Reissert syntheses provide crucial, alternative pathways.[3][12]
-
For complex molecule synthesis , particularly in a drug discovery context where functional group tolerance and high efficiency are paramount, modern palladium-catalyzed methods like the Larock synthesis are clearly superior. The mild conditions preserve sensitive functionalities, enabling the rapid construction of diverse chemical libraries.
-
Across all applications, the integration of green chemistry principles , especially microwave-assisted synthesis , should be a primary consideration. The dramatic acceleration of reaction rates not only improves throughput but also reduces energy consumption, aligning with the goals of sustainable chemical manufacturing.
By understanding the causality behind each method's success and limitations, the modern synthetic chemist can strategically navigate these options to achieve their goals with precision and efficiency.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole
This document provides essential procedural guidance for the safe handling and disposal of 3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole (CAS No. 33723-33-0) in a laboratory setting. As a novel research chemical, comprehensive hazard data is not always available; therefore, this guide is built upon a conservative, risk-based approach grounded in established principles of chemical safety and hazardous waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of a compound is the first step toward its safe disposal. Lacking a comprehensive Safety Data Sheet (SDS) with specific disposal instructions[1], we must infer potential hazards from the compound's constituent functional groups: the indole ring, the nitroethyl group, and the 4-methoxyphenyl group.
-
Indole Moiety : Indole and its derivatives are recognized as N-heterocyclic aromatic pollutants.[2] They can exhibit toxicity and potential mutagenicity, making their release into the environment a significant concern.[2]
-
Organic Nitro Group : Organic nitro compounds are a recognized class of potentially reactive and hazardous materials. They must be segregated from certain other chemical classes, particularly strong oxidizing agents, to prevent potentially violent reactions.[3][4]
-
4-Methoxyphenyl Moiety : As a phenol ether derivative, this part of the molecule contributes to its overall low water solubility, meaning it is not suitable for aqueous disposal routes.[5][6]
Based on this structural analysis, this compound must be treated as a hazardous chemical waste. Evaporation in a fume hood or disposal down the sanitary sewer is strictly prohibited.[3][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 33723-33-0 | [8] |
| Molecular Formula | C₁₇H₁₆N₂O₃ | [8] |
| Molecular Weight | 296.32 g/mol | [8] |
| Melting Point | 150-152 °C | [8] |
| Boiling Point | 518.6 °C | [8] |
| Flash Point | 267.4 °C | [8] |
| Density | 1.259 g/cm³ |[8] |
Required Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure all appropriate PPE is worn to prevent direct contact. The toxicological properties of this specific compound have not been fully investigated, mandating a cautious approach.[9]
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.[10]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling the chemical.[9][10]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron may be necessary.[10]
Step-by-Step Waste Collection and Disposal Protocol
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Classification and Segregation The compound must be disposed of as solid hazardous chemical waste . It is crucial to segregate this waste stream from others to prevent dangerous reactions.[11]
-
Rationale : The presence of the indole and nitro functional groups classifies this compound as hazardous. Keeping solid and liquid wastes separate is a fundamental principle of safe laboratory practice.[12]
-
Action : Collect waste this compound in a designated solid waste container. Do not mix it with liquid solvents, aqueous waste, or incompatible chemical classes like strong oxidizing agents.[3][4]
Step 2: Waste Container Selection Choose a waste container that is compatible with the chemical and in good condition.
-
Rationale : Using a compatible, robust, and sealable container prevents leaks and reactions between the waste and the container material.[12][13]
-
Action : Use a sturdy, wide-mouthed container made of high-density polyethylene (HDPE) or glass. Ensure the container is free from damage and has a secure, leak-proof lid.[13][14]
Step 3: Accurate Waste Labeling Properly labeling the waste container is a critical regulatory requirement.
-
Rationale : A complete label provides essential information for safe handling, storage, and final disposal by your institution's Environmental Health & Safety (EHS) team and the ultimate waste handler.
-
Action : Affix a completed EHS-provided hazardous waste label to the container before adding the first quantity of waste. The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA within the laboratory.
-
Rationale : The SAA model ensures that hazardous waste is stored safely at its point of generation, under the control of trained laboratory personnel, minimizing the risk of spills and exposures.[3][11]
-
Action :
-
Designate a specific location in the lab, away from general traffic, as the SAA.
-
Place the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[3][14]
-
Keep the container closed at all times except when adding waste.[3][7][14]
-
Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[13]
-
Step 5: Disposal of Contaminated Materials and Empty Containers Any materials that come into direct contact with the compound are also considered hazardous waste.
-
Rationale : Trivial amounts of residual chemical on gloves, weigh boats, or in "empty" containers can still pose a hazard.[14]
-
Action :
-
Contaminated Solids : Dispose of contaminated gloves, weigh paper, and pipette tips in the same solid hazardous waste container.
-
Empty Containers : A container that held this compound is not considered regular trash. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as liquid hazardous waste.[7][14] Subsequent rinses can also be collected. After triple-rinsing and air-drying, the original chemical labels must be completely defaced or removed before the container is discarded as regular glass or plastic waste.[14]
-
Step 6: Arranging Final Disposal Laboratory personnel are responsible for the safe collection and storage of waste, but final disposal must be handled by professionals.
-
Rationale : The transportation and ultimate disposal of hazardous waste are governed by strict regulations and require specialized licenses and facilities.[10]
-
Action : Once the waste container is full, or within one year of the accumulation start date, contact your institution's EHS department to request a waste pickup.[3] Do not allow hazardous waste to accumulate in the lab for excessive periods.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for waste segregation and disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
